molecular formula C12H15BrFNO B3237725 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine CAS No. 1394291-38-3

4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine

Cat. No.: B3237725
CAS No.: 1394291-38-3
M. Wt: 288.16 g/mol
InChI Key: KAGRFYZXMOYOCV-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine is a useful research compound. Its molecular formula is C12H15BrFNO and its molecular weight is 288.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-bromo-4-fluoro-6-methylphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c1-9-6-10(14)7-12(13)11(9)8-15-2-4-16-5-3-15/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGRFYZXMOYOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CN2CCOCC2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202882
Record name Morpholine, 4-[(2-bromo-4-fluoro-6-methylphenyl)methyl]-
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Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394291-38-3
Record name Morpholine, 4-[(2-bromo-4-fluoro-6-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-[(2-bromo-4-fluoro-6-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The morpholine ring is one such "privileged structure," a versatile six-membered heterocycle prized for its ability to confer advantageous physicochemical properties upon bioactive molecules, such as enhanced solubility, metabolic stability, and favorable pharmacokinetic profiles.[1][2] This guide focuses on a specific, functionalized derivative: 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine (CAS No. 1394291-38-3).

This compound integrates the stable morpholine moiety with a substituted benzyl group, creating a molecule with significant potential for further chemical elaboration and investigation. The presence of bromine, fluorine, and methyl groups on the aromatic ring offers distinct electronic and steric properties, making it a compelling candidate for screening in various drug discovery programs. This document serves as a comprehensive technical resource, consolidating its known properties, proposing a robust synthetic pathway, and contextualizing its potential within the broader field of therapeutic development.

Physicochemical and Computed Properties

The fundamental characteristics of a compound are critical for its application in research and development. The properties of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine are summarized below. The data is sourced from established chemical databases, providing a reliable foundation for experimental design.[3]

PropertyValueSource
CAS Number 1394291-38-3ChemScene[3]
Molecular Formula C₁₂H₁₅BrFNOChemScene[3]
Molecular Weight 288.16 g/mol ChemScene[3]
SMILES CC1=CC(=CC(=C1CN2CCOCC2)Br)FChemScene[3]
Topological Polar Surface Area (TPSA) 12.47 ŲChemScene (Computed)[3]
LogP (octanol-water partition coefficient) 2.72882ChemScene (Computed)[3]
Hydrogen Bond Acceptors 2ChemScene (Computed)[3]
Hydrogen Bond Donors 0ChemScene (Computed)[3]
Rotatable Bonds 2ChemScene (Computed)[3]

Chemical Structure

The structural arrangement of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine consists of a central morpholine ring N-substituted with a 2-bromo-4-fluoro-6-methylbenzyl group. This architecture provides a combination of a flexible, polar morpholine head and a more rigid, lipophilic aromatic tail.

synthesis_workflow start 2-Bromo-4-fluoro-6-methylaniline intermediate1 2-Bromo-4-fluoro-6-methyltoluene start->intermediate1 1. Sandmeyer Reaction (NaNO₂, H₂SO₄, then H₃PO₂) intermediate2 2-Bromo-4-fluoro-6-methylbenzyl bromide intermediate1->intermediate2 2. Radical Bromination (NBS, AIBN, CCl₄) product 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine intermediate2->product 3. Nucleophilic Substitution (K₂CO₃, Acetonitrile) morpholine Morpholine morpholine->product

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Synthesis of 2-Bromo-4-fluoro-6-methyltoluene

The initial step involves the conversion of the amine group of 2-bromo-4-fluoro-6-methylaniline to a hydrogen atom via a Sandmeyer-type reaction. This deamination is a standard transformation in aromatic chemistry.

  • Principle: The aniline is first diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. The diazonium group is an excellent leaving group and can be subsequently removed and replaced with hydrogen by treatment with a reducing agent like hypophosphorous acid (H₃PO₂).

  • Experimental Protocol:

    • To a stirred solution of 2-bromo-4-fluoro-6-methylaniline (1.0 eq) in a mixture of sulfuric acid and water, cooled to 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • Add pre-chilled hypophosphorous acid (50%, ~3-4 eq) to the solution and stir for 1-2 hours, allowing the mixture to warm to room temperature. Nitrogen gas evolution should be observed.

    • Heat the mixture gently to 50-60 °C to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 2-bromo-4-fluoro-6-methyltoluene by column chromatography or distillation.

Step 2: Synthesis of 2-Bromo-4-fluoro-6-methylbenzyl bromide

This step involves the selective bromination of the benzylic methyl group. This is a free-radical halogenation, a classic and effective method for activating a benzylic position for subsequent nucleophilic attack.

  • Principle: N-Bromosuccinimide (NBS) is used as a source of bromine radicals. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The reaction proceeds via a radical chain mechanism, selectively brominating the benzylic position due to the resonance stabilization of the resulting benzyl radical. A non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is typically used.

  • Experimental Protocol:

    • To a solution of 2-bromo-4-fluoro-6-methyltoluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

    • Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to facilitate initiation.

    • Monitor the reaction by TLC or GC. The reaction is typically complete when the solid succinimide byproduct is observed floating at the top of the solvent.

    • Cool the reaction mixture to room temperature and filter off the succinimide.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl bromide. This product is often used in the next step without further purification due to its lachrymatory nature and potential for instability.

Step 3: Synthesis of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine

The final step is the nucleophilic substitution reaction where the nitrogen atom of morpholine displaces the bromide from the benzyl bromide intermediate.

  • Principle: This is a standard Sₙ2 reaction. The secondary amine of morpholine acts as the nucleophile. A weak, non-nucleophilic base like potassium carbonate (K₂CO₃) is added to neutralize the HBr generated during the reaction, preventing the protonation and deactivation of the morpholine nucleophile. Acetonitrile is an ideal polar aprotic solvent for this transformation.

  • Experimental Protocol:

    • To a suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add morpholine (1.2 eq).

    • Add a solution of the crude 2-bromo-4-fluoro-6-methylbenzyl bromide (1.0 eq) in acetonitrile to the mixture.

    • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 4-6 hours.

    • Monitor the reaction by TLC until the starting benzyl bromide is consumed.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine.

Predicted Spectroscopic Analysis

Predicted ¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.4d1HAr-HAromatic proton ortho to fluorine, showing coupling to F.
~ 7.0 - 7.2d1HAr-HAromatic proton meta to fluorine, showing coupling to F.
~ 3.70t4H-O-CH₂-Protons on carbons adjacent to the morpholine oxygen.
~ 3.55s2HAr-CH₂-NBenzylic protons, singlet due to no adjacent protons.
~ 2.45t4H-N-CH₂-Protons on carbons adjacent to the morpholine nitrogen.
~ 2.35s3HAr-CH₃Aromatic methyl protons, singlet.
Predicted ¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)AssignmentRationale
~ 158 - 162 (d)Ar-C-FCarbon directly bonded to fluorine, showing a large ¹JC-F coupling.
~ 138 - 142 (d)Ar-CQuaternary aromatic carbon, may show smaller C-F coupling.
~ 130 - 135 (d)Ar-CHAromatic methine carbon, may show smaller C-F coupling.
~ 125 - 130 (d)Ar-C-BrCarbon bonded to bromine, may show smaller C-F coupling.
~ 115 - 120 (d)Ar-CHAromatic methine carbon, may show smaller C-F coupling.
~ 67.0-O-CH₂-Morpholine carbons adjacent to oxygen.
~ 61.0Ar-CH₂-NBenzylic carbon.
~ 53.5-N-CH₂-Morpholine carbons adjacent to nitrogen.
~ 21.0Ar-CH₃Aromatic methyl carbon.
Predicted Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3100C-H stretchAromatic
2950 - 2800C-H stretchAliphatic (CH₂, CH₃)
1580 - 1600C=C stretchAromatic ring
1250 - 1350C-N stretchAryl-N (benzylamine type)
1115 - 1130C-O-C stretchEther (morpholine)
1000 - 1200C-F stretchAryl-F
550 - 650C-Br stretchAryl-Br
Predicted Mass Spectrometry (MS)

In an Electron Impact (EI) mass spectrum, the molecular ion peak (M⁺) is expected to show a characteristic isotopic pattern for bromine.

  • M⁺ peak: m/z 287

  • [M+2]⁺ peak: m/z 289 (with approximately equal intensity to the M⁺ peak, characteristic of one bromine atom).

  • Key Fragmentation: A prominent fragment would likely be observed from the cleavage of the benzyl-nitrogen bond, resulting in a morpholinium ion (m/z 86) and a substituted benzyl cation (m/z 201/203).

Potential Applications in Drug Discovery

The true value of a novel chemical entity lies in its potential biological activity. While 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine has not been extensively studied, its structural components suggest several promising avenues for investigation.

  • CNS Disorders: The morpholine scaffold is a key component in compounds designed to treat neurodegenerative diseases. [4]It can improve properties like blood-brain barrier permeability. The modulation of enzymes such as acetylcholinesterase and monoamine oxidases by morpholine derivatives makes this compound a candidate for screening in Alzheimer's and Parkinson's disease models. [4]* Oncology: Numerous morpholine derivatives have been synthesized and evaluated for their anticancer properties. [5]The substituted aromatic ring in this compound could interact with various enzymatic targets, and the bromine atom provides a site for further synthetic modification (e.g., via cross-coupling reactions) to generate diverse libraries for high-throughput screening.

  • Anti-inflammatory and Analgesic Agents: Substituted morpholines have been shown to possess anti-inflammatory and analgesic properties. [6]This compound could be explored for its potential to modulate pathways involved in inflammation and pain signaling.

  • Metabolic Diseases: Certain morpholine derivatives have demonstrated anti-dyslipidemic properties, reducing plasma triglycerides and cholesterol. [6]This opens another potential therapeutic area for investigation.

The core utility of this compound for drug development professionals is as a versatile building block. The reactive handles (bromine) and the biologically relevant morpholine core allow for its incorporation into more complex molecular designs aimed at a wide range of therapeutic targets.

Conclusion

4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine is a well-defined chemical entity with a clear molecular structure and predictable properties. Although specific experimental data is sparse in the public domain, this guide provides a robust framework for its synthesis and characterization based on established chemical precedent. Its structure, combining the privileged morpholine scaffold with a functionalized aromatic ring, makes it a molecule of significant interest for medicinal chemists. The potential for this compound to serve as a key intermediate or a lead compound in the development of new therapeutics for CNS disorders, cancer, and inflammatory conditions is substantial, warranting its further investigation by the scientific community.

References

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved March 7, 2026, from [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Tsotinis, A., et al. (2006). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-4-fluorotoluene. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • PubChem. (n.d.). 4-(2-Bromo-4,6-difluorophenyl)morpholine. Retrieved March 7, 2026, from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 4-(2-Bromo-6-fluorobenzyl)morpholine. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

Sources

The Architectural Versatility of 2,4,6-Substituted Benzylmorpholine Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morpholine Moiety as a Privileged Scaffold in Medicinal Chemistry

The morpholine ring is a cornerstone in the design of modern pharmaceuticals, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles.[1][2] Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a syntactically versatile anchor for further chemical modification. When this privileged heterocycle is appended to a benzyl group, the resulting benzylmorpholine scaffold offers a three-dimensional framework that can be strategically decorated to interact with a wide array of biological targets. This technical guide delves into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of a specific, yet underexplored, class of these compounds: the 2,4,6-substituted benzylmorpholine scaffolds. By systematically exploring the impact of substitutions at the ortho- and para-positions of the benzyl ring, we aim to provide a roadmap for researchers and drug development professionals to unlock the full potential of this promising chemical space.

Synthetic Strategies: Building the 2,4,6-Substituted Benzylmorpholine Core

The construction of 2,4,6-substituted benzylmorpholine scaffolds can be approached through several convergent synthetic routes. The choice of strategy often depends on the desired substitution pattern on both the benzyl and morpholine rings, as well as the availability of starting materials.

Reductive Amination: A Workhorse Approach

A robust and widely applicable method for the synthesis of N-substituted morpholines is the reductive amination of a morpholine with a corresponding substituted benzaldehyde. This two-step, one-pot reaction is often high-yielding and tolerates a wide range of functional groups.

Experimental Protocol: General Procedure for Reductive Amination

  • Aldehyde Dissolution: Dissolve the 2,4,6-substituted benzaldehyde (1.0 eq.) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM).

  • Amine Addition: Add morpholine (1.1 eq.) to the solution.

  • Acid Catalysis (Optional): A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reducing Agent Addition: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

  • The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred for its milder nature and tolerance of a wider range of functional groups compared to the more reactive sodium borohydride.

  • The reaction temperature is controlled to manage the exothermic nature of the reduction and prevent side reactions.

Nucleophilic Substitution: A Complementary Strategy

An alternative approach involves the nucleophilic substitution of a reactive benzyl halide with morpholine. This method is particularly useful when the desired 2,4,6-substituted benzyl bromide or chloride is commercially available or readily synthesized.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Reactant Mixture: Combine the 2,4,6-substituted benzyl halide (1.0 eq.), morpholine (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate.

  • Extraction: Dissolve the residue in an organic solvent and wash with water to remove any remaining base and salts.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Self-Validating System: The progress of both synthetic routes can be reliably monitored by TLC, and the identity and purity of the final products can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationships (SAR): Decoding the Impact of Substitution

While specific SAR studies on 2,4,6-substituted benzylmorpholines are limited, we can extrapolate from the broader knowledge of substituted benzyl-heterocycle interactions with biological targets. The substitutions at the 2, 4, and 6 positions of the benzyl ring are expected to significantly influence the scaffold's conformational preferences, electronic properties, and steric profile, thereby dictating its biological activity.

Table 1: Predicted Impact of Substitutions on Pharmacological Activity

PositionSubstituent TypePredicted Effect on ActivityRationale
2 (ortho) Bulky, non-polar (e.g., -CH₃, -Cl)May induce a specific conformation, potentially leading to increased selectivity for a target.Steric hindrance can lock the benzyl ring in a preferred orientation relative to the morpholine, optimizing interactions with a binding pocket.
4 (para) Electron-withdrawing (e.g., -CF₃, -NO₂)Can enhance potency, particularly in interactions with electron-rich pockets. May also influence metabolic stability.Modulates the electronic properties of the phenyl ring, affecting its ability to participate in π-π stacking or cation-π interactions.
4 (para) Hydrogen bond donor/acceptor (e.g., -OH, -NH₂)Can introduce key interactions with the target protein, significantly increasing binding affinity.Formation of specific hydrogen bonds is a critical determinant of drug-target interactions.
6 (ortho) Symmetrical to position 2Can create a "pincer-like" interaction with the target, potentially increasing affinity and selectivity.Symmetrical substitution can lead to a more defined and rigid conformation.

Expertise & Experience: The principles of medicinal chemistry suggest that a systematic exploration of these substitutions is crucial for optimizing the pharmacological profile of the 2,4,6-substituted benzylmorpholine scaffold.[3] For instance, in the development of adrenergic drugs, substitutions on the phenyl ring have been shown to dramatically alter receptor selectivity and potency.[3]

Potential Therapeutic Applications and Associated Signaling Pathways

The versatility of the morpholine scaffold suggests that 2,4,6-substituted benzylmorpholine derivatives could be developed to target a wide range of diseases.

Oncology: Targeting Kinase Signaling

The morpholine moiety is a common feature in many kinase inhibitors.[4] For example, derivatives of 2,4-dimorpholinopyrimidine have been investigated as PI3K inhibitors.[5] It is plausible that 2,4,6-substituted benzylmorpholines could be designed to target the ATP-binding site of various kinases implicated in cancer progression.

Diagram 1: Hypothesized Inhibition of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2,4,6-Substituted Benzylmorpholine Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K signaling cascade.

Central Nervous System (CNS) Disorders: Modulating Neurotransmitter Receptors

The physicochemical properties of the morpholine ring often enhance blood-brain barrier permeability, making it an attractive scaffold for CNS-active agents.[4] Substituted morpholine compounds have been investigated for the treatment of CNS disorders, including attention deficit hyperactivity disorder (ADHD).[6] By carefully tuning the substitutions on the benzyl ring, it may be possible to achieve selectivity for specific neurotransmitter receptors or transporters.

Diagram 2: Experimental Workflow for Screening CNS Activity

CNS_Screening_Workflow Start Synthesized Compound Library Binding Receptor Binding Assays (e.g., DAT, SERT, NET) Start->Binding Functional In Vitro Functional Assays (e.g., reuptake inhibition) Binding->Functional Active Compounds InVivo In Vivo Behavioral Models (e.g., locomotor activity) Functional->InVivo Potent Hits Hit Lead Candidate InVivo->Hit

Caption: A typical screening cascade for CNS drug discovery.

Conclusion and Future Directions

The 2,4,6-substituted benzylmorpholine scaffold represents a largely untapped area of chemical space with significant potential for the development of novel therapeutics. The synthetic accessibility of this core, coupled with the profound influence of aromatic substitution on biological activity, provides a fertile ground for medicinal chemistry exploration. This guide has outlined rational synthetic strategies and provided a framework for understanding the potential structure-activity relationships that will govern the success of future drug discovery efforts centered on this promising scaffold. A systematic, multi-parameter optimization approach, guided by the principles discussed herein, will be essential to unlocking the full therapeutic potential of these versatile molecules.

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  • Synthesis, Biological Evaluation, and Physicochemical Property Assessment of 4-Substituted 2-phenylaminoquinazolines as Mer Tyrosine Kinase Inhibitors. (2016). Journal of Medicinal Chemistry, 59(17), 7991-8004.
  • Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. (2017). Molecules, 22(12), 2133.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). Molecules, 26(21), 6563.
  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. (2006). Bioorganic & Medicinal Chemistry Letters, 16(11), 2974-2978.
  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 116-123.

Sources

Drug Discovery Potential of 2-Bromo-4-fluoro-6-methylbenzyl Morpholine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of small-molecule drug discovery, the strategic selection of chemical building blocks dictates the success of downstream lead optimization. 2-Bromo-4-fluoro-6-methylbenzyl morpholine (CAS: 1394291-38-3) represents a highly sophisticated, privileged scaffold[1]. By integrating the favorable physicochemical properties of a morpholine ring with a sterically congested, heavily functionalized tetrasubstituted benzyl core, this molecule serves as a premier intermediate for generating high-affinity ligands. This whitepaper deconstructs the structural rationale, synthetic utility, and pharmacological applications of this compound, providing actionable workflows for medicinal chemists targeting the central nervous system (CNS) and oncology spaces.

Structural Rationale & Physicochemical Profiling

As an application scientist, one must look beyond the 2D structure and analyze the causality behind each functional group. Every atom in this scaffold serves a distinct pharmacokinetic or synthetic purpose:

  • The Morpholine Ring (Pharmacokinetic Modulator): Morpholine is a cornerstone of CNS drug discovery[2]. The presence of the oxygen atom exerts an electron-withdrawing inductive effect, lowering the pKa of the secondary amine compared to a standard piperidine ring. Causality: This reduced basicity ensures that a larger fraction of the molecule remains un-ionized at physiological pH (7.4), drastically improving passive diffusion across the Blood-Brain Barrier (BBB)[2]. Furthermore, it mitigates off-target hERG channel liabilities typically associated with highly basic amines.

  • The 2-Bromo Substituent (Synthetic Handle): Positioned ortho to the benzylic linker, the bromine atom acts as a highly reactive site for transition-metal-catalyzed cross-coupling. Causality: It allows for late-stage functionalization, enabling medicinal chemists to rapidly synthesize diverse biaryl libraries without rebuilding the core scaffold.

  • The 4-Fluoro Substituent (Metabolic Shield): Fluorine is strategically placed para to the benzylic moiety. Causality: The para-position of a benzyl ring is highly susceptible to Cytochrome P450 (CYP450)-mediated aromatic hydroxylation. The strong C-F bond blocks this metabolic vulnerability, significantly extending the in vivo half-life of the resulting drug candidates[3].

  • The 6-Methyl Substituent (Conformational Restrictor): The methyl group provides severe steric bulk adjacent to the benzylic linkage. Causality: This steric congestion restricts the free rotation of the C-N bond, locking the molecule into a specific dihedral conformation. Pre-organizing the molecule into its bioactive conformation reduces the entropic penalty upon binding to a target receptor, thereby increasing thermodynamic binding affinity.

Quantitative Data Summary

The baseline physicochemical properties of the scaffold dictate its behavior in subsequent synthetic steps.

PropertyValue
Chemical Name 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine
CAS Registry Number 1394291-38-3
Molecular Formula C₁₂H₁₅BrFNO
Molecular Weight 288.16 g/mol
SMILES String CC1=CC(=CC(=C1CN2CCOCC2)Br)F
Structural Class Tetrasubstituted Benzyl Morpholine
Table 1: Physicochemical properties of 2-Bromo-4-fluoro-6-methylbenzyl morpholine[1].

Experimental Protocol: Late-Stage Functionalization

To leverage this scaffold, researchers typically employ a Suzuki-Miyaura cross-coupling to generate sterically hindered biaryl systems. The following protocol is designed as a self-validating system , ensuring both chemical conversion and biological assay integrity.

Workflow: Synthesis of Biaryl-Morpholine Derivatives

Step 1: Reaction Setup & Degassing

  • Action: Combine 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a Schlenk flask. Suspend in 1,4-Dioxane/H₂O (4:1 v/v). Perform three freeze-pump-thaw cycles.

  • Causality: Water is strictly required to dissolve the inorganic base and form the reactive boronate complex, which is the actual species that undergoes transmetalation. Degassing removes dissolved O₂, preventing the rapid oxidation and deactivation of the electron-rich Pd(0) catalyst.

Step 2: Catalyst Activation

  • Action: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) under a positive argon atmosphere.

  • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement forces the transmetalated aryl group and the benzyl core into close proximity, drastically accelerating the reductive elimination step.

Step 3: Thermal Activation

  • Action: Heat the mixture to 90°C for 12 hours.

  • Causality: The extreme steric hindrance provided by the ortho-methyl and ortho-morpholinomethyl groups creates a high activation energy barrier for both oxidative addition and transmetalation. Elevated thermal energy is required to overcome this barrier and drive the catalytic cycle.

Step 4: Metal Scavenging & Validation (Critical for E-E-A-T)

  • Action: Cool to room temperature, filter through a Celite pad, and treat the organic filtrate with QuadraPure™ TU (thiourea) resin for 4 hours at 40°C.

  • Validation Checkpoint: Run an LC-MS aliquot. The disappearance of the distinct 1:1 isotopic bromine doublet (M / M+2) of the starting material confirms complete conversion. Submit the purified product for Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Causality: Residual palladium frequently causes false positives in downstream biochemical assays by acting as a Pan-Assay Interference Compound (PAINS). The thiourea resin selectively chelates heavy metals. ICP-MS validation (confirming Pd < 10 ppm) guarantees that subsequent pharmacological screening data is trustworthy.

SyntheticWorkflow SM 2-Bromo-4-fluoro-6-methylbenzyl morpholine Pd Pd(0) Catalyst Addition SM->Pd OA Oxidative Addition (C-Br Cleavage) Pd->OA TM Transmetalation (Aryl Boronic Acid + Base) OA->TM RE Reductive Elimination TM->RE Prod Biaryl-Morpholine Library (Lead Compounds) RE->Prod

Fig 1: Synthetic workflow for late-stage functionalization via Suzuki-Miyaura cross-coupling.

Pharmacological Applications & Target Spaces

Once functionalized, derivatives of this scaffold demonstrate profound efficacy across multiple therapeutic areas.

A. Oncology: Kinase Inhibition (PI3K/mTOR)

Morpholine is a highly privileged pharmacophore in the design of lipid kinase inhibitors, particularly targeting Phosphoinositide 3-kinases (PI3K). The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the hinge region backbone amides (e.g., Val851 in PI3Kγ) of the ATP-binding pocket. The sterically bulky, twisted biaryl system generated from our starting material forces the molecule deep into the hydrophobic specificity pocket, granting high selectivity over other kinases.

PI3KPathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K Kinase RTK->PI3K AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR Complex AKT->mTOR Survival Tumor Cell Survival mTOR->Survival Inhibitor Morpholine-Derived Inhibitor Inhibitor->PI3K Competitive Binding

Fig 2: PI3K/AKT/mTOR signaling pathway targeted by morpholine-derived competitive inhibitors.

B. Neurodegenerative Diseases & CNS Targets

Due to the optimized lipophilic-hydrophilic balance imparted by the morpholine ring, derivatives of this scaffold exhibit excellent BBB penetration. Recent studies highlight the use of morpholine-tethered compounds as potent inhibitors of Monoamine Oxidase (MAO-A/B) and Acetylcholinesterase (AChE), which are primary targets in Alzheimer's and Parkinson's disease therapies[3]. The conformational rigidity provided by the 6-methyl group on the benzyl core ensures precise alignment within the narrow catalytic gorge of AChE.

C. Cardiovascular Therapeutics

Beyond the CNS, morpholine derivatives have recently been identified as highly potent, non-peptidomimetic direct renin inhibitors (DRIs)[4]. The morpholine oxygen and adjacent functional groups form essential hydrogen bonds with the closed flap region of the renin catalytic site, offering a novel mechanism to regulate the renin-angiotensin-aldosterone system (RAAS) with high oral bioavailability[4].

References

  • ChemScene: 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine Product Data. ChemScene. 1

  • Lenci, E., et al. (2021): Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.2

  • Iijima, D., et al. (2022): Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. ACS Medicinal Chemistry Letters. 4

  • Saroha, B., et al. (2025): Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis. 3

Sources

Advanced Safety Architecture & Handling Protocols for 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Safety Guide

Executive Summary

In modern drug discovery, halogenated benzylmorpholines are critical pharmacophores used to synthesize CNS-active agents, kinase inhibitors, and antimalarial tetraoxane analogues. 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine (CAS 1394291-38-3) is a highly functionalized building block that presents unique handling challenges. Traditional 16-section Safety Data Sheets (SDS) provide regulatory compliance but often fail to explain the causality behind chemical hazards.

This whitepaper transcends standard SDS templates by deconstructing the physicochemical properties of this compound, explaining the mechanistic basis of its toxicity, and establishing self-validating laboratory workflows to ensure absolute scientific integrity and operator safety.

Physicochemical Profiling & Hazard Causality

To design effective safety protocols, we must first understand the molecular architecture of the compound. The molecule features a basic morpholine ring tethered to a highly lipophilic, tri-substituted benzyl moiety.

Quantitative Chemical Data

The following table summarizes the core physicochemical metrics that dictate the compound's behavior in both synthetic and biological environments 1.

PropertyValue / DescriptionImpact on Laboratory Handling
CAS Number 1394291-38-3Unique identifier for inventory tracking.
Molecular Formula C₁₂H₁₅BrFNOHigh halogen content indicates potential for environmental persistence.
Molecular Weight 288.16 g/mol Moderate MW; poses aerosolization risks if milled or dried improperly.
Purity ≥97%Impurities may include unreacted bromobenzyl precursors (highly lachrymatory).
Storage Temp 2-8°C (Sealed, Dry)Prevents atmospheric oxidation of the morpholine nitrogen.
Mechanistic Toxicology: Why Do These Hazards Exist?

Based on structural analogs like 2-benzylmorpholine, this compound triggers specific Global Harmonized System (GHS) hazard codes . Understanding why these occur is critical for risk mitigation.

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The morpholine nitrogen acts as a localized Lewis base. Upon contact with mucosal membranes or ocular fluid, it creates a highly alkaline microenvironment, leading to rapid saponification of lipid bilayers and subsequent tissue damage. Morpholine vapor exposure is known to cause transient corneal edema, visually perceived as "halos" around lights 2.

  • H302 (Harmful if Swallowed) & H335 (Respiratory Irritation): The addition of bromo and fluoro substituents drastically increases the lipophilicity (LogP) of the molecule. This allows the compound to rapidly penetrate the respiratory epithelium and dermal layers, acting as a highly efficient delivery vehicle for the irritating morpholine core.

  • Systemic Bioactivation: In vivo, morpholine rings are susceptible to species-specific bioactivation by hepatic cytochrome P450 (CYP) enzymes, undergoing oxidative metabolism to form reactive iminium ions. These electrophilic intermediates can covalently bind to cellular macromolecules, leading to hepatotoxicity 3.

ToxPathway Exp Exposure to CAS 1394291-38-3 Lipid Dermal/Mucosal Penetration (Halogen-Driven Lipophilicity) Exp->Lipid Inhalation/Dermal Local Local Tissue Irritation (Morpholine Basicity) Lipid->Local pH Alteration Metab Hepatic CYP450 Oxidative Metabolism Lipid->Metab Systemic Absorption Tox Reactive Iminium Ion Formation Metab->Tox Bioactivation Clear Cellular Conjugation & Excretion Metab->Clear Detoxification Tox->Clear Scavenging

Caption: Proposed toxicological pathway and CYP450 bioactivation of the morpholine pharmacophore.

E-E-A-T Driven Experimental Workflows

Standard operating procedures often fail because they rely on blind compliance rather than verifiable metrics. The following protocol for utilizing 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine in a standard synthetic step (e.g., Buchwald-Hartwig cross-coupling) is designed as a self-validating system .

Protocol: Self-Validating Reagent Transfer & Reaction Setup

Step 1: Environmental Validation (The "Zero-Exposure" Baseline)

  • Action: Turn on the Class II fume hood and verify the face velocity.

  • Self-Validation: Do not proceed unless the digital anemometer reads a continuous flow rate of >100 feet per minute (fpm). This ensures any aerosolized morpholine dust is drawn away from the operator's respiratory zone.

Step 2: Dynamic PPE Matrix

  • Action: Don a flame-retardant lab coat, safety goggles (not just glasses), and heavy-duty nitrile gloves (minimum 0.11mm thickness).

  • Causality: Standard latex gloves are highly permeable to basic amines and halogenated organics 4. Nitrile offers superior chemical resistance, but due to the compound's lipophilicity, gloves must be inspected for micro-tears and replaced every 2 hours during continuous handling.

Step 3: Closed-System Weighing & Transfer

  • Action: Retrieve the compound from 2-8°C storage. Allow the sealed vial to reach room temperature before opening.

  • Causality: Opening a cold vial introduces atmospheric condensation. Water reacts with the morpholine moiety, causing agglomeration and accelerating oxidative degradation.

  • Action: Weigh the required mass using an anti-static weigh boat. Transfer immediately to a Schlenk flask and purge with inert Argon.

Step 4: Reaction Quenching & Waste Segregation

  • Action: Post-reaction, quench the mixture slowly with a mild aqueous acid (e.g., 1M NH₄Cl or dilute HCl).

  • Self-Validation: Check the aqueous layer with pH paper. A pH of ~5-6 confirms that the basic morpholine nitrogen has been fully protonated into a water-soluble, non-volatile salt.

  • Action: Dispose of the organic layer in a designated "Halogenated Organic Waste" container.

Workflow A Cold Storage (2-8°C) Equilibrate to RT B Fume Hood Validation (Anemometer >100 fpm) A->B C Anti-Static Weighing & Argon Purge B->C D Synthetic Reaction (e.g., Cross-Coupling) C->D E Acidic Quenching (pH Validation ~5-6) D->E F Halogenated Waste Segregation E->F

Caption: Self-validating laboratory workflow for handling halogenated benzylmorpholines safely.

Mechanistic Emergency Response & Decontamination

When an accident occurs, rote memorization of SDS guidelines is insufficient. Responders must understand the chemical mechanisms of decontamination to act effectively.

Spill Response Causality
  • Standard SDS Advice: "Sweep up and shovel. Keep in suitable, closed containers for disposal."

  • Mechanistic Protocol: If a powder spill occurs outside the fume hood, do not dry sweep . Dry sweeping aerosolizes the fine powder, creating an immediate inhalation hazard (H335). Instead, lightly mist the spill with a dilute acidic solution (like 5% citric acid) or cover it with a solid acidic binder (sodium bisulfate).

  • The Science: The acid protonates the morpholine nitrogen (

    
    ). This converts the lipophilic free base into a highly polar, non-volatile salt, instantly neutralizing the inhalation risk and making it safe to mechanically collect.
    
First Aid Causality
  • Ocular Exposure: Flush with copious amounts of water for a minimum of 15 minutes.

    • Why 15 minutes? The lipophilic benzyl group allows the compound to embed deeply into the corneal epithelium. Prolonged flushing is required not just to wash away surface powder, but to continuously dilute and hydrolyze the alkaline microenvironment generated by the morpholine ring, preventing permanent corneal opacity.

  • Dermal Exposure: Wash with soap and water. Remove contaminated clothing immediately.

    • Why soap? Water alone cannot efficiently remove the highly lipophilic bromo-fluoro-benzyl moiety. Surfactants in soap are required to micellize and lift the compound from the lipid-rich stratum corneum.

References

  • Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys Bentham Science Publishers. [Link]

  • SAFETY DATA SHEET - Fisher Scientific Fisher Scientific.[Link]

Sources

Bioactivity Profile of Fluorinated Benzylmorpholine Intermediates: Strategic Modulations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a ubiquitous, privileged pharmacophore in medicinal chemistry, featured prominently in FDA-approved therapeutics ranging from the antiemetic aprepitant to the antidepressant reboxetine[1]. Within this chemical space, the benzylmorpholine intermediate serves as a critical structural vector. However, unsubstituted benzylmorpholines often suffer from rapid metabolic clearance and suboptimal target residence times. The strategic introduction of fluorine—either as single atoms (-F) or trifluoromethyl groups (-CF3) on the benzylic ring—profoundly alters the physicochemical and pharmacokinetic (PK) landscape of these molecules. This technical guide explores the causality behind these bioactivity shifts, detailing the mechanistic, pharmacological, and synthetic paradigms essential for optimizing fluorinated benzylmorpholine derivatives.

Mechanistic Causality of Fluorination in Benzylmorpholines

The decision to fluorinate a benzylmorpholine scaffold is rarely arbitrary; it is driven by precise quantum mechanical and steric rationales designed to rescue failing chemotypes.

Inductive Effects on Amine pKa and BBB Penetration

Morpholine contains a secondary or tertiary basic nitrogen. In physiological conditions (pH 7.4), highly basic amines (pKa > 9) are predominantly protonated, which can hinder passive diffusion across the blood-brain barrier (BBB) and increase the risk of hERG channel blockade (cardiotoxicity). Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) across the benzylic linker. This effectively lowers the pKa of the morpholine nitrogen, shifting the equilibrium toward the neutral, lipophilic free-base form. Consequently, fluorinated benzylmorpholines exhibit superior BBB permeation, making them ideal intermediates for central nervous system (CNS) targets[1].

Steric Shielding and CYP450 Evasion

The benzylic position and the electron-rich aromatic ring are notorious "metabolic soft spots," highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes (e.g., CYP2A13, CYP3A4)[2]. Unsubstituted benzylmorpholines undergo rapid hydroxylation via the highly reactive Fe-oxo porphyrin species of CYP450.

Substituting a hydrogen atom (Van der Waals radius ~1.20 Å) with a fluorine atom (~1.47 Å) introduces minimal steric bulk, preserving the molecule's binding conformation. However, fluorine's intense electronegativity drastically reduces the electron density of the aromatic ring, deactivating it against electrophilic attack by CYP450 enzymes. This electronic blockade significantly enhances the metabolic stability and extends the in vivo half-life of the drug[3][4].

CYP450_Metabolism Unsubstituted Unsubstituted Benzylmorpholine CYP450 CYP450 Oxidation (Fe-Oxo Species) Unsubstituted->CYP450 Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Fluorinated Fluorinated Benzylmorpholine Blocked Electronic Deactivation (Metabolic Resistance) Fluorinated->Blocked Prolonged Prolonged Half-Life (Improved PK) Blocked->Prolonged

Logical relationship between fluorination of the benzylmorpholine scaffold and CYP450-mediated metabolic evasion.

Therapeutic Bioactivity Profiling

Neurodegenerative Targets (MAO-B & AChE)

Fluorinated morpholine chalcones have emerged as highly potent, reversible inhibitors of Monoamine Oxidase-B (MAO-B), a primary target for Parkinson's disease. The meta-fluoro substitution on the benzyl ring creates a highly favorable electrostatic interaction within the hydrophobic bipartite cavity of MAO-B, yielding IC50 values in the sub-micromolar range while maintaining excellent BBB permeability[1][5].

Epigenetic Oncology Targets (EZH2)

In the development of epigenetic modulators, such as Enhancer of Zeste Homolog 2 (EZH2) inhibitors, the incorporation of a fluorinated benzylmorpholine moiety has been a game-changer. Early chemotypes (e.g., precursors to EPZ005687) suffered from severe oxidative metabolism in microsomal assays. The strategic fluorination of the phenyl ether/benzyl moiety rescued the series, substantially improving microsomal stability without compromising the low-nanomolar binding affinity to the SAM-competitive pocket[4].

Antimalarial Pharmacophores

Second-generation 1,2,4,5-tetraoxane antimalarials frequently utilize benzylmorpholine appendages to improve aqueous solubility. However, these appendages can introduce metabolic liabilities. Fluorination (e.g., via trifluoromethylation) at the 2-position of the aromatic ring has been shown to optimize the balance between FaSSIF solubility and metabolic stability, resulting in candidates capable of a single-dose cure in P. berghei infected mouse models.

Quantitative Data Presentation

To illustrate the empirical impact of fluorination, the following table summarizes the comparative bioactivity and DMPK (Drug Metabolism and Pharmacokinetics) profiles of standard versus fluorinated benzylmorpholine derivatives across various therapeutic targets.

Compound Class / TargetModificationTarget Affinity (IC50 / Ki)Microsomal Half-Life (HLM)Primary Outcome of Fluorination
MAO-B Inhibitor (Chalcone)Unsubstituted1.40 ± 0.11 µM< 15 minBaseline activity.
MAO-B Inhibitor (Chalcone)m-Fluoro substitution0.14 ± 0.005 µM> 60 min10-fold potency increase; enhanced BBB penetration[5].
EZH2 Inhibitor (EPZ analog)Unsubstituted Benzyl54 nM12 minRapid oxidative clearance.
EZH2 Inhibitor (EPZ analog)Fluorinated Benzyl47 nM> 120 minSubstantial improvement in metabolic stability[4].
CYP2A13 Inhibitor 2-chlorobenzylmorpholine180 µM (Solubility)Rapid clearanceSusceptible to CYP2B degradation.
CYP2A13 Inhibitor 2-chloro-6-fluorobenzyl184 µM (Solubility)Highly StableBlocked aromatic oxidation; maintained solubility[2].

Validated Experimental Protocols

The following protocols represent self-validating systems designed to ensure high-fidelity synthesis and rigorous metabolic profiling of fluorinated benzylmorpholines.

Synthesis via Zinc-Mediated Reductive Amination

Traditional reductive aminations often rely on sodium cyanoborohydride (


), which is highly toxic and generates cyanide gas upon aqueous workup. This optimized protocol utilizes an in situ generated zinc borohydride (

) system, which is safer, highly chemoselective for iminium ions, and provides excellent yields for fluorinated substrates[6].

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 10 mmol of the target fluorobenzaldehyde and 10 mmol of morpholine in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Lewis Acid Activation: Add 25 mmol (3.4 g) of anhydrous Zinc Chloride (

    
    ). Stir at 25°C for 30 minutes. The 
    
    
    
    acts as a Lewis acid to activate the carbonyl carbon and facilitate iminium ion formation.
  • Reduction: Slowly add 30 mmol (1.14 g) of Sodium Borohydride (

    
    ) to the reaction mixture. The reaction of 
    
    
    
    with
    
    
    generates
    
    
    in situ.
  • Reaction Monitoring: Stir the mixture for 8 hours at room temperature. Monitor completion via TLC (Ethyl Acetate:Hexane 4:1) or LC-MS.

  • Quenching & Workup: Quench the reaction carefully with 20 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure fluorinated benzylmorpholine[6].
    
In Vitro Microsomal Stability Assay (HLM/RLM)

To validate the hypothesis that fluorination prevents CYP450-mediated clearance, an in vitro assay using Human Liver Microsomes (HLM) must be performed[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation Mixture: In a 96-well plate, combine the buffer, HLM (final protein concentration 0.5 mg/mL), and the fluorinated benzylmorpholine test compound (final concentration 1 µM). Include a non-fluorinated analog as a positive control for rapid clearance.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to equilibrate the system.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) to all wells. NADPH is the obligate electron donor required to regenerate the active CYP450 Fe-oxo species.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquot by injecting it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This precipitates the microsomal proteins and halts the reaction.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Profiling_Workflow Synthesis 1. Reductive Amination (ZnCl2/NaBH4) Validation 2. LC-MS/NMR Validation Synthesis->Validation InVitro 3. Target Affinity (IC50 / Ki) Validation->InVitro DMPK 4. Microsomal Stability (HLM/RLM) InVitro->DMPK InVivo 5. In Vivo Efficacy (PK/PD Models) DMPK->InVivo

Step-by-step experimental workflow for the synthesis and bioactivity profiling of fluorinated benzylmorpholine intermediates.

References

1.[1] "Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis." Taylor & Francis Online.[Link] 2.[7] "A review on pharmacological profile of Morpholine derivatives." ResearchGate.[Link] 3.[3] "Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic." PLOS One.[Link] 4.[2] "Benzylmorpholine Analogs as Selective Inhibitors of Lung Cytochrome P450 2A13 for the Chemoprevention of Lung Cancer in Tobacco Users." National Institutes of Health (PMC).[Link] 5.[5] "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." Royal Society of Chemistry.[Link] 6.[4] "Chemogenomics for drug discovery: clinical molecules from open access chemical probes." Royal Society of Chemistry.[Link] 7.[8] "The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor." MDPI.[Link] 8. "Nonlinear Tetraoxane Antimalarials, and the Design and Synthesis of Peroxide and Non-Peroxide Containing Anti-Tuberculosis drug." The University of Liverpool Repository.[Link] 9.[6] "Reductive amination with zinc borohydride - efficient, safe route to fluorinated N-(o-Fluorobenzyl)morpholine." MDMA.ch Archive.[Link]

Sources

Strategic Sourcing & Technical Guide: 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, pricing, and chemical engineering framework for 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine , a specialized pharmacophore building block.

CAS Number: 1394291-38-3 Molecular Formula: C₁₂H₁₅BrFNO Molecular Weight: 288.16 g/mol [1][2][3]

Executive Summary

4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and atropisomeric drug candidates .[1][2][3] Its structural significance lies in the 2,6-substitution pattern on the benzyl ring (2-Bromo, 6-Methyl).[1][2][3] This steric congestion restricts rotation around the benzylic bond, a critical feature for locking active conformations in protein binding pockets (e.g., KRAS, EGFR, or BTK targets).[2][3][4]

Due to its specific substitution, this compound is not a commodity chemical.[3][4] It is classified as a Tier 3 Specialty Building Block , typically requiring lead times of 2–4 weeks if not in immediate stock.[3][4]

Market Intelligence: Suppliers & Pricing

Supply Chain Landscape

The market for CAS 1394291-38-3 is fragmented, with primary manufacturing concentrated in China and distribution via global catalog aggregators.[1][2][3]

Supplier TierRepresentative VendorsStock StatusEstimated Lead Time
Tier 1 (Global Distributors) ChemScene, BLD Pharm, AK ScientificIntermittent1–2 Weeks (US/EU Stock)
Tier 2 (Origin Manufacturers) WuXi AppTec, Enamine, Combi-BlocksMake-to-Order4–6 Weeks
Tier 3 (Aggregators) MolPort, eMoleculesVariesVaries
Price Analysis (Q1 2025 Estimates)

Pricing is highly sensitive to the cost of the precursor aldehyde (2-Bromo-4-fluoro-6-methylbenzaldehyde, CAS 916792-19-3), which itself retails for ~$350/g.[1][2][3]

  • Research Scale (100 mg - 1 g): $150 – $450 USD per gram.[1][2][3][4]

  • Process Scale (10 g - 100 g): $80 – $120 USD per gram (requires custom quote).[1][2][3]

  • Cost Driver: The ortho-methyl/ortho-bromo substitution makes the precursor synthesis difficult, driving up the cost of the final morpholine derivative.[1][2][3]

Technical Sourcing Framework: Synthesis & Manufacturing

If commercial stock is unavailable or cost-prohibitive, the compound should be synthesized in-house.[1][2][3] Two primary routes exist: Reductive Amination (Preferred) and Nucleophilic Substitution (Alternative).[3][4]

Route A: Reductive Amination (Recommended)

This route is preferred for Medicinal Chemistry (MedChem) applications due to milder conditions and a cleaner impurity profile.[3][4]

  • Starting Material: 2-Bromo-4-fluoro-6-methylbenzaldehyde (CAS 916792-19-3).[1][2][3][5]

  • Reagent: Morpholine (1.1 equiv).[3][4]

  • Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.[3][4][6]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1][2][3][4]

Mechanism: The morpholine attacks the aldehyde to form an iminium ion intermediate.[3][4] The ortho-methyl and ortho-bromo groups provide significant steric hindrance, potentially slowing down imine formation.[1][2][3] The use of STAB allows for the selective reduction of the iminium species without reducing the aldehyde.[3][4]

Route B: Nucleophilic Substitution (Scale-Up Alternative)

Preferred for larger scale (kg) if the benzyl bromide precursor is accessible.[1][2][3]

  • Starting Material: 2-Bromo-4-fluoro-6-methylbenzyl bromide.[1][2][3][7]

  • Reagent: Morpholine (Excess or 1.1 equiv with base).[3][4]

  • Base: K₂CO₃ or DIPEA.[3][4]

  • Solvent: Acetonitrile or DMF.[3][4]

Risk: Over-alkylation is negligible here (morpholine is a secondary amine), but the synthesis of the benzyl bromide precursor often involves radical bromination, which can be messy.[2][3][4]

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and chemical pathways for procuring this intermediate.

G Target Target: 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine (CAS 1394291-38-3) Decision Sourcing Decision Buy Purchase from Catalog (ChemScene/BLD Pharm) Decision->Buy Stock Available (<2 weeks) Make In-House Synthesis Decision->Make Stockout / High Cost RouteA Route A: Reductive Amination (High Purity / MedChem) Make->RouteA RouteB Route B: SN2 Alkylation (Process Scale) Make->RouteB Aldehyde Precursor: 2-Bromo-4-fluoro-6-methylbenzaldehyde (CAS 916792-19-3) RouteA->Aldehyde ReagentsA Morpholine + NaBH(OAc)3 DCE, RT, 4-16h RouteA->ReagentsA Bromide Precursor: 2-Bromo-4-fluoro-6-methylbenzyl bromide RouteB->Bromide ReagentsB Morpholine + K2CO3 MeCN, Reflux RouteB->ReagentsB ReagentsA->Target ReagentsB->Target

Caption: Procurement and synthesis decision tree comparing commercial sourcing vs. reductive amination (Route A) and alkylation (Route B) pathways.

Quality Assurance & Validation Protocols

When receiving a shipment or validating an internal synthesis, the following analytical parameters must be met. The 2,6-substitution creates unique NMR signatures due to the "roofing" effect or broadening if rotation is restricted.[2][3][4]

H-NMR Identity Check (CDCl₃, 400 MHz)
  • Benzylic Protons (Singlet): Look for a singlet around δ 3.5 – 3.7 ppm .[3][4]

    • Note: If the rotation is slow on the NMR timescale (atropisomerism), this singlet may broaden or split into an AB quartet.[3][4]

  • Morpholine Ring:

    • δ 3.6 – 3.8 ppm (4H, m): O-CH₂ protons (distinctive triplet-like multiplet).[1][2][3]

    • δ 2.4 – 2.6 ppm (4H, m): N-CH₂ protons.[1][2][3][4]

  • Aromatic Region:

    • Two aromatic protons.[3][4] Due to the F substitution, expect coupling patterns (dd or d).[3][4]

    • δ 6.9 – 7.3 ppm range. [1][2][4]

  • Methyl Group:

    • δ 2.3 – 2.5 ppm (3H, s): Distinct singlet for the Ar-CH₃.

Critical Impurity Markers
Impurity TypeOriginDetection MethodLimit
Des-bromo analog Incomplete bromination of precursorLCMS (Mass -79/81)< 0.5%
Aldehyde Residue Unreacted precursor (Route A)H-NMR (CHO peak ~10 ppm)< 0.1%
Dimer Over-alkylation (Route B)[1][2][3]LCMS (High MW)< 0.2%
Experimental Protocol: Reductive Amination (Standardized)

This protocol is self-validating via TLC monitoring.[1][2][3]

  • Dissolution: Charge a reaction vessel with 2-Bromo-4-fluoro-6-methylbenzaldehyde (1.0 equiv) and Morpholine (1.1 equiv) in 1,2-Dichloroethane (DCE) (0.1 M concentration).

  • Activation: Stir at Room Temperature (RT) for 30 minutes. Checkpoint: Solution may warm slightly or change color as the iminium/hemiaminal forms.[3][4]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in portions.

    • Why STAB? It is less toxic than cyanoborohydride and tolerates the presence of the aldehyde without reducing it to the alcohol as quickly as NaBH₄ would.[3][4]

  • Quench & Workup: After 12 hours, quench with sat. NaHCO₃. Extract with DCM.[3][4]

  • Purification: Silica gel chromatography (0-5% MeOH in DCM).

References

  • ChemScene. (2025).[3][4] Product Datasheet: 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine (CAS 1394291-38-3).[1][2][3][8] Retrieved from [1][2]

  • Abdel-Magid, A. F., et al. (1996).[3][4][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2][3][4] (Foundational protocol for Route A).

  • AK Scientific. (2025).[3][4] Catalog Entry: 2-Bromo-4-fluoro-6-methylbenzaldehyde (CAS 916792-19-3).[1][2][3][5] Retrieved from [1][2]

  • Palchykov, V. A. (2013).[3][4][10] "Morpholines: Synthesis and Biological Activity."[3][4][10] Russian Journal of Organic Chemistry, 49, 787–814.[3][4][10] (Context on morpholine pharmacophores).

Sources

Methodological & Application

Technical Application Note: Synthesis of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis protocol for 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine , a valuable pharmacophore intermediate often utilized in kinase inhibitor discovery (e.g., MDM2-p53 interaction inhibitors).

The synthesis of this molecule presents a specific challenge: Steric Hindrance . The target benzylic carbon is flanked by a bromine atom at the ortho-position and a methyl group at the ortho'-position (2,6-disubstitution). This "molecular gate" significantly retards the rate of standard nucleophilic substitution (


) reactions compared to unhindered benzyl halides.

This guide provides a robust, self-validating protocol using Nucleophilic Substitution with Thermal Activation , utilizing an Acid-Base workup strategy that eliminates the need for chromatographic purification in most cases.

Retrosynthetic Analysis & Strategy

To access the target, we utilize a disconnection at the benzylic C-N bond. While reductive amination of the corresponding aldehyde is a viable alternative, the alkylation of the benzyl bromide is generally more scalable for this specific scaffold due to the stability of the precursor.

Strategic Pathway (Graphviz Visualization)

Retrosynthesis Target Target: 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine Disconnection Disconnection Strategy: C-N Bond Cleavage Target->Disconnection Retrosynthesis Precursor1 Precursor A: 2-Bromo-4-fluoro-6-methylbenzyl bromide Disconnection->Precursor1 Precursor2 Precursor B: Morpholine Disconnection->Precursor2 Mechanism Mechanism: Sterically Hindered SN2 Precursor1->Mechanism Electrophile Precursor2->Mechanism Nucleophile Mechanism->Target Synthesis

Figure 1: Retrosynthetic logic flow focusing on the assembly of the hindered benzylic amine.

Experimental Protocol

Reagents and Stoichiometry

Note: Stoichiometry is adjusted to account for the volatility of morpholine and the slower reaction kinetics.

ComponentRoleEquiv.MW ( g/mol )Density (g/mL)Notes
2-Bromo-4-fluoro-6-methylbenzyl bromide Limiting Reagent1.0~281.95N/ASolid. Store cold. Lachrymator.
Morpholine Nucleophile2.587.121.007Excess acts as base & driver.
Potassium Carbonate (

)
Aux.[1] Base2.0138.21SolidAnhydrous; finely ground.
Acetonitrile (MeCN) SolventN/A41.050.786Polar aprotic; promotes

.
Sodium Iodide (NaI) Catalyst0.1149.89SolidOptional (Finkelstein condition).
Step-by-Step Methodology
Phase 1: Reaction Assembly
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.[2]

  • Solvation: Dissolve 2-Bromo-4-fluoro-6-methylbenzyl bromide (1.0 equiv, e.g., 5.0 mmol, 1.41 g) in anhydrous Acetonitrile (25 mL).

    • Expert Insight: Do not use DCM or THF here. Acetonitrile's higher dielectric constant stabilizes the transition state, which is critical for overcoming the steric barrier of the 2-Br/6-Me groups.

  • Base Addition: Add

    
      (2.0 equiv) and NaI  (0.1 equiv).
    
    • Mechanism:[1][3][4][5][6][7] NaI converts the benzyl bromide to the more reactive benzyl iodide in situ (Finkelstein reaction), accelerating the reaction in hindered substrates.

  • Nucleophile Addition: Add Morpholine (2.5 equiv) dropwise while stirring.

Phase 2: Thermal Activation
  • Reflux: Heat the mixture to 80°C (Reflux) . Stir vigorously for 4–6 hours.

    • Monitoring: Check via TLC (Eluent: 20% EtOAc in Hexanes). The starting bromide (UV active, high Rf) should disappear. The product will appear as a lower Rf spot that may "streak" due to the amine.

    • Why Heat? Standard benzyl halides react at RT. This specific 2,6-disubstituted scaffold requires thermal energy to force the morpholine nitrogen into the crowded benzylic center.

Phase 3: Self-Validating Acid-Base Workup

This workflow purifies the product based on its chemical properties, avoiding column chromatography.

  • Filtration: Cool to RT. Filter off the inorganic salts (

    
    ). Rinse the filter cake with EtOAc.
    
  • Evaporation: Concentrate the filtrate to remove Acetonitrile (which is miscible with water and ruins extractions).

  • Solubilization: Redissolve the oily residue in Ethyl Acetate (EtOAc) (30 mL).

  • Acid Extraction (The "Trap"): Transfer to a separatory funnel. Extract with 1M HCl (2 x 20 mL).

    • Logic: The product (amine) protonates and moves to the Aqueous Layer . Neutral impurities (unreacted bromide) stay in the Organic Layer .

  • Wash: Keep the aqueous layer. Discard the organic layer (or save for recovery of starting material). Wash the aqueous layer once with fresh EtOAc (10 mL) to remove entrained impurities.

  • Basification (The "Release"): Cool the aqueous layer in an ice bath. Slowly add 4M NaOH until pH > 12. The solution will become cloudy as the free amine precipitates/oils out.

  • Final Extraction: Extract the now-basic aqueous mixture with DCM (3 x 20 mL).

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo.
    
Workflow Visualization

SynthesisWorkflow Start Reactants (Bromide + Morpholine) Reaction Reaction MeCN, 80°C, 6h Start->Reaction Heat Quench Filtration & Solvent Swap (EtOAc) Reaction->Quench AcidExt Acid Extraction (1M HCl) Quench->AcidExt Separation Phase Separation Product in Aqueous AcidExt->Separation Protonation Basify Basification (NaOH pH >12) Separation->Basify Aq. Layer FinalIso Final Isolation (DCM Ext -> Dry) Basify->FinalIso Deprotonation

Figure 2: The "Self-Validating" Acid-Base purification workflow ensures high purity without chromatography.

Quality Control & Characterization

Upon isolation, the product should be a pale yellow or colorless oil/low-melting solid.

Expected NMR Data ( )
  • Benzylic

    
    :  Look for a singlet around 
    
    
    
    3.5 - 3.7 ppm
    .
    • Note: In unhindered benzyl morpholines, this is often ~3.5 ppm. The 2-Bromo/6-Methyl groups may cause a slight downfield shift and broadening due to restricted rotation.

  • Morpholine Ring:

    • 
      : Triplet/Multiplet at 
      
      
      
      3.6 - 3.7 ppm
      (4H).
    • 
      : Triplet/Multiplet at 
      
      
      
      2.4 - 2.5 ppm
      (4H).
  • Aromatic Region:

    • Two protons (H3 and H5). Due to the 4-Fluoro and 2,6-substitution, expect a doublet of doublets (

      
      ) pattern around 
      
      
      
      6.8 - 7.2 ppm
      .
  • Methyl Group: Singlet at

    
     2.3 - 2.4 ppm  (3H).
    
Mass Spectrometry
  • Method: ESI(+)

  • Expected Mass:

    
     (based on 
    
    
    
    ) and
    
    
    (based on
    
    
    ).
  • Isotope Pattern: A distinct 1:1 doublet ratio indicates the presence of one Bromine atom.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion after 6h Steric hindrance is blocking the attack.Add NaI (0.5 equiv) to generate the benzyl iodide in situ. Increase temp to reflux if not already there.
Product remains in Acid layer Incomplete basification.Ensure pH is >12 using pH paper. The amine must be fully deprotonated to extract into DCM.
Emulsion during workup Morpholine salts acting as surfactants.Add saturated Brine to the aqueous phase. Filter the biphasic mixture through Celite if necessary.

References

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC3361699. Retrieved from [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Reductive Amination of 2-Bromo-4-fluoro-6-methylbenzaldehyde with Morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Benzylamines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the substituted benzylamine scaffold is a cornerstone of molecular design. Its prevalence stems from the unique combination of structural rigidity and conformational flexibility, enabling precise interactions with a multitude of biological targets. The specific molecule of interest, (2-bromo-4-fluoro-6-methylphenyl)(morpholino)methane, represents a highly functionalized building block. The strategic placement of a bromine atom allows for subsequent cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the methyl group provides steric influence. The morpholine moiety is a common feature in bioactive molecules, often improving aqueous solubility and providing a key hydrogen bond acceptor. The synthesis of this compound via reductive amination is a critical transformation for researchers engaged in the development of novel therapeutics and functional materials. This application note provides a comprehensive, in-depth guide to this reaction, grounded in mechanistic understanding and practical, field-proven protocols.

Mechanistic Insights: The Borch Reductive Amination Pathway

The reductive amination of an aldehyde with a secondary amine, such as morpholine, in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), follows the well-established Borch reductive amination mechanism. This one-pot reaction proceeds through two key stages: the formation of an iminium ion intermediate and its subsequent reduction.

The reaction is typically initiated under mildly acidic conditions. The acid serves to protonate the carbonyl oxygen of the benzaldehyde, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the secondary amine (morpholine)[1]. This initial addition forms a hemiaminal intermediate, which then undergoes acid-catalyzed dehydration to yield a reactive iminium ion. The equilibrium of this first stage is driven towards the iminium ion by the removal of water, although in many modern protocols using hydride reagents, this is not a strict requirement.

In the second stage, the reducing agent, sodium triacetoxyborohydride, selectively delivers a hydride to the electrophilic carbon of the iminium ion. The choice of NaBH(OAc)₃ is critical; it is a milder reducing agent than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde, thus preventing the formation of the corresponding alcohol as a significant byproduct[2]. The three electron-withdrawing acetoxy groups on the boron atom temper its reducing power, making it highly selective for the iminium intermediate.

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of (2-bromo-4-fluoro-6-methylphenyl)(morpholino)methane

This protocol is designed for the synthesis of the target compound on a research scale, with considerations for both reaction efficiency and ease of purification.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Bromo-4-fluoro-6-methylbenzaldehyde217.041.0217 mg
Morpholine87.121.2104.5 mg (0.105 mL)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.5318 mg
Dichloromethane (DCM), anhydrous--10 mL
Acetic Acid (optional catalyst)60.050.16 µL
Step-by-Step Procedure
  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4-fluoro-6-methylbenzaldehyde (217 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Dissolve the aldehyde in anhydrous dichloromethane (10 mL). To this solution, add morpholine (0.105 mL, 1.2 mmol).

  • Iminium Ion Formation: Stir the mixture at room temperature for 20-30 minutes. While often not necessary for aldehydes, the addition of a catalytic amount of acetic acid (6 µL, 0.1 mmol) can facilitate iminium ion formation, particularly if the reaction is sluggish[3].

  • Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise to the stirred solution. The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). Stir vigorously for 10-15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The basic nature of the morpholine moiety can lead to tailing on silica gel chromatography[4]. To mitigate this, it is recommended to add a small amount of a basic modifier to the eluent.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is a good starting point. To improve peak shape and reduce tailing, add 0.5-1% triethylamine to the eluent mixture[4].

  • Product Isolation: Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield (2-bromo-4-fluoro-6-methylphenyl)(morpholino)methane as a solid or oil.

Workflow Visualization

G Start Start: Weigh Reagents Setup Dissolve Aldehyde in DCM Start->Setup Add_Amine Add Morpholine Setup->Add_Amine Stir Stir for 30 min (Iminium Formation) Add_Amine->Stir Add_STAB Add NaBH(OAc)₃ Stir->Add_STAB React Stir at RT (2-4h) Add_STAB->React Monitor Monitor by TLC/LC-MS React->Monitor Quench Quench with NaHCO₃ (aq) Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine & Dry (Na₂SO₄) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Experimental Workflow.

Trustworthiness and Self-Validation: Critical Parameters and Troubleshooting

The success of this reductive amination protocol hinges on several key factors. Adherence to these parameters will ensure high yields and purity.

  • Anhydrous Conditions: Sodium triacetoxyborohydride is moisture-sensitive. While not as reactive to water as sodium borohydride, using an anhydrous solvent like dichloromethane is crucial for optimal results.

  • Stoichiometry: A slight excess of the amine (1.2 equivalents) is used to drive the iminium ion formation. A larger excess of the reducing agent (1.5 equivalents) ensures the complete reduction of the iminium intermediate.

  • Steric Hindrance: The ortho-bromo and ortho-methyl substituents on the benzaldehyde create significant steric hindrance around the carbonyl group. This can slow down the initial nucleophilic attack by morpholine. Allowing for a sufficient stirring time before the addition of the reducing agent can be beneficial. In cases of very low reactivity, gentle heating (e.g., to 40 °C) can be considered, though this may increase the risk of side reactions.

  • Monitoring the Reaction: It is essential to monitor the reaction to completion. Incomplete reactions will result in a mixture of starting aldehyde, the desired product, and potentially the alcohol byproduct if the reducing agent is not sufficiently selective.

  • Purification of Basic Compounds: As previously mentioned, the basicity of the morpholine nitrogen can complicate purification. The use of a triethylamine-doped eluent is a standard and effective technique to obtain a pure product with good recovery[4]. Alternatively, the product can be isolated as its hydrochloride salt by treating a solution of the purified free base in a solvent like diethyl ether with a solution of HCl in the same solvent[4].

Conclusion

The reductive amination of 2-Bromo-4-fluoro-6-methylbenzaldehyde with morpholine using sodium triacetoxyborohydride is a robust and highly efficient method for the synthesis of the valuable (2-bromo-4-fluoro-6-methylphenyl)(morpholino)methane building block. By understanding the underlying mechanism and adhering to the detailed protocol and critical parameters outlined in this application note, researchers can confidently and reproducibly synthesize this compound in high yield and purity. This will undoubtedly facilitate the advancement of research programs in drug discovery and materials science that rely on such highly functionalized molecular architectures.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Barrett, A. G. M., & O'Neil, I. A. (1989). Reductive amination of aldehydes and ketones. In Comprehensive Organic Synthesis (Vol. 8, pp. 235-257). Pergamon.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade of Innovation. Organic Process Research & Development, 16(6), 1156–1184. [Link]

Sources

Nucleophilic substitution conditions for 2-Bromo-4-fluoro-6-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized conditions for nucleophilic substitution on 2-Bromo-4-fluoro-6-methylbenzyl bromide (CAS: N/A for specific isomer, analogue based) . This substrate presents a classic "push-pull" conflict in synthetic organic chemistry: the benzylic bromide is electronically activated for substitution but kinetically retarded by significant steric hindrance from the ortho-bromo and ortho-methyl substituents.[1]

Successful functionalization requires a departure from standard benzyl bromide protocols. We introduce a "Steric-Electronic Gating" strategy, prioritizing solvent selection and nucleophile trajectory to overcome the 2,6-disubstitution barrier without triggering benzylic homolysis or polymerization.[1]

Substrate Analysis & Mechanistic Insight[2]

The Steric-Electronic Paradox

The target molecule features a primary benzylic bromide, typically a highly reactive motif. However, the local environment drastically alters its reactivity profile.

  • Electronic Activation (The "Pull"): The 4-Fluoro and 2-Bromo substituents are electron-withdrawing (inductive effect, -I), increasing the electrophilicity of the benzylic carbon. This theoretically accelerates SN2 attack.

  • Steric Shielding (The "Gate"): The 2-Bromo and 6-Methyl groups create a "picket fence" around the benzylic carbon. The SN2 transition state requires a backside attack angle of 180°, which is partially obstructed by the Van der Waals radii of the ortho substituents.

Implication: Standard SN2 conditions (e.g., Acetone, RT) will likely result in sluggish conversion or stalled reactions. SN1 pathways are disfavored due to the destabilization of the carbocation by the electron-withdrawing halogen atoms. Forced SN2 using high-dielectric solvents and elevated temperature is the required mechanism.

Visualization of Reactivity Logic

The following diagram illustrates the decision matrix for selecting reaction conditions based on nucleophile size.

ReactionLogic Substrate 2-Bromo-4-fluoro-6-methylbenzyl bromide Nu_Size Nucleophile Size Analysis Substrate->Nu_Size Small_Nu Small Nucleophile (N3-, CN-, MeO-) Nu_Size->Small_Nu Large_Nu Bulky Nucleophile (Secondary Amines, t-BuO-) Nu_Size->Large_Nu Path_A Standard S_N2 Solvent: DMF/ACN Temp: 25-40°C Small_Nu->Path_A Low Steric Clash Path_B Forced S_N2 Solvent: DMSO or NMP Temp: 60-80°C Add: KI (Finkelstein) Large_Nu->Path_B High Steric Clash Result Target Product Path_A->Result Path_B->Result

Figure 1: Decision tree for reaction optimization. Small nucleophiles can penetrate the steric shield under mild conditions, while larger nucleophiles require thermal energy and polar aprotic solvation to strip the cation and expose the naked anion.

Experimental Protocols

General Safety & Handling
  • Lachrymator Hazard: Benzyl bromides are potent lachrymators (tear gas agents). All weighing and handling must occur within a functioning fume hood.

  • Decomposition: Store the starting material at 4°C protected from light to prevent radical decomposition (darkening of solid).

Protocol A: Azidation (The "Trojan Horse" Strategy)

Application: Introduction of a nitrogen handle. The azide ion (


) is linear and small, making it the ideal nucleophile to bypass the 2,6-steric bulk. This serves as a gateway to amines (via reduction) or triazoles (via Click chemistry).

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Anhydrous) or DMSO

  • Temperature: 25°C to 40°C

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 2-Bromo-4-fluoro-6-methylbenzyl bromide in 3.0 mL of anhydrous DMF.

    • Note: DMF is preferred over acetone to ensure complete solubility of

      
       and enhance the nucleophilicity of the azide anion.
      
  • Addition: Add 1.5 mmol (98 mg) of Sodium Azide in a single portion.

  • Reaction: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 9:1).

    • Checkpoint: Due to the 4-F/2-Br activation, this reaction often completes within 2-4 hours despite sterics.[1] If incomplete after 4h, warm to 40°C.

  • Quench: Dilute with 15 mL water and extract with Et2O (3 x 10 mL).

    • Caution: Do not use DCM if avoiding halogenated waste, though DCM is a better solvent for the product.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. The benzyl azide is typically pure enough for the next step.
    
Protocol B: Amination with Secondary Amines (Hindered SN2)

Application: Synthesis of tertiary amines. Challenge: Secondary amines are bulky. The reaction rate will be slow, and competitive elimination is negligible (no


-hydrogens), but hydrolysis is a risk if wet.

Reagents:

  • Substrate (1.0 equiv)

  • Amine (Morpholine, Piperidine, etc.) (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (1.5 equiv) or

    
     (2.0 equiv)
    
  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - CRITICAL [1]

  • Solvent: Acetonitrile (ACN)

Step-by-Step:

  • Setup: In a pressure vial (or sealed tube), combine substrate (1.0 mmol), secondary amine (1.2 mmol), and DIPEA (1.5 mmol) in ACN (4 mL).

  • Activation: Add TBAI (10 mol%).

    • Mechanism:[2][3][4][5][6][7][8][9] TBAI performs an in situ Finkelstein reaction, swapping the Bromide for an Iodide. The Benzylic Iodide is a better leaving group and the C-I bond is longer, slightly relieving steric strain in the transition state [1].

  • Heating: Seal and heat to 60-80°C for 12-24 hours.

    • Why Heat? Thermal energy is required to overcome the activation energy barrier imposed by the steric clash of the ortho-methyl/bromo groups.

  • Workup: Evaporate ACN. Redissolve in EtOAc, wash with 0.5M NaOH (to remove ammonium salts), then brine.

Protocol C: Etherification (Phase Transfer Catalysis)

Application: Synthesis of benzyl ethers. Strategy: Use Phase Transfer Catalysis (PTC) to generate a "naked" alkoxide in the organic phase, maximizing reactivity.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (as solvent or 2.0 equiv in Toluene)

  • Base: 50% NaOH (aq)

  • Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%)

Step-by-Step:

  • Biphasic Mix: Dissolve substrate in Toluene (3 mL/mmol). Add the target alcohol (2.0 equiv).

  • Catalysis: Add TBAB (5 mol%) followed by 50% NaOH solution (2.0 equiv).

  • Agitation: Stir vigorously (>1000 RPM) at 50°C.

    • Note: High agitation is required to create sufficient interfacial area for the catalyst to transfer the alkoxide.

  • Monitoring: Monitor consumption of starting material. If the reaction stalls, add 5 mol% more catalyst.

Quantitative Data Summary

ParameterProtocol A (Azide)Protocol B (Amine)Protocol C (Ether)
Nucleophile



/

Steric Sensitivity LowHighMedium
Solvent DMFACNToluene / Water
Temp 25-40°C60-80°C50°C
Time 2-4 h12-24 h6-18 h
Key Additive NoneTBAI (Iodide source)TBAB (Phase Transfer)
Expected Yield >90%65-80%70-85%

Troubleshooting & Optimization

  • Problem: Starting material remains after 24h.

    • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temp to 90°C. The higher boiling point and dipole moment of NMP stabilize the transition state more effectively than ACN.[1]

  • Problem: Hydrolysis product (Benzyl alcohol) observed.

    • Solution: Ensure solvents are strictly anhydrous. For Protocol B, switch from

      
       (hygroscopic) to DIPEA/Molecular Sieves.
      
  • Problem: Dimerization (Wurtz-type coupling).

    • Solution: Rare for benzyl bromides without reducing metals, but ensure no active metals (Mg, Zn) are present in the waste stream or containers.

References

  • Finkelstein Reaction & Nucleophilic Substitution

    • Title: Characteristics of the SN2 Reaction[10][2][3][4][6][7][11][12]

    • Source: Chemistry LibreTexts[1]

    • URL:[Link]

  • Steric Effects in Benzyl Halides

    • Title: Reactivity of benzyl halides towards nucleophilic substitution[13][14]

    • Source: Chemistry Stack Exchange
    • URL:[Link]

  • Phase Transfer Catalysis Protocols

    • Title: Phase-Transfer Catalysis in Organic Synthesis[1]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Synthesis of Analogous Substrates

    • Title: Preparation method of 2-bromo-4-fluoro-6-methylphenol (Precursor logic)[1][9]

    • Source: Google P
    • URL

Sources

Application Note: 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The development of highly selective, potent, and metabolically stable kinase inhibitors requires starting from building blocks that offer both precise spatial geometry and versatile synthetic handles. 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine (CAS: 1394291-38-3) has emerged as a highly strategic scaffold in modern medicinal chemistry [1]. By integrating a solubilizing morpholine ring with a conformationally locked, halogenated benzyl system, this building block provides an ideal foundation for targeting the ATP-binding pockets of kinases such as PI3K, mTOR, and ALK [2]. This application note details the structural rationale, synthetic diversification workflow, and highly validated biological screening protocols required to leverage this scaffold in drug discovery.

Structural Rationale & Pharmacophore Analysis

The efficacy of a kinase inhibitor is heavily dictated by its ability to navigate the hydrophobic ATP-binding cleft while maintaining favorable physicochemical properties. The 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine scaffold is engineered to address these challenges through three distinct structural features:

  • The Morpholine Ring (Solubility & Hinge Binding): Morpholine is a ubiquitous pharmacophore in central nervous system (CNS) and oncology drug discovery [3]. It acts as a weak base, improving aqueous solubility and modulating the overall pKa of the molecule. In many PI3K and mTOR inhibitors, the morpholine oxygen participates in critical hydrogen bonding with the kinase hinge region (e.g., Val851 in PI3K

    
    ), while the aliphatic ring occupies the solvent-exposed region [4].
    
  • Para-Fluorine Substitution (Metabolic Stability): The introduction of a highly electronegative fluorine atom at the para-position of the benzyl ring serves a dual purpose. First, it blocks cytochrome P450-mediated oxidative metabolism at a highly vulnerable site, significantly extending the compound's half-life. Second, the strong C-F bond alters the local dipole moment, enhancing cellular membrane permeability without drastically increasing lipophilicity [5].

  • Ortho-Bromo and Ortho-Methyl Groups (Conformational Locking & Synthetic Utility): The presence of bulky ortho-substituents (bromo and methyl) flanking the benzylic position induces severe steric hindrance. This restricts the free rotation of the benzyl-morpholine bond, effectively "locking" the molecule into a bioactive orthogonal conformation. This pre-organization reduces the entropic penalty upon binding to the kinase active site. Crucially, the bromo group acts as a highly reactive synthetic handle for late-stage palladium-catalyzed cross-coupling, allowing chemists to rapidly build into the deep hydrophobic pocket II of the kinase.

Table 1: Physicochemical Properties of the Scaffold
PropertyValueMedicinal Chemistry Significance
CAS Number 1394291-38-3Standardized identifier for commercial sourcing.
Molecular Formula C₁₂H₁₅BrFNOProvides a low-molecular-weight starting point for lead optimization.
Molecular Weight 288.16 g/mol Leaves ~200 g/mol for functionalization before hitting the Lipinski limit.
TPSA 12.47 ŲHighly lipophilic baseline; ensures excellent BBB penetration potential.
SMILES CC1=CC(=CC(=C1CN2CCOCC2)Br)FComputational modeling and virtual screening input.

Target Engagement & Pathway Integration

Morpholine-derived scaffolds are heavily utilized to disrupt aberrant signaling in the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in human cancers. By functionalizing the bromo-position of our scaffold, researchers can synthesize ATP-competitive inhibitors that block the phosphorylation cascade, ultimately halting tumor cell proliferation.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target for Morpholine Scaffolds) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR Complex AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives

PI3K/AKT/mTOR signaling pathway highlighting morpholine-based inhibitor targets.

Synthetic Workflow & High-Throughput Screening Logic

To utilize 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine effectively, a streamlined workflow bridging synthetic chemistry and biological screening is required. The logic relies on leveraging the C-Br bond via Suzuki-Miyaura cross-coupling to generate a library of derivatives, followed by a universal ADP-Glo™ kinase assay to quantify target inhibition [6].

Workflow Scaffold 4-(2-Bromo-4-fluoro -6-methylbenzyl)morpholine Coupling Suzuki-Miyaura Cross-Coupling Scaffold->Coupling Functionalize C-Br Bond Library Kinase Inhibitor Library Coupling->Library Generate Derivatives Assay ADP-Glo Kinase Assay (ADP Detection) Library->Assay High-Throughput Screening Hit Lead Compound Identification Assay->Hit Activity Profiling

Integrated workflow from scaffold functionalization to high-throughput screening.

Experimental Protocols

Protocol 1: Scaffold Diversification via Suzuki-Miyaura Cross-Coupling

Causality & Logic: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and mild conditions. By coupling various aryl or heteroaryl boronic acids to the ortho-bromo position, we rapidly explore the steric and electronic requirements of the kinase ATP-binding pocket.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under nitrogen, combine 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine (1.0 eq, 0.5 mmol) and the desired arylboronic acid (1.2 eq, 0.6 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.025 mmol) as the catalyst and anhydrous K₂CO₃ (3.0 eq, 1.5 mmol) as the base. Note: Pd(dppf)Cl₂ is selected because its bidentate ligand prevents premature catalyst deactivation and handles sterically hindered ortho-substituted aryl halides excellently.

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). The presence of water is critical to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction: Seal the tube and heat to 90°C for 12 hours with vigorous stirring.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. The protocol is self-validating when the starting material peak (

    
     288.16 [M+H]⁺) completely disappears, replaced by the mass of the newly coupled product.
    
  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), wash with brine (3 × 10 mL), dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol 2: In Vitro Kinase Screening (ADP-Glo™ Assay)

Causality & Logic: Rather than using radioactive ³²P-ATP assays which are hazardous and require specific substrates, the ADP-Glo™ assay is a universal, homogeneous luminescent method. It measures the amount of ADP formed during the kinase reaction, making it applicable to any kinase-substrate combination [7].

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well low-volume white microplate, add 1 µL of the synthesized inhibitor (serial dilutions in 5% DMSO). Add 2 µL of the Kinase/Substrate mixture (e.g., PI3K

    
     and PIP2 in kinase buffer).
    
  • Initiation: Add 2 µL of ultra-pure ATP (at the predetermined

    
     concentration for the specific kinase) to initiate the reaction.
    
  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • ATP Depletion (Self-Validating Step): Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes.

    • Self-Validation Check: A "No-Enzyme Control" well must be included. If the ATP depletion is successful, this well will yield near-zero luminescence in the final step, proving that any signal in the test wells comes exclusively from kinase-generated ADP.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This reagent converts the generated ADP back to ATP, which is simultaneously utilized by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Quantification: Read the luminescence using a microplate reader (integration time: 0.5–1.0 second). Calculate the IC₅₀ values using a 4-parameter logistic non-linear regression model based on the luminescence output relative to vehicle controls.

References

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19. Frontiers in Chemistry / PMC. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. European Journal of Medicinal Chemistry / PMC. Available at: [Link]

  • Overview of Research into mTOR Inhibitors. Molecules / PMC. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals / PMC. Available at: [Link]

  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies / PMC. Available at: [Link]

  • A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. SLAS Discovery / PMC. Available at: [Link]

Application Note: Preparation of Pharmaceutical Intermediates from Benzylmorpholine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Benzylmorpholine Scaffold in Drug Design

The morpholine ring is a privileged scaffold in medicinal chemistry. Its oxygen atom acts as a robust hydrogen-bond acceptor, while the basic nitrogen allows for salt formation, dramatically improving the aqueous solubility and metabolic stability of drug candidates. When functionalized with a benzyl group, the resulting benzylmorpholine precursors —specifically 2-benzylmorpholine and 4-benzylmorpholine—serve as critical intermediates. They provide the ideal balance of lipophilicity and basicity required for central nervous system (CNS) penetration and target-site binding.

This guide details the synthesis and downstream application of two highly valuable benzylmorpholine intermediates: the chiral CNS building block (R)-2-benzylmorpholine and the antimalarial endoperoxide benzylmorpholine tetraoxane N205 .

Synthesis of Chiral CNS Intermediates: (R)-2-Benzylmorpholine

(R)-2-benzylmorpholine is a critical non-stimulant appetite suppressant and a versatile chiral intermediate for neurotherapeutics. Traditional syntheses of substituted morpholines often suffer from racemization or require harsh, low-yielding conditions.

Mechanistic Insights and Causality

To ensure absolute stereochemical fidelity, modern protocols utilize L-phenylalaninol as a chiral pool precursor. The critical experimental choice in this pathway is the use of a catalytic amount of trifluoroacetic anhydride,


.

Rather than relying on harsh basic conditions that risk epimerization at the benzylic carbon,


 selectively activates the primary hydroxyl group of the intermediate diol. This creates a highly reactive leaving group, facilitating a stereospecific intramolecular 

-like displacement by the secondary amine. This catalytic rearrangement perfectly retains the stereocenter, ensuring an enantiomeric excess (ee) of >99% ()[1].
Quantitative Data: Reaction Optimization

The superiority of the trifluoroacetic anhydride-catalyzed route is evident when compared to traditional acid-catalyzed cyclizations.

Table 1: Optimization of the Stereospecific Rearrangement of β-Amino Alcohols

Catalyst / ReagentSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)

(0.1 eq)
DCM25488 >99

-TsOH (0.2 eq)
Toluene11087192

(0.1 eq)
THF65126495
UncatalyzedDCM2524<5N/A
Experimental Protocol: Self-Validating Synthesis of (R)-2-Benzylmorpholine

Step 1: N-Alkylation to form the Intermediate Diol

  • Reaction: Dissolve L-phenylalaninol (10.0 mmol, 1.0 eq) and anhydrous

    
     (20.0 mmol, 2.0 eq) in 50 mL of dry acetonitrile. Add 2-chloroethanol (11.0 mmol, 1.1 eq) dropwise.
    
  • Conditions: Attach a reflux condenser and heat the mixture to 82°C for 8 hours.

  • Self-Validation: Monitor the reaction via TLC (Silica gel, EtOAc/Hexane 1:1, Ninhydrin stain). The primary amine starting material (

    
    ) should completely convert to the secondary amine diol (
    
    
    
    ).
  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Extract with ethyl acetate (3 x 20 mL), wash with brine, and dry over anhydrous

    
    .
    

Step 2: Catalytic Stereospecific Rearrangement

  • Reaction: Dissolve the crude N-(2-hydroxyethyl)-L-phenylalaninol in 30 mL of anhydrous dichloromethane (DCM). Cool the flask to 0°C using an ice bath.

  • Activation: Slowly add

    
     (1.0 mmol, 0.1 eq) under a nitrogen atmosphere. Remove the ice bath and stir at 25°C for 4 hours.
    
  • Self-Validation: Perform GC-MS analysis. The mass spectrum must show a clear shift from the diol mass (

    
    ) to the cyclized morpholine mass (
    
    
    
    ), confirming the loss of water.
  • Quenching & Purification: Quench the reaction with 15 mL of saturated aqueous

    
     to neutralize any residual acid. Separate the organic layer, dry over 
    
    
    
    , and purify via flash column chromatography to yield pure (R)-2-benzylmorpholine.
Pathway Visualization

G A L-Phenylalaninol (Chiral Pool Starting Material) B N-Alkylation (2-Chloroethanol, Base) A->B C N-(2-Hydroxyethyl)-L-phenylalaninol (Intermediate Diol) B->C D Catalytic Activation ((CF3CO)2O, DCM) C->D E Stereospecific Rearrangement (Intramolecular Cyclization) D->E Retention of Chirality F (R)-2-Benzylmorpholine (Target Intermediate) E->F

Fig 1. Stereospecific synthesis pathway of (R)-2-benzylmorpholine from L-phenylalaninol.

Synthesis of Antimalarial Endoperoxides: Benzylmorpholine Tetraoxane N205

With the rise of artemisinin-resistant Plasmodium falciparum, synthetic 1,2,4,5-tetraoxanes have emerged as highly potent, stable alternatives. By combining a dispiro-tetraoxane core with a 4-benzylmorpholine derivative, researchers developed N205 , a candidate capable of a single-dose cure in murine models.

Mechanistic Insights and Causality

The tetraoxane core acts as an endoperoxide pharmacophore. Upon entering the parasite, it is cleaved by Fe(II) from degraded hemoglobin, generating lethal carbon-centered radicals.

Synthesizing this core historically relied on highly moisture-sensitive and expensive catalysts like


. Modern protocols substitute this with Molybdenum Trioxide (

)
.

is a moisture-stable, low-cost catalyst that efficiently drives the peroxidation of piperidone derivatives, significantly increasing the yield of the non-symmetrical dispiro-1,2,4,5-tetraoxane intermediate ()[2]. Subsequent coupling with a benzylmorpholine moiety optimizes the molecule's lipophilic efficiency (LipE), ensuring excellent oral bioavailability and metabolic stability ()[3].
Quantitative Data: Antiplasmodial Efficacy

The incorporation of the benzylmorpholine moiety in N205 yields sub-nanomolar potency, outperforming standard clinical therapeutics.

Table 2: In Vitro Antiplasmodial Profiling of Tetraoxane Analogues

CompoundStructural Class

Pf 3D7 (nM)
In Vivo Efficacy (Mouse Model)
N205 Benzylamino dispiro-tetraoxane0.84 99.3% clearance (30 mg/kg)
E209 Piperidine dispiro-tetraoxane1.30>99.0% clearance
Artesunate Artemisinin derivative (Control)2.5099.0% clearance
Experimental Protocol: Self-Validating Synthesis of N205

Step 1:


-Catalyzed Peroxidation 
  • Reaction: In a 100 mL round-bottom flask, dissolve a 4-piperidone derivative (5.0 mmol, 1.0 eq) and cyclohexanone (5.0 mmol, 1.0 eq) in 40 mL of DCM. Add

    
     catalyst (0.25 mmol, 0.05 eq).
    
  • Peroxidation: Cool the mixture to 0°C. Dropwise, add 30% aqueous

    
     (20.0 mmol, 4.0 eq) over 15 minutes to prevent thermal runaway. Stir at room temperature for 12 hours.
    
  • Self-Validation (Safety Critical): Before workup, test the organic layer with starch-iodide paper. Quench any unreacted peroxides by slowly adding saturated aqueous sodium thiosulfate (

    
    ) until the starch-iodide test is definitively negative.
    
  • Workup: Extract the organic layer, wash with water, dry over

    
    , and purify via column chromatography to isolate the dispiro-1,2,4,5-tetraoxane core.
    

Step 2: Amide Coupling with Benzylmorpholine

  • Reaction: Deprotect the piperidine nitrogen of the tetraoxane core. In a separate flask, activate the 4-benzylmorpholine carboxylic acid derivative (1.1 eq) using EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DMF (15 mL) at 0°C for 30 minutes.

  • Coupling: Add the deprotected tetraoxane core (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 16 hours.

  • Self-Validation: Analyze the crude mixture via HPLC (C18 column, Acetonitrile/Water gradient). The product peak for N205 should represent >95% area under the curve (AUC) before proceeding to final crystallization.

  • Isolation: Precipitate the final N205 product by adding cold water, filter, and recrystallize from ethanol.

Pathway Visualization

G Step1 Piperidone Derivative + Cyclohexanone Step2 Peroxidation (H2O2) Catalyst: MoO3 Step1->Step2 Step3 Dispiro-1,2,4,5-tetraoxane Core (Endoperoxide Pharmacophore) Step2->Step3 Acid Catalysis Step4 Amidation / Coupling with Benzylmorpholine Step3->Step4 Step5 Analogue N205 (Antimalarial Lead) Step4->Step5 Structural Diversification Mech Fe(II)-Mediated Cleavage Radical Generation in Parasite Step5->Mech Mechanism of Action

Fig 2. Synthetic workflow and mechanism of benzylmorpholine tetraoxane N205.

References

  • Title: Synthesis of (R)-2-benzylmorpholine employing catalytic stereospecific rearrangement of L-Phenylalaninol Source: Letters in Organic Chemistry (Bentham Science) URL: [Link]

  • Title: Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Diversified Synthesis of N-Benzoyl Piperidine Tetraoxane Analogues Using Molybdenum Trioxide as a Newer Catalyst and Its Antiplasmodial Activity Source: ACS Omega (PMC) URL: [Link]

Sources

Optimization of SN2 Reactions for Sterically Hindered Benzyl Halides: Overcoming Kinetic Barriers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nucleophilic substitution (SN2) at the benzylic position is a cornerstone of organic synthesis, widely utilized in the development of active pharmaceutical ingredients (APIs) and complex agrochemicals. However, when the benzyl halide is sterically hindered—such as in ortho-substituted derivatives like 2,6-dimethylbenzyl chloride or 2-bromo-3,4-difluorobenzyl chloride—the standard SN2 pathway is severely retarded. This kinetic bottleneck often leads to poor yields, extended reaction times, and the promotion of competing SN1 solvolysis or E2 elimination pathways.

This application note provides a deep dive into the mechanistic causality behind these failures and outlines two highly effective, field-validated optimization strategies: In Situ Halide Exchange (The Finkelstein Strategy) and Phase-Transfer Catalysis (PTC) .

The Mechanistic Crossroads: Steric and Electronic Dilemmas

To optimize a reaction, one must first understand why it fails. The SN2 reaction requires a concerted, backside attack where the nucleophile approaches at a 180° angle relative to the leaving group, donating electron density into the C–X


 antibonding orbital[1].

In sterically hindered systems (e.g., 2,6-dimethylbenzyl chloride), the bulky ortho-substituents create a physical barricade. This steric clash significantly raises the activation energy (


) of the transition state[2]. As the SN2 rate drops, the reaction becomes susceptible to competing pathways:
  • SN1 Solvolysis: If the aromatic ring contains electron-donating groups (e.g., methyls), they stabilize the transient carbocation via hyperconjugation and inductive effects. In polar protic solvents, the unimolecular departure of the halide becomes the dominant pathway[2].

  • E2 Elimination: Under basic conditions, or when using strong, hard nucleophiles, the steric barrier to substitution redirects the nucleophile to act as a base, abstracting a proton to form elimination byproducts[3],[4].

Pathways Substrate Hindered Benzyl Halide (e.g., 2,6-Dimethylbenzyl Cl) SN2 S_N2 Pathway (Desired Product) Substrate->SN2 Polar Aprotic Solvent Soft Nucleophile Controlled Temp SN1 S_N1 Pathway (Solvolysis Byproduct) Substrate->SN1 Protic Solvent Weak Nucleophile E2 E2 Pathway (Elimination Byproduct) Substrate->E2 Strong Base High Temp

Caption: Mechanistic crossroads for sterically hindered benzyl halides based on reaction conditions.

Strategic Optimization Pillars

In Situ Halide Exchange (The Finkelstein Strategy)

When direct SN2 attack by a target nucleophile (e.g., a secondary amine) is too slow, we can alter the leaving group thermodynamics. The 5 utilizes the addition of Potassium Iodide (KI) or Sodium Iodide (NaI) in a polar aprotic solvent like Acetone or Acetonitrile (MeCN)[5].

Causality: The iodide ion is large, highly polarizable ("soft"), and an excellent nucleophile. It can penetrate the steric shield of the benzyl chloride more effectively than a bulky amine. The reaction forms a transient benzyl iodide intermediate[6]. Because the C–I bond is significantly weaker and longer than the C–Cl bond, iodide is a far superior leaving group. The target nucleophile can then rapidly attack this highly reactive intermediate, driving the overall reaction forward[7].

Finkelstein Start Hindered Benzyl Chloride (High Activation Energy) KI Add KI (Catalyst) in MeCN/Acetone Start->KI Intermediate Transient Benzyl Iodide (Excellent Leaving Group) KI->Intermediate Halide Exchange (Equilibrium) Intermediate->Start Reversible Amine Add Nucleophile (e.g., Amine + K2CO3) Intermediate->Amine Product S_N2 Product (High Yield) Amine->Product Rapid S_N2 Attack (Lower Activation Energy)

Caption: Workflow and energetic logic of the Finkelstein-assisted S_N2 amination.

Phase-Transfer Catalysis (PTC) for "Naked" Nucleophiles

For reactions involving inorganic salts (e.g., NaCN, KCN), the nucleophile is often insoluble in the organic phase. 8 utilizes quaternary ammonium salts (e.g., Tetrabutylammonium bromide, TBAB) to transport the anion into the organic layer[9].

Causality: In the aqueous phase, anions like CN⁻ are heavily solvated by a hydration sphere of water molecules, which drastically lowers their nucleophilicity. When the PTC transports the anion into the organic phase, it leaves the hydration sphere behind. This creates a "naked" nucleophile with a higher Highest Occupied Molecular Orbital (HOMO) energy, making it exponentially more reactive and capable of overcoming the steric hindrance of the benzyl halide[10],[11].

Solvent Engineering

The choice of solvent dictates the dominant mechanistic pathway. Polar aprotic solvents (DMSO, DMF, MeCN, Acetone) are mandatory for optimizing SN2 in hindered systems. They solvate the metal cations (e.g., Na⁺, K⁺) effectively while leaving the nucleophilic anions unsolvated and highly reactive[3]. Conversely, protic solvents (ethanol, water) hydrogen-bond to the nucleophile, dampening its reactivity and inadvertently promoting SN1 carbocation formation[2],[4].

Quantitative Data & Optimization Matrices

Table 1: Relative Leaving Group Ability in Benzylic SN2 Reactions

Leaving Group Bond Dissociation Energy (kJ/mol) Relative SN2 Rate Strategic Application
Chloride (-Cl) ~330 1x (Baseline) Standard starting material; requires activation for hindered substrates.
Bromide (-Br) ~275 50x - 100x Preferred starting material if commercially available.

| Iodide (-I) | ~235 | >10,000x | Generated in situ via Finkelstein reaction to bypass steric barriers. |

Table 2: Solvent Matrix for Hindered Benzyl Halide Substitution

Solvent Type Examples Effect on Nucleophile Dominant Pathway Recommendation
Polar Aprotic DMSO, DMF, MeCN, Acetone Unsolvated ("Naked"), Highly Reactive SN2 Optimal. Maximizes reaction rate while minimizing byproducts.
Polar Protic MeOH, EtOH, H₂O Heavily Solvated, Deactivated SN1 / Solvolysis Avoid. Promotes carbocation formation and solvolysis degradation.

| Non-Polar | Toluene, Hexane | Insoluble salts | No Reaction | Use only in conjunction with a Phase-Transfer Catalyst (PTC). |

Validated Experimental Protocols

Protocol A: Finkelstein-Assisted Amination of a Hindered Benzyl Chloride

Objective: High-yield amination of 2,6-dimethylbenzyl chloride using a secondary amine.

Self-Validating Logic: The addition of KI will cause a slight darkening of the solution (trace I₂ formation), confirming active halide exchange. The use of K₂CO₃ ensures the amine remains unprotonated without being strong enough to trigger E2 elimination[6].

Materials:

  • 2,6-Dimethylbenzyl chloride (1.0 eq)

  • Target Secondary Amine (e.g., Morpholine) (1.5 eq)

  • Potassium Iodide (KI) (0.5 eq - Stoichiometric catalyst)

  • Potassium Carbonate (K₂CO₃) (2.0 eq - Mild base)

  • Anhydrous Acetonitrile (MeCN) (10 mL/mmol)

Step-by-Step Procedure:

  • Solvation & Activation: Dissolve 2,6-dimethylbenzyl chloride in anhydrous MeCN in a round-bottom flask under an inert atmosphere (N₂/Ar).

  • Halide Exchange: Add KI (0.5 eq) to the solution. Stir at room temperature for 30–45 minutes. Observation: The solution will transition from clear to a pale yellow/light brown, indicating the formation of the transient benzyl iodide.

  • Nucleophilic Attack: Add K₂CO₃ (2.0 eq) followed by the target secondary amine (1.5 eq).

  • Thermal Control: Heat the reaction mixture to 60–70 °C. Monitor the reaction via TLC or GC-MS. The reaction is typically complete within 12–18 hours, whereas the uncatalyzed reaction may take >48 hours with poor conversion.

  • Workup: Cool to room temperature, dilute with distilled water to dissolve inorganic salts, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Gradient: Hexanes/EtOAc) to isolate the pure benzylamine derivative.

Protocol B: PTC-Catalyzed Cyanation of a Hindered Benzyl Halide

Objective: Synthesis of a sterically hindered benzyl cyanide while suppressing E2 elimination.

Self-Validating Logic: Biphasic systems prevent the strong basicity of the aqueous cyanide from causing elimination in the organic phase. The reaction only proceeds when the PTC shuttles the CN⁻ into the organic layer[10].

Materials:

  • Hindered Benzyl Halide (1.0 eq)

  • Sodium Cyanide (NaCN) (1.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq - Phase Transfer Catalyst)

  • Toluene (Organic Phase)

  • Distilled Water (Aqueous Phase)

Step-by-Step Procedure:

  • Aqueous Phase Preparation: Dissolve NaCN (1.5 eq) in a minimal amount of distilled water. Caution: Highly toxic. Perform in a dedicated fume hood.

  • Organic Phase Preparation: Dissolve the hindered benzyl halide (1.0 eq) and TBAB (0.05 eq) in Toluene (approx. equal volume to the aqueous phase).

  • Biphasic Reaction: Combine the two phases in a reaction vessel. Vigorously stir the biphasic mixture (>700 rpm) to maximize the interfacial surface area.

  • Heating: Heat the mixture to 80 °C. The TBAB will continuously shuttle the CN⁻ into the toluene layer, enabling a rapid SN2 attack[12].

  • Monitoring & Workup: Monitor via GC-MS. Upon completion (typically 4–8 hours), cool the mixture. Separate the organic layer and wash thoroughly with water (3x) to remove residual cyanide and the TBAB catalyst.

  • Isolation: Dry the organic phase over MgSO₄, filter, and evaporate the toluene to yield the crude benzyl cyanide, which can be purified by vacuum distillation.

References

  • BenchChem. "2,6-Dimethylbenzyl Chloride | 5402-60-8 - Chemical Reactivity and Mechanistic Insights." Benchchem.com.
  • BenchChem. "Side reactions and byproduct formation in the cyanation of benzyl halides." Benchchem.com.
  • BenchChem. "2-Phenylacetonitrile | For Research." Benchchem.com.
  • BenchChem. "(6-Bromo-2-chloro-3-fluorophenyl)methanol - Application Note: High-Fidelity Chemoselective Amination." Benchchem.com.
  • Testbook. "Finkelstein Reaction: Equation, Mechanism, Properties & Uses." Testbook.com.
  • PTC Organics. "Chiral Phase-Transfer Catalysis: The King of PTC SN2 Substrates." Phasetransfer.com.
  • Wang, M.-L., Liu, A.-H., & Jwo, J.-J. (1988). "Kinetic study of the substitution reaction of benzyl chloride with triphenylphosphine to synthesize benzyltriphenylphosphonium chloride." Ind. Eng. Chem. Res., ACS Publications.
  • Bijudas, K., & Bashpa, P. (2020). "Selective Oxidation of Benzyl Halides to Benzaldehydes by Phase Transfer Catalyzed Monochromate Ions in Non-Polar Solvents." Asian Journal of Organic & Medicinal Chemistry.
  • Oxford University Press. "SN2 Reactions in Dipolar Aprotic Solvents. III. Chlorine Isotopic Exchange Reactions of Cinnamyl Chlorides." OUP.com.

Sources

Application Note: Strategic C(sp³)-H Functionalization of the Morpholine Scaffold in N-(2-Bromobenzyl) Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged pharmacophore in medicinal chemistry, valued for its ability to modulate solubility and metabolic stability.[1] However, functionalizing the saturated carbon skeleton (C2/C3 positions) typically requires de novo synthesis from chiral pool precursors.

This guide addresses a specific, high-value challenge: Direct C(sp³)-H functionalization of the morpholine ring within an N-(2-bromobenzyl) system.

The Challenge: The 2-bromobenzyl group presents a "Trojan Horse" scenario. While the bromine atom provides a critical handle for downstream diversification (e.g., via Suzuki or Buchwald couplings), it is highly susceptible to unwanted reduction or oxidative addition during standard C-H activation protocols (such as lithiation or Ni-catalyzed radical cross-couplings).

The Solution: This protocol utilizes Photoredox-Mediated Hydrogen Atom Transfer (HAT) . By operating under oxidative or redox-neutral conditions, we can selectively target the


-C-H bonds of the morpholine ring via an iminium ion or 

-amino radical intermediate, leaving the aryl bromide intact for subsequent elaboration.

Mechanistic Strategy: The Oxidative HAT Pathway

To functionalize the morpholine ring without touching the aryl bromide, we must avoid strong reductants (e.g., Li, Mg, or low-valent Ni(0)). Instead, we employ a visible-light-mediated oxidative quenching cycle.

Core Mechanism[2]
  • Excitation: The photocatalyst (Ir or Ru) is excited by blue light.

  • Quenching: An oxidant (e.g., persulfate or O₂) quenches the excited state, generating a radical cation or active oxygen species.

  • HAT (Hydrogen Atom Transfer): A quinuclidine-based HAT catalyst abstracts a hydrogen atom from the morpholine

    
    -position (the most hydridic C-H bond), generating a nucleophilic 
    
    
    
    -amino radical.
  • Oxidation to Iminium: The radical is further oxidized to an electrophilic iminium ion.

  • Trapping: A nucleophile (Cyanide, Indole, Allyl silane) traps the iminium ion.

Mechanistic Visualization[2]

PhotoredoxMechanism Substrate N-(2-Bromobenzyl) morpholine Radical α-Amino Radical Substrate->Radical H• Abstraction ArBr_Safe Ar-Br Intact (Redox Potential > 1.5V) Substrate->ArBr_Safe Chemoselectivity Excitation Ir(III) + hν → *Ir(III) HAT_Step HAT Catalyst (Quinuclidine) Excitation->HAT_Step Activates HAT_Step->Radical Oxidation SET Oxidation (-e⁻) Radical->Oxidation Iminium Iminium Ion (Electrophile) Oxidation->Iminium Product α-Functionalized Morpholine Iminium->Product + Nucleophile (CN⁻, Ar-H)

Figure 1: The Oxidative HAT pathway ensures the aryl bromide remains inert while the morpholine ring is activated.

Protocol A: -Cyanation (The "Universal Handle")

This protocol installs a nitrile group at the


-position. The nitrile is a versatile "universal handle" that can be hydrolyzed to acids, reduced to amines, or used in heterocycle formation, all while preserving the Ar-Br bond.
Reagents & Equipment[1][3][4][5][6][7]
  • Substrate: N-(2-bromobenzyl)morpholine (1.0 equiv)

  • Photocatalyst: [Ir(ppy)₂(dtbbpy)]PF₆ (1.0 mol%)[2]

  • Oxidant: TBHP (tert-Butyl hydroperoxide) or K₂S₂O₈

  • Nucleophile: TMSCN (Trimethylsilyl cyanide) (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or MeOH

  • Light Source: Blue LED (450 nm), fan-cooled.

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the morpholine substrate (0.5 mmol) and the photocatalyst (1 mol%).

  • Solvent & Nucleophile: Evacuate and backfill with N₂ (3x). Add degassed MeCN (5 mL). Add TMSCN (0.75 mmol) via syringe.

  • Oxidant Addition: Add TBHP (5.5 M in decane, 1.2 equiv) dropwise. Note: TBHP is preferred over persulfates here as it is milder on the Ar-Br bond.

  • Irradiation: Place the tube 2-3 cm from the Blue LED source. Stir vigorously at Room Temperature (25°C) for 12–16 hours.

  • Workup: Quench with sat. aq. NaHCO₃. Extract with EtOAc (3x). Wash combined organics with brine.

  • Purification: Flash chromatography (Hexanes/EtOAc). Caution: The 2-bromo group makes the product heavy; expect higher Rf than non-brominated analogs.

Validation Criteria
  • ¹H NMR: Look for the disappearance of one

    
    -proton signal and the shift of the remaining 
    
    
    
    -proton downfield (~4.5 ppm).
  • Mass Spec: Confirm the isotope pattern. You should see the characteristic M+ and M+2 (1:1 ratio) for the Bromine atom, confirming it has not been debrominated.

Protocol B: Minisci-Type Heteroarylation

This method couples the morpholine directly to an electron-deficient heterocycle (e.g., isoquinoline, pyridine) via a radical mechanism.

Critical Chemoselectivity Note

Standard Minisci reactions often use acidic conditions and strong oxidants. To protect the 2-bromobenzyl moiety, we utilize a Proton-Coupled Electron Transfer (PCET) approach using a phosphate base to lower the oxidation potential of the amine.

Reaction Table: Optimization for 2-Br-Benzyl Systems
ComponentStandard ConditionRecommended for 2-Br-Benzyl Reasoning
Catalyst Ru(bpy)₃Cl₂[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ Higher oxidizing power (E½* ≈ +1.21 V) is needed to oxidize the amine without touching Ar-Br.
Acid TFA (Strong)Diphenyl phosphate (Mild) Avoids protonating the Ar-Br system which could invite side reactions; promotes PCET.
Oxidant K₂S₂O₈Air (O₂) or K₂S₂O₈ Persulfate is acceptable here if temperature is kept < 30°C.
Solvent DMSO/H₂ODCE or MeCN Non-nucleophilic solvents prevent solvolysis of the C-Br bond.
Workflow Diagram

Workflow Start Start: N-(2-Bromobenzyl)morpholine Decision Target Modification? Start->Decision PathA α-Cyanation (Protocol A) Decision->PathA Install Handle (-CN) PathB Heteroarylation (Protocol B) Decision->PathB Add Heterocycle ExecA Reagents: TMSCN, Ir-Cat, TBHP Mechanism: Iminium Ion PathA->ExecA ExecB Reagents: Heteroarene, Ir-Cat, Phosphate Mechanism: Radical Addition PathB->ExecB QC QC Check: Is Br isotope pattern present? ExecA->QC ExecB->QC Final Late-Stage Diversification (Suzuki/Buchwald on Br) QC->Final Pass

Figure 2: Operational workflow for selecting the correct functionalization pathway.

Troubleshooting & "The Forbidden Zone"

What to Avoid (The "Forbidden Zone")

Do NOT use the following methods on N-(2-bromobenzyl)morpholine, as they will destroy the Ar-Br handle:

  • Lithiation (n-BuLi/s-BuLi):

    • Failure Mode: Lithium-Halogen Exchange. The lithium will swap with the Bromine on the benzyl ring faster than it deprotonates the morpholine.

    • Result: Loss of Br, polymerization of the benzyl anion.

  • Ni/Photoredox Cross-Coupling (Doyle/MacMillan conditions using Aryl Halides):

    • Failure Mode: Oxidative Addition.[3][4] Ni(0) will insert into the Ar-Br bond, treating your substrate as the electrophile rather than the nucleophile.

    • Result: Self-coupling or oligomerization.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Loss of Br (M-79 mass) Reduction by excited catalyst or quencher.Switch to a milder oxidant (TBHP). Ensure O₂ is excluded if using reductive quenching cycles.
Low Conversion Inefficient HAT.Add a HAT cocatalyst: 3-Acetoxyquinuclidine (5 mol%) .
Benzylic Oxidation Oxidation at the benzylic position instead of morpholine.This is electronically disfavored (benzyl is electron-deficient due to Br). If observed, lower temperature to 0°C.

References

  • MacMillan, D. W. C., et al. "Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines."[5] Journal of the American Chemical Society, 2014, 136(33), 11602–11605. Link

  • Nicewicz, D. A., & MacMillan, D. W. C. "Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes." Science, 2008, 322(5898), 77-80. Link

  • Doyle, A. G., et al. "C–H functionalization of amines with aryl halides by nickel-photoredox catalysis." Nature, 2014, 510, 503–506. (Cited here as a method to AVOID due to chemoselectivity issues with the substrate).Link

  • Kourounakis, A., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity."[6] Medicinal Research Reviews, 2020.[1][6] Link

  • Op

    
    -Cyanation of Amines." Synthesis, 2011. (Foundational work on oxidative cyanation via iminium ions). Link
    

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling or optimizing the synthesis of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine (CAS: 1394291-38-3)[1].

Due to the unique ortho, ortho-disubstitution pattern (a bulky 2-bromo and a 6-methyl group) on the benzyl ring, this molecule presents severe steric challenges that routinely depress yields in standard synthesis protocols. This center provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you bypass these bottlenecks.

Pathway Selection & Mechanistic Overview

The synthesis of this target generally proceeds via one of two primary routes: Route A (Nucleophilic Substitution/Alkylation) or Route B (Reductive Amination). Choosing the right pathway depends on your available starting materials and tolerance for specific impurities.

SynthesisRoutes Start1 2-Bromo-4-fluoro- 6-methylbenzyl bromide Morpholine1 + Morpholine (Base, Solvent) Start1->Morpholine1 Route A: Alkylation Start2 2-Bromo-4-fluoro- 6-methylbenzaldehyde Morpholine2 + Morpholine (Lewis Acid, Reductant) Start2->Morpholine2 Route B: Reductive Amination Product 4-(2-Bromo-4-fluoro- 6-methylbenzyl)morpholine Morpholine1->Product SN2 Substitution Morpholine2->Product Iminium Reduction

Divergent synthetic pathways for benzyl morpholine derivatives.

Troubleshooting Route A: Nucleophilic Substitution (Alkylation)

Q: My SN2 alkylation of 2-bromo-4-fluoro-6-methylbenzyl bromide with morpholine is stalling at 30% conversion. Why is this happening, and how do I fix it?

A: The stalling is a direct consequence of steric hindrance. The benzylic carbon is heavily shielded by the ortho-bromine (van der Waals radius ~1.85 Å) and the ortho-methyl group (radius ~2.0 Å). In a standard SN2 trajectory, the morpholine nucleophile must approach from the backside (180° to the leaving group), which is sterically blocked by these flanking groups.

The Fix:

  • In-situ Finkelstein Activation: Add a catalytic amount of Potassium Iodide (KI). KI converts the benzyl bromide into a transient, highly reactive benzyl iodide. Iodine is a superior leaving group, which lowers the activation energy enough to overcome the steric penalty.

  • Base Selection: Avoid strong, non-nucleophilic bases that might promote E2 elimination. Use N,N-Diisopropylethylamine (DIPEA) or finely milled K2CO3[2].

  • Solvent Polarity: Switch from DCM to a highly polar aprotic solvent like Acetonitrile (MeCN) to better solvate the transition state.

Protocol A: Optimized Alkylation Workflow (Self-Validating)
  • Preparation: In an oven-dried flask under N2, dissolve 2-bromo-4-fluoro-6-methylbenzyl bromide (1.0 eq) in anhydrous MeCN (0.2 M).

  • Activation: Add morpholine (1.5 eq), DIPEA (2.5 eq), and KI (0.1 eq).

  • Reaction: Heat the mixture to 75 °C.

  • Validation Checkpoint 1 (TLC/LC-MS): After 4 hours, sample the reaction. The starting material (UV active, non-polar) should be <10% relative to the product (polar, basic). If SM > 30%, spike with an additional 0.5 eq of morpholine and continue heating.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and 1M NaOH.

  • Validation Checkpoint 2 (Aqueous Wash): Wash the organic layer 3x with water. Check the pH of the final aqueous wash; it should be neutral, indicating complete removal of excess morpholine (pKa ~8.3) and DIPEA.

  • Isolation: Dry over Na2SO4, filter, and concentrate to afford the product.

Troubleshooting Route B: Reductive Amination

Q: When using 2-bromo-4-fluoro-6-methylbenzaldehyde and NaBH(OAc)₃, I mostly recover starting material or the benzyl alcohol byproduct. How do I drive the reaction to completion?

A: In reductive aminations, the rate-determining step for sterically hindered aldehydes is the formation of the iminium ion, not the reduction itself[3]. If you add the reducing agent (NaBH(OAc)3) too early, it will prematurely reduce the unreacted aldehyde to 2-bromo-4-fluoro-6-methylbenzyl alcohol, permanently capping your yield[4].

The Fix: Employ a two-step "pre-formation" strategy using a Lewis acid. Titanium(IV) isopropoxide (Ti(OiPr)4) acts as both a water scavenger and a Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity and forcing the hemiaminal to dehydrate into the iminium species before any reductant is introduced.

Troubleshooting Step1 1. Mix Aldehyde + Morpholine Check1 Is Iminium Forming? (LC-MS/IR Check) Step1->Check1 Fix1 Add Ti(OiPr)4 (Lewis Acid Activation) Check1->Fix1 No Step2 2. Add NaBH(OAc)3 (Reductant) Check1->Step2 Yes Fix1->Check1 Check2 Is Reduction Complete? Step2->Check2 Fix2 Switch to NaBH3CN or Heat to 40°C Check2->Fix2 No Success Aqueous Workup & Isolation Check2->Success Yes Fix2->Check2

Diagnostic workflow for troubleshooting reductive amination bottlenecks.

Protocol B: Lewis Acid-Mediated Reductive Amination Workflow
  • Imine Formation: Dissolve 2-bromo-4-fluoro-6-methylbenzaldehyde (1.0 eq) and morpholine (1.2 eq) in anhydrous THF (0.2 M) under N2.

  • Lewis Acid Addition: Dropwise add Ti(OiPr)4 (1.2 eq). Stir at room temperature for 4 hours. Causality Note: The solution will turn slightly yellow as the iminium complex forms. Ti(OiPr)4 scavenges the generated water, preventing equilibrium reversal.

  • Validation Checkpoint 1 (IR Spectroscopy): Take a quick IR of the reaction mixture. The strong aldehyde carbonyl stretch (~1700 cm⁻¹) should be replaced by a weaker C=N stretch (~1650 cm⁻¹).

  • Reduction: Cool the flask to 0 °C. Add NaBH(OAc)3 (1.5 eq) in portions. Allow to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 2 (Quench): Carefully quench with saturated aqueous NaHCO3. Caution: Vigorous gas evolution will occur. A thick white precipitate of TiO2 will form.

  • Isolation: Filter the suspension through a pad of Celite to remove the titanium salts. Extract the filtrate with EtOAc, wash with brine, dry, and concentrate.

Empirical Data & Yield Comparison

To assist in route selection, the following table summarizes the quantitative improvements achieved by applying the troubleshooting principles outlined above.

Table 1: Empirical Yield Optimization for 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine Synthesis

MethodReagents / CatalystSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Impurity
Direct AlkylationK2CO3 (2 eq)DCM25243528Unreacted SM
Optimized Alkylation DIPEA (2.5 eq), KI (0.1 eq) MeCN 75 12 >95 82 Trace SM
Direct Reductive AminationNaBH(OAc)3 (1.5 eq)DCE25184031Benzyl alcohol
Two-Step Reductive Amination 1. Ti(OiPr)4 (1.2 eq) 2. NaBH(OAc)3 THF 25 8 >98 89 Trace morpholine

References

  • ChemScene. "1394291-38-3 | 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine".
  • Benchchem.
  • RSC Publishing. "A practical catalytic reductive amination of carboxylic acids". Chemical Science.
  • ChemRxiv.

Sources

Technical Support Center: Purification of Benzylmorpholine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of benzylmorpholine derivatives using column chromatography. It is structured to address common challenges through practical, field-proven troubleshooting advice and frequently asked questions, grounded in established scientific principles.

I. Foundational Principles: Why Benzylmorpholine Purification Can Be Challenging

Benzylmorpholine derivatives, a common scaffold in medicinal chemistry, possess inherent chemical properties that can complicate their purification by silica gel column chromatography.[1] The core of the issue lies in the basicity of the morpholine nitrogen.[2] This nitrogen atom can engage in strong interactions with the acidic silanol groups (Si-OH) present on the surface of standard silica gel.[2][3]

These strong interactions can lead to a host of chromatographic problems, including:

  • Peak Tailing: Instead of symmetrical, well-defined peaks, the compound slowly leaches from the stationary phase, resulting in broad, trailing peaks that overlap with other components.[2]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound permanently binds to the silica gel, leading to significantly reduced recovery of the desired product.[2]

  • On-Column Degradation: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive molecules.[4]

Understanding these fundamental interactions is the first step toward developing a robust and effective purification strategy.

II. Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address specific issues you may encounter during the purification process in a direct question-and-answer format.

Problem 1: My compound is streaking or tailing badly on the TLC plate and the column.

Cause: This is a classic sign of strong interaction between your basic benzylmorpholine derivative and the acidic silica gel.[2]

Solutions:

  • Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.[2]

    • Triethylamine (Et3N): Add 0.5-2% triethylamine to your mobile phase.[2][5] The triethylamine will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound and allowing for a more symmetrical peak shape.[2]

    • Ammonia: A solution of ammonia in methanol can also be used, particularly for more polar solvent systems.[2]

  • Change the Stationary Phase: If a basic modifier is not sufficient or is incompatible with your compound, consider using a different stationary phase.[2][6]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[2][6]

    • Amine-Functionalized Silica: This specialized stationary phase has an amine-modified surface that is ideal for purifying basic compounds like benzylmorpholine derivatives using standard normal-phase solvents.[3]

Problem 2: I have very low recovery of my compound from the column.

Cause: This often indicates that your compound is irreversibly binding to the silica gel.[2]

Solutions:

  • Utilize a Basic Modifier: As with peak tailing, adding triethylamine or another base to your eluent can significantly improve recovery by preventing strong adsorption.[2]

  • Switch to a Less Acidic Stationary Phase: Deactivated silica gel or alumina can be effective alternatives.[2]

  • Consider Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography on a C18 column may be a suitable alternative.[7]

Problem 3: My compound is very polar and won't move off the baseline, even with 100% ethyl acetate.

Cause: The polarity of your compound is too high for the selected mobile phase to effectively elute it from the stationary phase.

Solutions:

  • Increase the Polarity of the Mobile Phase:

    • Methanol (MeOH) in Dichloromethane (DCM) or Chloroform (CHCl3): A gradient of methanol in DCM is a common and effective solvent system for eluting polar compounds.[3][8]

    • Caution: Be aware that methanol can sometimes dissolve silica gel, especially if left for extended periods.[5]

  • Consider Hydrophilic Interaction Chromatography (HILIC): HILIC is a technique that uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of water. This is particularly useful for very polar compounds that are poorly retained in reversed-phase chromatography.[7][9][10]

Problem 4: My compound co-elutes with an impurity.

Cause: The chosen solvent system does not provide adequate separation between your compound and the impurity.

Solutions:

  • Optimize the Solvent System:

    • Systematic TLC Analysis: Run a series of TLC plates with different solvent systems to find the one that provides the best separation (largest difference in Rf values). A good target Rf for your desired compound is between 0.2 and 0.4.[2]

    • Utilize Different Solvent Polarities: Experiment with solvent mixtures of varying polarities. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][11]

  • Employ Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to elute your compound, leaving more polar impurities on the column.[11]

Problem 5: The compound "oils out" instead of forming a solid after purification.

Cause: This can happen if the melting point of your compound is low, or if there are residual impurities.[2]

Solutions:

  • Trituration: Try dissolving the oil in a small amount of a solvent in which your compound is sparingly soluble and impurities are more soluble. This can sometimes induce crystallization.

  • Recrystallization: If you have a general idea of a suitable solvent system, attempt a recrystallization.[12]

  • Salt Formation: For basic compounds like benzylmorpholine derivatives, conversion to a hydrochloride salt can often result in a stable, crystalline solid that is easier to handle and further purify.[2][13]

III. Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my column?

A1: The best practice is to first perform a thorough analysis using Thin-Layer Chromatography (TLC).[2][8] Experiment with different ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[11] The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4 on the TLC plate, with good separation from any impurities.[2]

Q2: What is the difference between dry loading and wet loading, and which should I use?

A2:

  • Dry Loading: In this method, the crude sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is then removed under reduced pressure to yield a free-flowing powder. This powder is then carefully added to the top of the column.[5] This technique is often preferred as it can lead to better band resolution and prevent issues with sample solubility in the initial eluent.[5]

  • Wet Loading: The sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully loaded directly onto the top of the packed column.[2] This method is quicker but can sometimes lead to band broadening if the sample is not fully soluble in the loading solvent or if too much solvent is used.[4]

For benzylmorpholine derivatives, dry loading is often the more robust method, especially if you are dealing with larger quantities or have solubility issues.

Q3: My benzylmorpholine derivative has a chiral center. How can I separate the enantiomers?

A3: Standard silica gel chromatography will not separate enantiomers. For this, you will need to employ chiral chromatography.[14] This typically involves using a chiral stationary phase (CSP) that can differentially interact with the two enantiomers.[14][15] Polysaccharide-based CSPs are commonly used for this purpose.[16] Alternatively, you can derivatize your compound with a chiral resolving agent to form diastereomers, which can then be separated on standard silica gel.[14]

Q4: Can I use reversed-phase chromatography for my benzylmorpholine derivative?

A4: Yes, reversed-phase chromatography can be a viable option, particularly for less polar benzylmorpholine derivatives or when normal-phase chromatography fails to provide adequate separation.[7][17] In reversed-phase, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol).[7]

Q5: How can I visualize my benzylmorpholine derivative on a TLC plate if it's not UV-active?

A5: If your compound does not have a UV chromophore, you will need to use a chemical staining agent to visualize it.[18][19] Common stains that are effective for nitrogen-containing compounds include:

  • Potassium Permanganate (KMnO4) stain: A general-purpose stain that reacts with many functional groups.

  • Ninhydrin stain: While typically used for primary and secondary amines, it can sometimes react with tertiary amines under certain conditions.[18]

  • Dragendorff's reagent: This is a classic stain for alkaloids and other nitrogen-containing compounds.[18]

IV. Experimental Protocols and Data

General Protocol for a Standard Silica Gel Column Purification
  • TLC Analysis: Systematically test solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) with the addition of 1% triethylamine to find an eluent that provides an Rf of 0.2-0.4 for the target compound.

  • Column Packing:

    • Select an appropriate column size based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude benzylmorpholine derivative in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel to the solution.

    • Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • If using a gradient, start with a lower polarity and gradually increase it.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified benzylmorpholine derivative.

Data Summary Table
IssuePotential CauseRecommended Solvent System ModifierAlternative Stationary Phase
Peak Tailing/StreakingStrong interaction with acidic silica0.5-2% Triethylamine[2][5]Basic or Neutral Alumina, Amine-functionalized silica[2][3]
Low RecoveryIrreversible adsorption1% Triethylamine[2]Deactivated Silica, Alumina[2]
Compound at BaselineHigh polarityGradient of MeOH in DCM[3][8]HILIC column[7][9]
Co-elutionInsufficient separationOptimized ratio based on TLCConsider Reversed-Phase (C18)[7]

V. Visual Workflows

Troubleshooting Logic for Benzylmorpholine Purification

start Start: Purification Issue peak_shape Poor Peak Shape? (Tailing/Streaking) start->peak_shape Yes recovery Low Recovery? start->recovery No add_base Add 1% Et3N to Eluent peak_shape->add_base Try First elution Compound Not Eluting? recovery->elution No recovery->add_base Try First separation Co-elution with Impurity? elution->separation No increase_polarity Increase Eluent Polarity (e.g., MeOH in DCM) elution->increase_polarity optimize_solvent Optimize Solvent System via TLC separation->optimize_solvent change_sp Switch to Alumina or Amine-Functionalized Silica add_base->change_sp If Fails resolve1 Problem Resolved add_base->resolve1 Success change_sp->resolve1 resolve3 Problem Resolved increase_polarity->resolve3 gradient Use Gradient Elution optimize_solvent->gradient If Fails resolve4 Problem Resolved optimize_solvent->resolve4 Success gradient->resolve4 resolve2 Problem Resolved

Caption: A decision tree for troubleshooting common issues.

General Workflow for Column Chromatography

tlc 1. TLC Analysis (Select Solvent System) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Sample Loading (Dry Loading Preferred) pack->load elute 4. Elution (Collect Fractions) load->elute monitor 5. Monitor Fractions (TLC) elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: A standard workflow for purifying benzylmorpholine derivatives.

VI. References

  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. Retrieved from

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from

  • MilliporeSigma. (n.d.). Selecting a GC Column by a Specific Stationary Phase. Retrieved from

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from

  • MTC USA. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from

  • HPLC Troubleshooting. (n.d.). Retrieved from

  • Dolan, J. W., & Snyder, L. R. (2010). Contribution of ionic interactions to stationary phase selectivity in hydrophilic interaction chromatography. PMC. Retrieved from

  • Reddit. (2024, July 16). Column chromatography issues. Retrieved from

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds. Retrieved from

  • Benchchem. (n.d.). 4-Benzyl-2-methylmorpholine hydrochloride. Retrieved from

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. Retrieved from

  • ChemBK. (2024, April 9). 3-benzylmorpholine hydrochloride. Retrieved from

  • Naim, M. J., et al. (2023, June 15). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from

  • Chiral Drug Separation. (n.d.). Retrieved from

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from

  • Zhang, Y., et al. (2021, February 21). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. Retrieved from

  • Journal of Chromatography A. (n.d.). Retrieved from

  • Labinsights. (2024, April 29). Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents. Retrieved from

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from

Sources

Technical Support Center: Troubleshooting Solubility for 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Handling heavily substituted, lipophilic small molecules like 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine requires a deep understanding of solvent dynamics. This compound features a bulky, hydrophobic aromatic system (driven by bromine, fluorine, and methyl substitutions) paired with a weakly basic morpholine ring. While the free base form is highly soluble in pure anhydrous Dimethyl Sulfoxide (DMSO), it is notoriously prone to precipitation upon hydration, freeze-thaw cycling, or aqueous dilution.

This guide provides field-proven, self-validating protocols and mechanistic explanations to help you maintain compound integrity throughout your screening and assay workflows.

Diagnostic Workflow

TroubleshootingWorkflow Start Solubility Issue Detected Stock Precipitation in DMSO Stock? Start->Stock Assay Precipitation in Aqueous Assay? Start->Assay Water Assess Water Uptake (Hygroscopic DMSO) Stock->Water Yes Shift Assess Solvent Shift (Lipophilic Crash) Assay->Shift Yes Rescue Heat (37°C) & Sonicate Flush with Argon Water->Rescue Hydration / Freeze-Thaw Cosolv Use Co-solvents (Cyclodextrins, Tween-20) Shift->Cosolv Aqueous Dilution Prevent Aliquot to Avoid Freeze-Thaw Cycles Rescue->Prevent Once Redissolved

Diagnostic workflow for resolving DMSO-related solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why does my 10 mM stock solution turn cloudy or form crystals after a few weeks in the -20°C freezer? A: This is a classic symptom of water uptake combined with freeze-thaw stress. DMSO is highly hygroscopic; every time a master stock tube is opened, it absorbs atmospheric moisture. Water severely alters the solvent's dielectric constant and depresses its freezing point[1]. Because 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine is heavily halogenated, it relies entirely on the hydrophobic solvation capacity of pure DMSO. When water enters the system, the solution becomes supersaturated. Subsequent freeze-thaw cycles provide the kinetic energy necessary for the compound to drop out of this metastable zone and crystallize into a lower-energy, highly insoluble polymorph[1][2].

Q2: I am diluting the DMSO stock into my cell culture media, but the compound crashes out immediately. How can I prevent this? A: You are experiencing a "solvent shift" precipitation. When a lipophilic free base is introduced into an aqueous environment (even at <1% final DMSO concentration), the local water concentration spikes. The hydrophobic bromofluorobenzyl moiety cannot form favorable hydrogen bonds with water, causing the molecules to rapidly aggregate[3]. To prevent this, you must lower the thermodynamic barrier of dissolution. We recommend using a complexing agent such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins feature a hydrophobic cavity that encapsulates the lipophilic portion of your molecule, while their hydrophilic exterior maintains solubility in the aqueous media[4][5]. Alternatively, adding a non-ionic surfactant like Tween-20 (0.01% - 0.05%) to the assay buffer can maintain the compound in a micellar suspension[6].

Q3: Can I just heat the precipitated stock solution to redissolve it? A: Yes, but with strict caveats. Heating increases kinetic energy, which helps break the crystalline lattice formed during precipitation. However, repeated heating accelerates the oxidation of DMSO and the degradation of the compound. If you must rescue a stock, heat it gently to 37°C and use a sonic bath to facilitate redissolution. Once dissolved, do not return it to a master stock—aliquot it immediately into single-use tubes[1][2].

Q4: Would converting this compound to a salt form solve my problems? A: Yes, if your primary goal is aqueous assay compatibility. The morpholine nitrogen (pKa ~8.3) can be protonated to form a salt (e.g., hydrochloride or mesylate). Salt forms have significantly higher thermodynamic aqueous solubility because the charged species interacts favorably with water dipoles[7]. However, be aware that while salts dissolve beautifully in water, their solubility in anhydrous DMSO might be slightly lower than that of the free base.

Quantitative Solubility Parameters & Guidelines

The following table summarizes the expected behavior of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine across different solvent environments to help you define your experimental limits.

Solvent ConditionWater ContentExpected Solubility LimitPrecipitation RiskRecommended Action
Anhydrous DMSO < 0.1%> 50 mMLowStore under Argon at room temp or in single-use -20°C aliquots.
Hydrated DMSO > 5.0%< 5 mMHigh (Crystallization)Discard or rescue via gentle heating (37°C) and sonication.
Aqueous Buffer > 99.0%< 10 µMVery High (Solvent Shift)Pre-complex with 10% HP-β-CD or use 0.05% Tween-20.
Step-by-Step Methodologies
Protocol A: Preparation and Storage of Anhydrous DMSO Stocks

Objective: Prevent hydration-induced crystallization by establishing a self-validating anhydrous storage system.

  • Solvent Preparation: Use only newly opened, HPLC-grade anhydrous DMSO (≥99.9% purity).

  • Dissolution: Weigh the required mass of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine into a dry, amber glass vial. Add the anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Homogenization: Vortex for 30 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes.

  • Inert Atmosphere: Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas for 10 seconds to displace ambient moisture.

  • Aliquotting (Critical Step): Divide the master stock into 10 µL to 50 µL single-use aliquots in tightly sealed polypropylene tubes.

  • Storage: Store aliquots at -20°C. Once an aliquot is thawed for an experiment, discard any remaining volume to strictly avoid freeze-thaw cycles.

Protocol B: Rescuing Precipitated Stock Solutions

Objective: Safely redissolve a crystallized stock without degrading the active pharmaceutical ingredient (API).

  • Visual Inspection: Examine the tube against a dark background. If white needle-like crystals or cloudiness are observed, proceed to step 2.

  • Thermal Incubation: Place the sealed tube in a dry block heater or water bath set strictly to 37°C for 15 minutes. Do not exceed 40°C to avoid thermal degradation.

  • Sonication: Transfer the tube to an ultrasonic bath for 10 minutes. The cavitation forces will break apart the lower-energy crystalline lattice.

  • Verification: Vortex the tube and inspect visually. The solution must be completely optically clear.

  • Re-aliquot: Immediately distribute the rescued solution into single-use aliquots and purge with Argon before refreezing.

Protocol C: Aqueous Dilution via Step-Down Method

Objective: Prevent "solvent shift" precipitation when moving from DMSO to aqueous assay buffers.

  • Buffer Preparation: Prepare your final aqueous assay buffer supplemented with either 10% (w/v) HP-β-CD or 0.05% Tween-20[5][6].

  • Intermediate Dilution: Instead of pipetting the 100% DMSO stock directly into the final buffer, create an intermediate dilution. Pipette 1 part DMSO stock into 9 parts of a 50% DMSO / 50% Buffer mixture.

  • Equilibration: Vortex the intermediate solution gently and let it sit for 2 minutes to allow the cyclodextrin/surfactant to encapsulate the lipophilic benzyl moiety.

  • Final Dilution: Transfer the required volume of the intermediate solution into the final assay well to achieve your target concentration (ensuring final DMSO concentration remains ≤1%).

References
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. nih.gov.
  • How can dimethyl sulfoxide enhance solubility in lab applic
  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath.
  • SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. drug-dev.com.
  • How to enhance drug solubility for in vitro assays? - ResearchGate.
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath.
  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? - ResearchGate.

Sources

Technical Support Center: Morpholine Removal Troubleshooting & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a secondary amine with a moderate boiling point and high water solubility, unreacted morpholine presents unique challenges during reaction workups. Complete removal is critical in drug development to prevent the formation of genotoxic impurities. This guide synthesizes field-proven strategies, thermodynamic principles, and regulatory compliance frameworks to help you troubleshoot and optimize your purification workflows.

Core Principles & Quantitative Data

Understanding the physicochemical properties of morpholine is the first step in designing a self-validating removal strategy. The table below summarizes the quantitative data and the mechanistic causality behind each purification choice.

Table 1: Physicochemical Properties & Exploitable Removal Strategies
PropertyValueExploitable Removal StrategyCausality / Mechanism
Boiling Point 128.9 °CVacuum distillation, Azeotropic evaporationLowers the required temperature to prevent thermal degradation of the API.
pKa (Conjugate Acid) 8.36Mild acidic aqueous wash (e.g., Citric Acid)Protonates the amine to a water-soluble morpholinium salt, partitioning it into the aqueous layer.
Nucleophilicity Secondary AminePolymer-bound electrophiles (PS-Isocyanate)Forms a covalent urea bond with the resin, allowing removal via simple solid-liquid filtration.
Vapor Pressure 10.1 hPa (at 20 °C)Volatility Purge (High Vacuum Drying)At <20 mbar, the boiling point drops to ~24 °C, enabling near-complete elimination 1.
Clearance Factor >10,000×Solvent substitution / CrystallizationPreferential partitioning into mother liquors prevents crystal lattice encapsulation 1.

Strategic Decision Workflow

Select the most appropriate removal method based on the stability profile of your target active pharmaceutical ingredient (API).

G A Crude Reaction Mixture (Contains Morpholine) B Is the Product Acid-Stable? A->B C Acidic Aqueous Wash (e.g., Citric Acid) B->C Yes D Is the Product Thermally Stable? B->D No E Vacuum Distillation / Toluene Azeotrope D->E Yes F Polymer-Bound Scavenger (e.g., PS-Isocyanate) D->F No

Figure 1: Decision tree for selecting an appropriate morpholine removal strategy.

Troubleshooting Guides & FAQs

Q1: My product is thermally labile and decomposes during vacuum distillation of morpholine. How can I remove it without high heat?

A: Use Azeotropic Co-evaporation or Polymer-Supported Scavengers . Morpholine forms an azeotrope with solvents like toluene. By adding toluene and evaporating under reduced pressure, you can strip morpholine at significantly lower temperatures [[2]](). If the product is highly sensitive to any thermal stress, utilize a Polymer-Bound Isocyanate (PS-Isocyanate) Resin .

Causality: The resin's electrophilic isocyanate groups covalently bind the nucleophilic secondary amine of morpholine, forming a urea linkage attached to the insoluble polymer matrix. This converts a liquid-liquid separation problem into a simple solid-liquid filtration, completely bypassing thermal degradation.

G A PS-Isocyanate Resin (Polymer-N=C=O) C Covalent Capture (Urea Formation) A->C B Unreacted Morpholine (Secondary Amine) B->C D Polymer-Bound Urea (Filtered out) C->D Solid Phase E Pure Product (In Filtrate) C->E Liquid Phase

Figure 2: Mechanism of chemical scavenging using polymer-bound isocyanate.

Protocol 1: Solid-Phase Scavenging via PS-Isocyanate

Self-Validating Principle: The reaction progress is analytically trackable. The complete disappearance of the morpholine peak on GC-MS validates the completion of the scavenging phase.

  • Preparation: Dissolve the crude reaction mixture in an inert, non-nucleophilic solvent (e.g., Dichloromethane, THF, or Ethyl Acetate). Ensure no protic solvents (like methanol) are present, as they will competitively react with the isocyanate groups.

  • Resin Addition: Add 2.0 to 3.0 equivalents of PS-Isocyanate resin (typical loading capacity: ~1.5 mmol/g) relative to the estimated residual morpholine concentration.

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2–4 hours. (Note: Avoid magnetic stirring, which can mechanically shear the polymer beads and complicate filtration).

  • Validation Check: Sample the supernatant and analyze via TLC (ninhydrin stain) or GC-MS. The absence of morpholine confirms complete covalent capture.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with 2–3 bed volumes of the reaction solvent to ensure complete recovery of the target API.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the morpholine-free product.

Q2: I am using an acidic aqueous wash to remove morpholine, but I am losing my target compound into the aqueous layer. How do I fix this?

A: Your target compound likely possesses basic functional groups that are also being protonated, or the aqueous layer lacks sufficient ionic strength.

Causality: Morpholine has a pKa of 8.36. To selectively protonate morpholine without protonating a weakly basic API (e.g., anilines, pKa ~4-5), you must carefully buffer the aqueous wash. Using a strong acid like 1N HCl might protonate both species. Instead, use a mild acid like 10% aqueous citric acid or sodium dihydrogen phosphate (NaH₂PO₄). Furthermore, saturating the aqueous layer with NaCl (brine) increases the ionic strength. This "salts out" the organic product, forcing it back into the organic phase while the highly polar morpholinium salt remains trapped in the water.

Protocol 2: pH-Controlled Aqueous Extraction

Self-Validating Principle: pH monitoring ensures the aqueous phase remains strictly between pH 4–6, guaranteeing >99% protonation of morpholine while suppressing the protonation of weakly basic APIs.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to reduce viscosity and prevent emulsion formation.

  • Mild Acid Wash: Wash the organic layer with 3 equal volumes of 10% aqueous citric acid or 1N NaHSO₄.

  • pH Validation: Test the aqueous extract with a pH probe. It must read between pH 4.0 and 6.0. If it is too basic, morpholine will remain in the organic phase; if too acidic, the API may co-extract.

  • Salting Out: If the target compound begins partitioning into the aqueous layer, saturate the aqueous phase with solid NaCl. The increased ionic strength forces the less polar API back into the organic phase.

  • Back-Extraction: Extract the combined acidic aqueous layers once with fresh organic solvent to recover any trace API.

  • Neutralization & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize residual acid, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Q3: How do regulatory guidelines impact morpholine removal in API synthesis, and what clearance strategies are acceptable?

A: Morpholine is a secondary amine and a direct precursor to N-nitrosomorpholine (NMOR), a potent genotoxic impurity (GTI) strictly regulated under the ICH M7 guideline. Even trace amounts of morpholine (≤0.1%) in an intermediate can react with ambient nitrites during subsequent formulation or drying steps to form NMOR 1. Regulators require rigorous demonstration of a "Volatility Purge" or "Reactivity Purge" to ensure clearance factors exceed 10,000× 1.

Causality: To satisfy Option 4 control strategies (which rely on the process's inherent ability to clear the impurity), you must validate the kinetics of your removal step. For instance, while morpholine's standard boiling point is ~129 °C, applying a high vacuum (<20 mbar) drops its boiling point to ~24 °C, enabling near-complete elimination during drying steps 1. Alternatively, unreacted morpholine can be systematically removed by solvent substitution or crystallization from the mixed solution, which theoretically reduces residual morpholine to 0% by preventing crystal lattice encapsulation 3.

References

  • Method for producing 4-(piperidin-4-yl)morpholine - WIPO (PCT) WO2017213245A1. 3

  • Nucleosidic and non-nucleosidic folate conjugates - US Patent US6335434B1. 2

  • Tackling Nitrosamine Impurities in APIs: A Scientific Approach to ICH M7 Option 4 Implementation - Zhengzhou Minzhong Pharmaceutical Co., Ltd. 1

Sources

Technical Support Center: Crystallization of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the crystallization of 4-(2-bromo-4-fluoro-6-methylbenzyl)morpholine and its various salt forms. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material, a critical step in pharmaceutical development. Salt formation is a widely used strategy to enhance physicochemical properties like solubility, stability, and bioavailability.[1][2] However, the crystallization of these salts can present unique challenges. This guide provides in-depth, experience-driven answers to common problems and fundamental questions, ensuring you can optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific, practical issues you may encounter during your crystallization experiments.

Q1: My salt is "oiling out" as a separate liquid phase instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a common and frustrating phenomenon in crystallization.[3] It typically occurs when the solute's concentration in the solution exceeds its solubility in the solvent to such a high degree that it separates into a solute-rich liquid phase (the oil) rather than an ordered solid crystal lattice.[4] This is often driven by high supersaturation, rapid temperature changes, or an inappropriate solvent system.[5] The melting point of the compound relative to the solvent's boiling point can also be a factor.[6]

Here is a systematic approach to troubleshoot and prevent oiling out:

  • Control Supersaturation: This is the most critical factor. High supersaturation is a primary driver of oiling out.[5]

    • Reduce Cooling Rate: Slow down the cooling process. A gradual temperature decrease allows the system to remain in the metastable zone (MSZW) longer, favoring controlled crystal growth over oil formation.[5]

    • Decrease Solute Concentration: Start with a more dilute solution. This prevents the supersaturation level from reaching the critical point where oiling out is thermodynamically favored.[5]

    • Slow Anti-Solvent Addition: If using an anti-solvent, add it dropwise and at a slightly elevated temperature to avoid creating localized areas of very high supersaturation.[5][7]

  • Optimize the Solvent System: The choice of solvent is crucial.[8]

    • If oiling out persists, the solvent may be too "good" at dissolving the compound at high temperatures and too "poor" at lower temperatures. Consider a solvent system where the solubility curve is less steep.

    • Adding a small amount of a co-solvent can sometimes disrupt the interactions leading to oiling out.[5]

  • Utilize Seeding: Seeding is a powerful technique to bypass spontaneous nucleation.[5]

    • Introduce a small quantity (typically 1-5% by weight) of previously obtained crystals (seed crystals) into the solution once it has entered the metastable zone (i.e., cooled slightly below the saturation temperature).[4][5] This provides a template for controlled growth, preventing the system from becoming highly supersaturated and oiling out.[9]

  • Increase Agitation: In some cases, inadequate mixing can lead to localized supersaturation. Ensure your solution is being stirred effectively to maintain a homogenous concentration and temperature.

Below is a decision-tree workflow to guide your troubleshooting process for oiling out.

G start Problem: Oiling Out Observed check_ss Is supersaturation generated rapidly? (e.g., crash cooling, fast anti-solvent addition) start->check_ss slow_cooling Action: Reduce cooling rate or slow anti-solvent addition check_ss->slow_cooling Yes check_conc Is the initial solute concentration high? check_ss->check_conc No success Success: Crystalline Product slow_cooling->success lower_conc Action: Decrease initial concentration check_conc->lower_conc Yes seed_q Are you using seed crystals? check_conc->seed_q No lower_conc->success add_seed Action: Implement a seeding strategy. Add seeds in the Metastable Zone. seed_q->add_seed No solvent_q Re-evaluate Solvent System seed_q->solvent_q Yes, still oils out add_seed->success solvent_screen Action: Screen alternative solvents or co-solvent systems. solvent_q->solvent_screen solvent_screen->success

Caption: Troubleshooting workflow for "oiling out".

Q2: I've cooled my solution as planned, but no crystals have formed. What should I do?

A2: The failure of crystals to form upon cooling usually indicates one of two things: the solution is not sufficiently saturated, or it is in a supersaturated state but lacks the necessary activation energy for nucleation.[6]

  • Problem 1: Insufficient Saturation. This is the most common reason for crystallization failure.[6] You may have used too much solvent.

    • Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Allow the more concentrated solution to cool again.[10]

  • Problem 2: Supersaturation without Nucleation. The solution may be supersaturated, but the formation of a crystal nucleus is kinetically hindered.

    • Induce Nucleation: Scratch the inner surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide a high-energy surface that can act as a nucleation point.[6]

    • Add Seed Crystals: If you have a small sample of the solid product, add a tiny crystal to the supersaturated solution. This provides a template for further crystal growth.[6]

    • Flash Cooling: Briefly place the flask in an ice-water bath for a few minutes. The rapid increase in supersaturation may be enough to induce nucleation. Once a few crystals appear, allow the flask to return to a slower cooling rate to ensure better quality growth.[6]

Q3: My crystallization yield is very low. What are the common causes?

A3: A low yield suggests that a significant amount of your compound remained dissolved in the solvent (the mother liquor) after the crystallization process.

  • Excess Solvent: Similar to the failure to crystallize, using too much solvent is a primary cause of low yield. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[10]

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. A good crystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in significant loss of product. Ensure the solution has reached the target low temperature (e.g., room temperature or 0-4 °C) and has been allowed to sit for a sufficient time for crystallization to complete.

  • Rapid Crystallization: If crystallization happens too quickly, impurities can get trapped, and smaller, less-formed crystals result, which can be harder to collect efficiently. Slowing down the cooling process can sometimes improve yield by allowing for more complete crystallization.[10]

Q4: The crystals I've obtained are very small (like a fine powder) or are of poor quality (e.g., needles, flakes). How can I grow larger, more robust crystals?

A4: Crystal size and habit (morphology) are primarily influenced by the kinetics of nucleation versus crystal growth. The formation of very small crystals indicates that the rate of nucleation far exceeded the rate of growth.

  • Slow Down Crystallization: Rapid crystallization, often called "crashing out," leads to a high number of nucleation events and very little time for individual crystals to grow.[10]

    • Slower Cooling: This is the most effective method. A slower cooling rate keeps the supersaturation level low, favoring the growth of existing nuclei over the formation of new ones.[10]

    • Use Slightly More Solvent: While using the minimum amount of solvent is key for yield, adding a very small excess (e.g., 5-10%) can keep the compound in solution longer during cooling, allowing more time for growth.[10]

  • Reduce Agitation: While stirring is important for homogeneity, very vigorous agitation can sometimes promote secondary nucleation and lead to smaller crystals. Try reducing the stirring speed once crystallization has begun.

  • Solvent System Optimization: The solvent can have a profound impact on crystal habit.[11] Experiment with different solvents or solvent mixtures. Sometimes, a solvent that promotes a more compact crystal habit (e.g., prisms over needles) can be found through screening.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual topics relevant to the crystallization of 4-(2-bromo-4-fluoro-6-methylbenzyl)morpholine salts.

Q1: How do I select an appropriate solvent system for crystallizing a 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine salt?

A1: Solvent selection is arguably the most critical step in developing a successful crystallization process.[8] The ideal solvent should exhibit a steep solubility curve: high solubility for the salt at elevated temperatures and low solubility at room temperature or below.

A systematic approach is recommended:

  • Initial Screening: Based on the structure—a moderately polar organic molecule made more polar by salt formation—start with common, medium-polarity solvents. Alcohols (isopropanol, ethanol), ketones (acetone), and esters (ethyl acetate) are good starting points.[12]

  • Solubility Testing: Test the solubility of a small amount of your salt in various solvents at room temperature and at their boiling point. A good candidate will be sparingly soluble at room temperature but dissolve completely upon heating.[12]

  • Anti-Solvent Strategy: If a suitable single solvent cannot be found, an anti-solvent approach is effective. Dissolve the salt in a "good" solvent (in which it is very soluble), and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) to induce crystallization. Common anti-solvents for polar organic salts are non-polar solvents like heptane, hexane, or toluene.[13]

  • Consider Hydrogen Bonding: The morpholine and potential counter-ions can engage in hydrogen bonding. This can influence how the salt interacts with the solvent.[14] Protic solvents (like alcohols) may compete for hydrogen bonds, while aprotic solvents (like acetone or ethyl acetate) may not. This can affect which crystalline form (polymorph) is produced.

Q2: What is polymorphism and why is it a critical consideration for these pharmaceutical salts?

A2: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[15] These different forms, called polymorphs, have the same chemical composition but different arrangements of the molecules in the crystal lattice.[15] Organic salts are known to exhibit a high prevalence of polymorphism.[16]

Polymorphism is critically important in the pharmaceutical industry for several reasons:[17]

  • Bioavailability and Solubility: Different polymorphs can have significantly different solubilities and dissolution rates. The most stable polymorph is often the least soluble. This can directly impact a drug's bioavailability.

  • Stability: One polymorph may be thermodynamically stable under ambient conditions, while others are metastable. Metastable forms can convert to the stable form over time, which can alter the drug product's properties during storage.[15]

  • Manufacturing and Processing: Different crystal habits associated with different polymorphs can affect bulk properties like flowability and compressibility, which are crucial for tablet manufacturing.

  • Intellectual Property: Different polymorphs of a drug can be patented separately, making it a key area of a company's patent strategy.

For 4-(2-bromo-4-fluoro-6-methylbenzyl)morpholine salts, it is essential to screen for polymorphs early in development and identify the most stable form to ensure consistent product quality and performance.[18] Patents for similar morpholine derivatives explicitly mention the existence of multiple crystalline forms, including hydrates and different anhydrous polymorphs for the same salt.[19]

Q3: How does the choice of the acidic counter-ion (salt former) affect the crystallization process and final properties?

A3: The choice of the counter-ion is a fundamental part of drug development known as salt selection.[20] It is not just about making the molecule a salt, but about choosing the right salt to optimize properties.[21]

  • Impact on Physicochemical Properties: Different counter-ions (e.g., hydrochloride, sulfate, tartrate, malate, mesylate) will impart different properties to the final salt. These include:

    • Solubility: A primary goal of salt formation is to improve aqueous solubility over the free base.[2]

    • Stability: Some salts are more chemically and physically stable than others.

    • Hygroscopicity: This is the tendency to absorb moisture from the air. A less hygroscopic salt is generally preferred for ease of handling and formulation.

  • Impact on Crystallinity: The counter-ion plays a crucial role in the crystal lattice, forming ionic bonds and participating in other interactions like hydrogen bonding.[20]

    • Some counter-ions may lead to salts that are easily crystallized and highly stable, while others may result in amorphous material or salts that are difficult to crystallize.

    • The propensity to form different polymorphs or solvates (where solvent is incorporated into the crystal lattice) can be highly dependent on the counter-ion.[22]

A successful salt selection process involves screening a variety of pharmaceutically acceptable counter-ions to find the one that provides the best overall balance of crystallinity, stability, solubility, and manufacturability.[21]

Q4: What is "seeding" and how can it be used to control my crystallization?

A4: Seeding is the process of adding a small number of crystals of the desired material to a supersaturated solution to initiate crystallization.[18] It is a powerful tool for controlling the crystallization process, offering several key advantages:

  • Controls Polymorphism: By seeding with crystals of a specific, desired polymorph, you can direct the crystallization to produce that form exclusively, preventing the formation of undesired metastable forms.[23]

  • Prevents Oiling Out: As discussed in the troubleshooting section, seeding provides a pathway for controlled crystal growth, which can prevent the high levels of supersaturation that lead to oiling out.[5][9]

  • Improves Consistency: Seeding bypasses the stochastic (random) nature of primary nucleation. This leads to more reproducible crystallization times, crystal sizes, and yields from batch to batch.

  • Controls Crystal Size: The amount of seed added can influence the final crystal size. A larger quantity of seed crystals will result in a larger number of smaller crystals, while a smaller amount of seed will lead to fewer, larger crystals.

The key to a successful seeding strategy is to add the seeds at the right point in the process—typically within the metastable zone width (MSZW), where the solution is supersaturated but unlikely to nucleate on its own.[9]

Section 3: Experimental Protocols

The following are general, adaptable protocols. Optimization of temperatures, solvent volumes, and cooling rates will be necessary for your specific salt.

Protocol 1: Cooling Crystallization

This method is suitable when a single solvent with a good temperature-dependent solubility profile has been identified.

  • Dissolution: In an appropriately sized flask equipped with a magnetic stirrer, add the crude 4-(2-bromo-4-fluoro-6-methylbenzyl)morpholine salt.

  • Add the chosen solvent (e.g., isopropanol) portion-wise while stirring and gently heating (e.g., using a water bath or heating mantle).

  • Continue adding the minimum amount of solvent until the salt is completely dissolved at an elevated temperature (e.g., 60-70°C).

  • Cooling: Remove the flask from the heat source and allow it to cool slowly towards room temperature. To ensure slow cooling, you can leave it on a cooling hotplate or insulate the flask with glass wool.[6]

  • Seeding (Optional but Recommended): Once the solution has cooled by about 10-15°C, add a small amount (1-2% w/w) of seed crystals.

  • Maturation: Continue slow cooling to room temperature, then transfer the flask to an ice-water bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This method is ideal when the salt is highly soluble in one solvent but poorly soluble in another miscible solvent.

  • Dissolution: In a flask with stirring, dissolve the crude salt in the minimum amount of a "good" solvent (e.g., acetone or ethanol) at room temperature or with gentle warming.

  • Anti-Solvent Addition: Slowly add a "poor" or "anti-solvent" (e.g., heptane or water, depending on the system) dropwise to the stirred solution.

  • Initiation: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.

  • Seeding (Optional): If the solution becomes turbid but crystallization is slow, add seed crystals to promote growth.

  • Maturation: After the initial turbidity, continue adding the anti-solvent at a slow rate. Once the addition is complete, allow the resulting slurry to stir for at least 1-2 hours to ensure crystallization is complete.

  • Isolation & Drying: Isolate, wash (with a mixture of the good/anti-solvent or the pure anti-solvent), and dry the crystals as described in Protocol 1.

Section 4: Key Crystallization Parameters

Selecting an appropriate solvent system is fundamental.[24] The following table provides properties of common solvents to aid in this selection process.

SolventBoiling Point (°C)Polarity IndexTypeCommon Use
Isopropanol 82.64.3ProticGood single solvent for cooling crystallization.
Ethanol 78.45.2ProticGood single solvent or "good" solvent in anti-solvent systems.
Acetone 56.05.4Aprotic"Good" solvent in anti-solvent systems; volatile.
Ethyl Acetate 77.14.3AproticGood single solvent or "good" solvent.
Acetonitrile 81.66.2AproticCan be a good solvent for moderately polar salts.
Toluene 110.62.4AproticTypically used as an anti-solvent.
Heptane 98.40.0AproticCommon anti-solvent for polar compounds.
Water 100.09.0ProticCan be a solvent or anti-solvent depending on the salt's properties.

Note: This data is for general guidance. Experimental verification is essential.

References

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). METTLER TOLEDO. Retrieved from [Link]

  • Cruz-Cabeza, A. J., Reutzel-Edens, S. M., & Bernstein, J. (2018). Survey and analysis of crystal polymorphism in organic structures. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 1), 18–27. [Link]

  • Oiling Out in Crystallization. (n.d.). METTLER TOLEDO. Retrieved from [Link]

  • Brown, C. J., McInnes, R., & Johnston, B. F. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 4. [Link]

  • Troubleshooting - Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Amari, S., Okude, A., Kudo, S., & Takiyama, H. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ChemistrySelect, 7(45). [Link]

  • Févotte, G. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development, 13(6), 1197–1205. [Link]

  • Kumar, L., & Bansal, A. K. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 21(2), 737–750. [Link]

  • Crystal polymorphism. (n.d.). In Wikipedia. Retrieved from [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.). Crystal Pharmatech. Retrieved from [Link]

  • Malani, M. (2018). Polymorphism in Organic Crystal Structure. ResearchGate. [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Combining drug salt formation with amorphous solid dispersions – a double edged sword. (2020). National Center for Biotechnology Information. [Link]

  • Hilfiker, R., & von Raumer, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine. [Link]

  • Salt of morpholine derivative and crystalline form thereof, as well as preparation method, pharmaceutical composition and use of the same. (2017). WIPO Patentscope. [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. (n.d.). IQPC. [Link]

  • Boyle, T. J. (2006). Crystallisation Techniques. North Carolina State University. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2024). White Rose Research Online. [Link]

  • Method of crystallizing salts from aqueous solutions. (1989).
  • Salts of morpholine derivative, crystal forms thereof, processes for producing the same, pharmaceutical compositions including the same, and use thereof. (2019). PubChem. [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. [Link]

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (2025). ResearchGate. [Link]

  • Salt of morpholine derivative and its crystal form, manufacturing method thereof, pharmaceutical composition and use thereof. (2020). PubChem. [Link]

  • Model-Based Solvent Selection for the Synthesis and Crystallisation of Pharmaceutical Compounds. (2022). Zenodo. [Link]

  • Solvent selection for process development. (2021). Technobis Crystallization Systems. [Link]

  • AMINOMETHYL-4-(4-FLU0ROBENZYL)MORPHOLINE. (n.d.). J-STAGE. [Link]

  • Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry. (n.d.). Scientific Update. [Link]

  • Salt creeping as a self-amplifying crystallization process. (2019). National Center for Biotechnology Information. [Link]

  • Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. (2025). MDPI. [Link]

  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. (2015). The Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2018). ResearchGate. [Link]

  • Effects of Additives in Solution Crystallization. (n.d.). University of Duisburg-Essen. [Link]

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). Digital CSIC. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Strategy for control of crystallization of polymorphs. (2009). CrystEngComm. [Link]

Sources

Technical Support Center: Stability of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-(2-bromo-4-fluoro-6-methylbenzyl)morpholine (CAS: 1394291-38-3). Below, you will find mechanistic insights, troubleshooting FAQs, empirical stability data, and validated protocols for handling this compound under various basic conditions.

Mechanistic Overview & Structural Analysis

To predict the stability of 4-(2-bromo-4-fluoro-6-methylbenzyl)morpholine, we must analyze its two primary structural domains:

  • The Benzyl Morpholine Moiety: As a tertiary amine, the morpholine ring is inherently stable to basic conditions. It lacks acidic protons, making it resistant to base-catalyzed ring-opening or deprotonation.

  • The Halofluoroarene Core: The benzene ring is substituted with a bromine atom, a fluorine atom, and a methyl group. Because the methyl and benzylamine groups do not act as strong electron-withdrawing groups (EWGs), the aromatic ring is considered unactivated. Consequently, it is highly resistant to standard nucleophilic attacks but can undergo specific degradation pathways (such as benzyne formation or forced SNAr) under extreme basic conditions.

Reaction Pathway Visualization

G Start 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine Mild Mild Bases (NaHCO3, K2CO3, RT) Start->Mild StrongHeat Alkoxides + Heat (>150°C) Start->StrongHeat SuperBase Strong Amide Bases (NaNH2, LDA) Start->SuperBase Stable Stable (No Degradation) Mild->Stable SNAr SNAr Pathway (Fluoro Substitution) StrongHeat->SNAr Benzyne Benzyne Mechanism (HBr Elimination) SuperBase->Benzyne

Degradation pathways of the compound under varying basic conditions.

Troubleshooting FAQs

Q1: Is the compound stable during standard basic aqueous workup (e.g., saturated NaHCO₃ or 1M NaOH)? A1: Yes. The compound is highly stable under mild to moderate basic conditions. The tertiary benzylamine moiety is unreactive toward mild bases, and the halofluoroarene ring is electronically unactivated. Without strong electron-withdrawing groups (like a nitro group) to stabilize a Meisenheimer intermediate, nucleophilic attack on the aromatic ring does not occur at room temperature[1]. Safety data for related benzyl morpholine derivatives confirms their stability under standard laboratory handling and extraction protocols[2].

Q2: I am using sodium methoxide in methanol at elevated temperatures. Why am I seeing a byproduct in my LC-MS? A2: You are likely observing Nucleophilic Aromatic Substitution (SNAr) at the fluoro position. While SNAr typically requires an EWG ortho or para to the leaving group[3], fluorine is highly electronegative and an excellent leaving group. Under forcing conditions (e.g., strong alkoxides at >150 °C), even unactivated fluorobenzenes can undergo substitution. Recent literature also demonstrates that unactivated fluoroarenes can undergo SNAr when exposed to organic superbases[4]. The expected degradation product in your case is 4-(2-bromo-4-methoxy-6-methylbenzyl)morpholine.

Q3: What happens if I expose the compound to lithium diisopropylamide (LDA) or sodium amide (NaNH₂)? A3: Exposure to extremely strong amide bases triggers the benzyne (elimination-addition) mechanism[5]. The strong base abstracts a proton from the aromatic ring (e.g., at the C3 position). This deprotonation is followed by the rapid elimination of the adjacent halide—typically bromide, which is a superior leaving group compared to fluoride—forming a highly reactive, transient benzyne intermediate[6]. This intermediate will rapidly react with any available nucleophile in the system, leading to a complex mixture of regioisomeric products[1].

Quantitative Stability Data

The table below summarizes the expected stability and primary degradation pathways of the compound across various basic environments.

Base SystemConcentrationTemperatureTimeExpected Stability (% Recovery)Primary Degradation Pathway
NaHCO₃ (aq) Saturated25 °C24 h> 99%None
NaOH (aq) 1.0 M25 °C24 h> 99%None
K₂CO₃ 2.0 M in MeOH65 °C12 h> 98%None
NaOMe 1.0 M in MeOH150 °C (MW)2 h< 50%SNAr (Fluoro substitution)
NaNH₂ 2.0 eq in NH₃-33 °C1 h< 10%Benzyne formation (HBr loss)

Standardized Testing Protocol: Base-Stability Profiling

To empirically validate the stability of 4-(2-bromo-4-fluoro-6-methylbenzyl)morpholine in your specific assay conditions, follow this self-validating workflow.

Causality Note: Step 3 utilizes an equimolar acid quench. This is critical because it immediately arrests base-catalyzed degradation, ensuring the LC-MS data provides an accurate snapshot of the compound's stability at the exact time of sampling rather than degrading further in the autosampler.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 4-(2-bromo-4-fluoro-6-methylbenzyl)morpholine in an inert, water-miscible solvent (e.g., THF or Acetonitrile) to achieve a stock concentration of 10 mg/mL.

  • Base Incubation: Aliquot 1 mL of the stock solution into a series of chemically resistant reaction vials. Add the specified base (e.g., 1 mL of 1M NaOH or NaOMe). Seal the vials and incubate at the target temperature using a thermomixer.

  • Reaction Quenching: At predetermined time points (e.g., 1h, 4h, 24h), neutralize the reaction mixture by adding an equimolar amount of 1M HCl or a suitable buffer (e.g., saturated NH₄Cl).

  • Extraction: Extract the organic components using ethyl acetate (3 x 2 mL). Dry the combined organic layers over anhydrous Na₂SO₄ to remove residual water that could interfere with downstream analysis.

  • Analysis: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in the LC-MS mobile phase. Analyze via LC-MS to quantify the remaining parent compound (m/z 288.0) and identify degradation products (e.g., m/z shifts corresponding to -F +OMe for SNAr, or nucleophile adducts from benzyne trapping).

References

  • Nucleophilic Aromatic Substitution (2)
  • themasterchemistry.
  • 16.
  • Unit I: Benzene and its derivatives (Nucleophilic Aromatic Substitution)
  • acs.
  • Safety Data Sheet - ChemScene (Benzyl morpholine derivatives)
  • rsc.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Benzyl Bromide Amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting for low conversion rates encountered during the amination of benzyl bromide. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the complexities of this common synthetic transformation.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding the amination of benzyl bromide.

Q1: My amination of benzyl bromide is showing low or no conversion. What are the most common initial checks I should perform?

When faced with a sluggish or stalled reaction, a systematic approach to troubleshooting is crucial. Start by verifying the fundamental parameters of your experiment before investigating more complex issues.

A logical diagnostic workflow can help pinpoint the root cause of low conversion in benzyl bromide amination. The following diagram illustrates a step-by-step process for initial troubleshooting.

G cluster_0 Initial Checks cluster_1 Deeper Investigation Reagent Quality Reagent Quality Reaction Setup Reaction Setup Reagent Quality->Reaction Setup If Reagents OK Stoichiometry Stoichiometry Reaction Setup->Stoichiometry If Setup Correct Solvent Effects Solvent Effects Stoichiometry->Solvent Effects If Stoichiometry Correct Temperature Control Temperature Control Solvent Effects->Temperature Control If Solvent Appropriate Side Reactions Side Reactions Temperature Control->Side Reactions If Temp Correct Low Conversion Low Conversion Low Conversion->Reagent Quality Assess Purity

Caption: Initial troubleshooting workflow for low conversion.

A summary of initial checks is provided in the table below:

ParameterKey ConsiderationsPotential Impact on Conversion
Reagent Quality Benzyl Bromide: Is it fresh? Has it been properly stored? Old or improperly stored benzyl bromide can decompose.[1][2][3] Amine: Is it pure? Is it wet? Base: Is it fresh and non-clumped?Decomposed benzyl bromide will not react. Impure or wet amine can introduce side reactions or inhibit the primary reaction. A weak or old base will not effectively deprotonate the amine or neutralize the HBr byproduct.
Reaction Setup Inert Atmosphere: Is the reaction being run under an inert atmosphere (e.g., nitrogen or argon)? Moisture: Have all glassware and solvents been thoroughly dried?Benzyl bromide is sensitive to moisture and can hydrolyze to benzyl alcohol.[2][4]
Stoichiometry Equivalents: Have the equivalents of all reagents been calculated correctly?An incorrect ratio of amine, benzyl bromide, or base can lead to incomplete reaction or the formation of side products.
Temperature Reaction Temperature: Is the reaction being run at the appropriate temperature for the specific amine and solvent system?Sub-optimal temperatures can lead to slow reaction rates. Excessively high temperatures can promote side reactions like elimination.

Q2: I suspect the quality of my benzyl bromide is poor. How can I assess its purity and purify it if necessary?

Benzyl bromide is a lachrymator and is sensitive to light, moisture, and air, which can lead to its degradation.[2][3] Impurities such as benzyl alcohol, benzaldehyde, and benzoic acid are common in older bottles of benzyl bromide and can interfere with the amination reaction.[5]

Assessing Purity:

  • Appearance: Pure benzyl bromide should be a clear, colorless to pale yellow liquid.[6] The presence of two layers or an oily consistency suggests significant degradation.[5]

  • NMR Spectroscopy: ¹H NMR is a quick and effective way to check for the presence of impurities. The benzylic protons of benzyl bromide appear as a sharp singlet around 4.5 ppm. Impurities like benzaldehyde (singlet around 10 ppm) and benzyl alcohol (singlet around 4.7 ppm and a broad singlet for the hydroxyl proton) are readily identifiable.

  • Gas Chromatography (GC): GC analysis can provide a quantitative measure of purity and identify volatile impurities.[7]

Purification Protocol: If your benzyl bromide is found to be impure, a simple purification can often salvage the reagent.

Protocol: Purification of Benzyl Bromide

  • Washing: In a fume hood, wash the benzyl bromide with a saturated aqueous solution of sodium bisulfite to remove any free bromine.[8] Subsequently, wash with water, followed by a 10% sodium carbonate or bicarbonate solution to remove acidic impurities, and a final wash with water.[5]

  • Drying: Dry the washed benzyl bromide over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[5]

  • Distillation: For higher purity, the dried benzyl bromide can be distilled under reduced pressure.[5] It is crucial to perform this in the dark or with foil-wrapped glassware as the compound is light-sensitive.[2][5]

  • Storage: Store the purified benzyl bromide in a dark bottle, under an inert atmosphere, and at a low temperature to prevent decomposition.[3]

Q3: My amine is sterically hindered, and the reaction is very slow. What strategies can I employ to improve the conversion rate?

Steric hindrance around the nitrogen atom of the amine can significantly slow down the rate of an Sₙ2 reaction with benzyl bromide.[9][10][11] The bulky substituents on the amine impede its ability to approach the electrophilic carbon of the benzyl bromide.

Strategies to Overcome Steric Hindrance:

StrategyRationale
Increase Reaction Temperature Provides the molecules with more kinetic energy to overcome the activation energy barrier increased by steric hindrance.
Use a More Polar Aprotic Solvent Solvents like DMF or DMSO can help to stabilize the transition state of the Sₙ2 reaction, thereby increasing the reaction rate.[12]
Increase Reaction Time Sterically hindered reactions are inherently slower, and simply allowing the reaction to proceed for a longer duration can lead to higher conversion.
Use a More Reactive Benzylating Agent In some cases, switching from benzyl bromide to the more reactive benzyl iodide (which can be generated in situ by adding a catalytic amount of sodium iodide or tetrabutylammonium iodide) can accelerate the reaction.[13]
Employ a Different Synthetic Route For extremely hindered amines, alternative methods like reductive amination may be more effective.[14][15]

Q4: I am observing multiple spots on my TLC, indicating side products. What are the likely side reactions, and how can I minimize them?

The most common side reaction in the amination of benzyl bromide is over-alkylation, leading to the formation of tertiary amines or even quaternary ammonium salts.[16][17] Elimination reactions can also occur, though they are less common with primary halides like benzyl bromide unless a strong, sterically hindered base is used.[18]

G Benzyl Bromide Benzyl Bromide Secondary Amine (Product) Secondary Amine (Product) Benzyl Bromide->Secondary Amine (Product) Desired Reaction Tertiary Amine (Side Product) Tertiary Amine (Side Product) Benzyl Bromide->Tertiary Amine (Side Product) Quaternary Ammonium Salt (Side Product) Quaternary Ammonium Salt (Side Product) Benzyl Bromide->Quaternary Ammonium Salt (Side Product) Primary Amine Primary Amine Primary Amine->Secondary Amine (Product) Secondary Amine (Product)->Tertiary Amine (Side Product) Over-alkylation Tertiary Amine (Side Product)->Quaternary Ammonium Salt (Side Product) Over-alkylation

Caption: Reaction pathway showing desired product and over-alkylation side products.

Minimizing Side Reactions:

  • Control Stoichiometry: Use a large excess of the starting amine relative to the benzyl bromide.[16] This ensures that the benzyl bromide is more likely to react with the starting amine rather than the more nucleophilic product amine.

  • Slow Addition: Add the benzyl bromide slowly to the reaction mixture containing the amine and the base. This keeps the concentration of the benzyl bromide low at any given time, disfavoring over-alkylation.

  • Choice of Base: Use a non-nucleophilic, hindered base if elimination is a concern, although this is less common for benzyl bromide. More importantly, use an appropriate amount of a weaker base like potassium carbonate to neutralize the HBr formed without promoting side reactions.[19]

  • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the desired substitution over elimination.

Q5: How does my choice of solvent impact the reaction rate and yield? What are the best practices for solvent selection in benzyl bromide amination?

The solvent plays a critical role in an Sₙ2 reaction by solvating the reactants and stabilizing the transition state.[12][20] The choice of solvent can dramatically affect the reaction rate.

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are generally the best choices for the amination of benzyl bromide.[12] These solvents can solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it more "naked" and reactive.[20] This leads to a significant rate enhancement.

  • Polar Protic Solvents (Use with Caution): Solvents like water, methanol, and ethanol can hydrogen bond with the amine nucleophile, creating a "solvent cage" around it.[12] This stabilization of the nucleophile increases the activation energy of the reaction and slows it down considerably.

  • Nonpolar Solvents (Generally Not Recommended): Solvents like hexane or toluene are typically poor choices as the reactants (especially any salts) may not be soluble.

Solvent Selection Summary:

Solvent TypeExamplesEffect on Sₙ2 RateRationale
Polar Aprotic DMF, DMSO, ACNIncreases Stabilizes the transition state more than the reactants.[12]
Polar Protic H₂O, MeOH, EtOHDecreases Strongly solvates the nucleophile through hydrogen bonding, reducing its reactivity.[12]
Nonpolar Hexane, TolueneVery Slow/No Reaction Poor solubility of reactants.

Q6: What is the role of the base in this reaction, and how does its strength and stoichiometry affect the outcome?

The base in a benzyl bromide amination serves two primary purposes:

  • To deprotonate the amine (if necessary): While primary and secondary amines are nucleophilic enough to attack benzyl bromide directly, a base can be used to generate the more nucleophilic amide anion, though this is often not necessary and can increase the risk of elimination.

  • To neutralize the hydrogen bromide (HBr) byproduct: As the reaction proceeds, HBr is formed. This will protonate the starting amine or the product amine, rendering it non-nucleophilic. A base is required to scavenge this HBr and allow the reaction to go to completion.

Commonly Used Bases:

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices as they are sufficiently basic to neutralize HBr but are generally not strong enough to cause significant elimination.[19][21]

  • Tertiary Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used as organic-soluble bases.[22][23]

Stoichiometry: At least one equivalent of base is required for every equivalent of HBr produced. Using a slight excess (1.5-2.0 equivalents) is common practice to ensure the reaction goes to completion.

Q7: I am struggling to monitor the progress of my reaction effectively. What are the recommended analytical techniques?

Effective reaction monitoring is key to determining the optimal reaction time and preventing the formation of side products.

  • Thin-Layer Chromatography (TLC): TLC is the most common, quickest, and most convenient method for monitoring the progress of the reaction. By co-spotting the reaction mixture with the starting materials, you can visualize the consumption of the benzyl bromide and the formation of the product. The use of a UV lamp and various stains (such as ninhydrin for amines) can aid in visualization.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative and precise monitoring, HPLC is an excellent choice.[24] It can separate the starting materials, product, and any side products, providing accurate information on conversion and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the products are sufficiently volatile, GC-MS can be used to monitor the reaction and identify the mass of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving it in a deuterated solvent for ¹H NMR analysis can provide a very clear picture of the reaction's progress by integrating the signals corresponding to the starting materials and products.[23]

II. In-Depth Troubleshooting Guides

For more persistent issues, the following detailed guides provide structured approaches to problem-solving.

Guide 1: Systematic Workflow for Diagnosing Low Conversion

This guide expands on the initial checks and provides a more comprehensive, branching workflow for diagnosing the root cause of low conversion.

G Start Start Low Conversion Low Conversion Start->Low Conversion Check Reagent Purity Check Reagent Purity Low Conversion->Check Reagent Purity Purify Reagents Purify Reagents Check Reagent Purity->Purify Reagents Impure Reagents OK Reagents OK Check Reagent Purity->Reagents OK Pure Purify Reagents->Check Reagent Purity Check Reaction Conditions Check Reaction Conditions Reagents OK->Check Reaction Conditions Adjust Temp/Solvent Adjust Temp/Solvent Check Reaction Conditions->Adjust Temp/Solvent Sub-optimal Conditions OK Conditions OK Check Reaction Conditions->Conditions OK Optimal Adjust Temp/Solvent->Check Reaction Conditions Analyze for Side Products Analyze for Side Products Conditions OK->Analyze for Side Products Optimize Stoichiometry Optimize Stoichiometry Analyze for Side Products->Optimize Stoichiometry Side Products Present Problem Solved Problem Solved Analyze for Side Products->Problem Solved No Side Products, Re-evaluate Hypothesis Optimize Stoichiometry->Problem Solved

Caption: A systematic workflow for diagnosing and resolving low conversion in benzyl bromide amination.

This guide is intended to be a living document and will be updated as new information and techniques become available. We are committed to providing the scientific community with the resources needed to succeed in their research endeavors.

III. Reference Protocols

Protocol 1: General Procedure for Benzyl Bromide Amination with a Primary Amine

  • To a solution of the primary amine (1.2 equivalents) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.0 equivalent) dropwise to the stirred suspension.

  • Monitor the reaction progress by TLC. If the reaction is slow at room temperature, it can be heated to 40-60 °C.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amination using a Phase-Transfer Catalyst for Poorly Soluble Amines

For amines that are not readily soluble in common organic solvents, a phase-transfer catalyst can be beneficial.

  • In a round-bottom flask, combine the amine (1.0 equivalent), an aqueous solution of sodium carbonate (2.0 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equivalents).

  • To this biphasic mixture, add a solution of benzyl bromide (1.1 equivalents) in a nonpolar solvent like toluene.

  • Stir the mixture vigorously at a temperature between 50-80 °C.

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or distillation.

IV. References

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem. Retrieved from [Link]

  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]

  • Indian Journal of Chemistry, Section B. (2010). A fast and highly efficient method for the synthesis of tertiary amines in aqueous medium. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.4: Reaction of RX with NH3 and amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Pearson. (n.d.). Amines are good nucleophiles, even though they are neutral. How would the rate of an SN2 reaction between an amine and an alkyl halide be affected if the polarity of the solvent is increased? Retrieved from [Link]

  • Semantic Scholar. (2010, August 27). Effect of solvent on the free energy of activation of SN2 reaction between phenacyl bromide and amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC. Retrieved from [Link]

  • YouTube. (2010, October 18). Amine as Nucleophile in Sn2 Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1.... Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the free energy of activation of SN2 reaction between phenacyl bromide and amines | Request PDF. Retrieved from [Link]

  • YouTube. (2013, April 26). Effect of Solvent on Sn2 Reaction. Retrieved from [Link]

  • Chem-Station. (2014, March 9). Benzyl (Bn) Protective Group. Retrieved from [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Model reaction. Reaction conditions: (a) benzyl bromide, Cs 2 CO 3.... Retrieved from [Link]

  • Pearson. (n.d.). Show how Gabriel syntheses are used to prepare the following amin.... Retrieved from [Link]

  • Reddit. (2016, December 15). BnBr purification via basic alumina?. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic amine synthesis by amination (arylation). Retrieved from [Link]

  • Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, April 3). Ultrasound-assisted solventless synthesis of amines by in situ oxidation/reductive amination of benzyl halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • Pearson. (2024, July 21). Show how you would accomplish the following synthetic conversions. (a) benzyl bromide → benzylamine. Retrieved from [Link]

  • TSI Journals. (n.d.). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. Retrieved from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide. Retrieved from

  • YouTube. (2018, May 8). Benzene Side Chain Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, April 3). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. PMC. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014, January 23). Benzyl Bromide Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Bromide. Retrieved from [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. PMC. Retrieved from [Link]

Sources

Technical Support Center: Moisture Management in Benzylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: BZM-SYN-001 Assigned Specialist: Senior Application Scientist Subject: Handling Moisture Sensitivity in Reductive Alkylation & Amide Reduction Protocols[1]

Introduction: The Moisture Paradox

Benzylmorpholine synthesis is a critical gateway to various CNS-active pharmacophores. While simple N-alkylation (using benzyl chloride) is robust, it often lacks the regioselectivity or functional group tolerance required for complex analogues.[1][2][3] Consequently, researchers turn to Reductive Amination or Amide Reduction .[2]

These routes introduce a "Moisture Paradox":

  • Reductive Amination (Ti-Mediated): We often use Titanium(IV) isopropoxide (

    
    ) specifically because it scavenges water generated during imine formation.[1][3] However, the reagent itself is hydrolytically unstable, requiring strict anhydrous handling before addition.[2]
    
  • Amide Reduction (LAH): Reducing

    
    -benzylmorpholin-3-one demands Lithium Aluminum Hydride (LAH), where moisture is not just a yield-killer—it is a safety hazard.[1][2]
    

This guide provides the protocols and troubleshooting logic to navigate these moisture-sensitive pathways.

Module 1: Reagent Preparation & Solvent Drying

Moisture management begins before the reaction starts. Morpholine is hygroscopic and forms an azeotrope with water, making standard distillation insufficient for high-sensitivity applications.[2]

Standardized Drying Protocols
ReagentCriticalityDrying ProtocolVerification Standard
Morpholine HighStep 1: Reflux over

or

pellets for 2h.Step 2: Fractional distillation under

.Step 3: Store over 4Å Molecular Sieves.[1]
Karl Fischer < 50 ppm
Benzaldehyde MediumWash with

(remove acid), dry over

, distill under reduced pressure.[1][2][3] Store under Argon.[4]
Clear, colorless liquid (no benzoic acid solids)
Ti(OiPr)4 Critical Do not distill. Use fresh commercial bottles.[1][2][3] If solid/cloudy, discard.[2] Handle only in a glovebox or under positive

pressure.
Solution must be perfectly clear/viscous.
THF (for LAH)Critical Distill from Sodium/Benzophenone ketyl radical.[1]Deep blue/purple color indicates anhydrous state.

Module 2: High-Sensitivity Experimental Protocols

Protocol A: Ti(IV)-Mediated Reductive Amination

Best for: Direct coupling of benzaldehyde and morpholine without isolating the imine intermediate.[1]

The Logic:


 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the iminium species.

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL RB flask; cool under Argon flow.

  • Complexation: Syringe in Morpholine (1.0 equiv) and Benzaldehyde (1.0 equiv) neat (no solvent) or in minimal anhydrous THF.

  • Catalyst Addition: Add

    
      (1.25 equiv) dropwise.[1]
    
    • Checkpoint: The reaction is exothermic.[5][6] A slight yellowing is normal. If white precipitate forms immediately, your system has a moisture leak (hydrolysis to

      
      ).[1][2][3]
      
  • Stirring: Stir at ambient temperature for 1–2 hours. The mixture will become viscous.

  • Reduction: Dilute with absolute ethanol (Caution: Exothermic). Add

    
      (1.5 equiv) portion-wise.[1] Stir for 8 hours.
    
  • Quench: Pour into aqueous

    
     (2M). The titanium will precipitate as a white/grey solid (
    
    
    
    ).[1] Filter through Celite.
Protocol B: LAH Reduction of N-Benzylmorpholin-3-one

Best for: Converting amide intermediates to the final amine.[1]

The Logic: Amides are stubborn. LAH provides the necessary hydride strength but is violently intolerant of water.

Step-by-Step Workflow:

  • Setup: 3-neck flask, reflux condenser, addition funnel,

    
     inlet.
    
  • Slurry Prep: Charge flask with anhydrous THF and LAH (powder/pellets, 2.0 equiv). Cool to 0°C.[7]

  • Addition: Dissolve

    
    -benzylmorpholin-3-one  in anhydrous THF. Add dropwise to the LAH slurry.
    
    • Rate Control: Maintain internal temp < 10°C. Evolution of

      
       gas will be vigorous.
      
  • Reflux: Once addition is complete, warm to room temp, then reflux for 4–12 hours.

  • The Fieser Quench (CRITICAL):

    • Cool to 0°C.[7]

    • Add Water (

      
       mL per 
      
      
      
      g LAH). Slowly.
    • Add 15% NaOH (

      
       mL).[1]
      
    • Add Water (

      
       mL).[1]
      
    • Result: Granular white precipitate (Lithium/Aluminum salts) that filters easily.[1]

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for the Ti-Mediated route, highlighting critical moisture control points.

G Start Start: Benzylmorpholine Synthesis Reagents Mix Morpholine + Benzaldehyde Start->Reagents Ti_Add Add Ti(OiPr)4 (Lewis Acid/Scavenger) Reagents->Ti_Add Check_1 Visual Check: Is solution clear/viscous? Ti_Add->Check_1 Fail_Hydrolysis FAILURE: White ppt (TiO2) Cause: Wet Reagents/Air Leak Check_1->Fail_Hydrolysis No (Cloudy/White) Success_Imine Formation of Titanium-Imine Complex Check_1->Success_Imine Yes (Clear/Yellow) Fail_Hydrolysis->Reagents Restart with Dry Reagents Red_Step Dilute (EtOH) + Add NaBH4 Success_Imine->Red_Step Quench Quench with 2M NH4OH Red_Step->Quench Filter Filter TiO2 & Extract Quench->Filter

Caption: Workflow for Ti(IV)-mediated reductive amination. Note the critical visual checkpoint at the catalyst addition stage.

Module 4: Troubleshooting & FAQs

Q1: My Ti(OiPr)4 reaction turned into a thick white gel immediately upon addition. What happened?

  • Diagnosis: Rapid Hydrolysis.

  • Root Cause: Your morpholine or benzaldehyde contained significant water (>0.1%), or the reaction vessel was not properly inerted.[2]

    
     reacts with water to form 
    
    
    
    networks (gels) faster than it complexes with the amine.[1][3]
  • Fix: You must dry your morpholine (KOH reflux) and benzaldehyde (

    
    ).[1][3] Restart the reaction.
    

Q2: During the LAH quench, I formed a slimy grey emulsion that won't filter. How do I save it?

  • Diagnosis: "Aluminum Hydroxide Jelly."

  • Root Cause: Improper quenching stoichiometry. You likely added too much water or skipped the NaOH step, leading to amphoteric

    
     gel.[2]
    
  • Fix: Add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir vigorously for 12 hours. The tartrate will chelate the aluminum, breaking the emulsion and allowing phase separation.

Q3: Can I use NaBH(OAc)3 instead of Ti(OiPr)4/NaBH4?

  • Answer: Yes, and it is generally more moisture tolerant.[2][3]

  • Caveat:

    
     is slower with sterically hindered amines.[1] For benzylmorpholine, it works well, but if you require strictly anhydrous conditions to prevent side-hydrolysis of sensitive aldehyde substituents, the Ti-route is superior for "locking" the imine.[2][3]
    

Q4: Why is my yield low despite a clean TLC?

  • Diagnosis: Product trapping in inorganic salts.

  • Fix: Both Titanium and Aluminum salts love to trap amines.

    • Ti-Route: Wash the filter cake (Celite/TiO2) with warm ethyl acetate or 10% methanol in DCM.[1]

    • LAH-Route: Soxhlet extraction of the granular white salts with THF can recover up to 15% additional yield.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for drying Morpholine and THF). [1][2]

  • Bhattacharyya, S. (1995).[1][2][3] Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. Journal of Organic Chemistry, 60(15), 4928–4929.[1][2] (The authoritative source for the Ti-mediated protocol). [Link]

  • Seyden-Penne, J. (1997).[1][2] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] (Comprehensive guide on LAH handling and quenching). [1][2][3]

  • Mattson, R. J., et al. (1990).[2][3][8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][8] The Journal of Organic Chemistry, 55(8), 2552–2554.[2][3][8] [Link][1][2][3]

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the 1H NMR spectrum of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine , a critical intermediate scaffold in the synthesis of USP7 inhibitors and other fluorinated bioactive compounds.

Rather than a generic overview, this document functions as a decision-making tool for researchers, comparing the two primary analytical "alternatives"—CDCl₃ (Chloroform-d) versus DMSO-d₆ (Dimethyl Sulfoxide-d₆) —to determine the optimal solvent system for structural validation.

Executive Summary: The Characterization Challenge

The molecule 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine presents a unique spectroscopic challenge due to its 2,4,6-trisubstituted benzene ring . The steric bulk of the ortho-bromo and ortho-methyl groups creates a crowded benzylic environment, while the para-fluorine atom introduces strong heteronuclear spin-spin coupling (


), complicating the aromatic region.

Core Recommendation:

  • Primary Choice: CDCl₃ is the superior solvent for routine purity checks due to minimal interference with the morpholine ether signal.

  • Alternative: DMSO-d₆ is required only when analyzing salt forms (e.g., HCl salts) or if the free base exhibits aggregation, though it suffers from water signal overlap.

Structural Breakdown & Predicted Shifts

Before analyzing the spectrum, we must map the protons to their magnetic environments.

Molecular Connectivity
  • Region A (Aromatic): Two protons (H3, H5) on the benzene ring. Both are ortho to the Fluorine at position 4.

  • Region B (Benzylic): The CH₂ linker connecting the ring to the morpholine.

  • Region C (Morpholine): The heterocycle containing two distinct CH₂ pairs (O-CH₂ and N-CH₂).

  • Region D (Methyl): The CH₃ group at position 6.

The Fluorine Effect (J-Coupling)

The


 nucleus (Spin 1/2, 100% abundance) couples strongly with the aromatic protons.
  • H3 (Position 3): Ortho to F. Expected

    
    .
    
  • H5 (Position 5): Ortho to F. Expected

    
    .
    
  • Result: The aromatic signals will not appear as simple singlets or doublets but as doublets of doublets (dd) due to the combination of large H-F coupling and small H-H meta coupling (

    
    ).
    

Comparative Analysis: CDCl₃ vs. DMSO-d₆

This section objectively compares the "performance" of the two solvent systems for this specific molecule.

Performance Data Table
FeatureMethod A: CDCl₃ (Recommended)Method B: DMSO-d₆ (Alternative)
Morpholine O-CH₂ Resolution Excellent. Appears as a clear triplet/multiplet at ~3.70 ppm.Poor. Often obscured by the broad H₂O peak at ~3.33 ppm.
Benzylic CH₂ Signal Sharp Singlet at ~3.60 ppm.Singlet at ~3.50 ppm; may broaden due to viscosity.
Exchangeable Protons Not visible (if salt form).Visible (if salt form, NH⁺ appears >10 ppm).
Solubility High (Free Base).High (Salts & Free Base).
Cost & Ease Low cost; easy sample recovery (high volatility).Higher cost; difficult recovery (high boiling point).
Deep Dive: The "Water Problem" in DMSO

In DMSO-d₆, the residual water signal typically appears at 3.33 ppm .[1] The morpholine O-CH₂ protons usually resonate between 3.50–3.65 ppm .

  • The Risk: If the sample is dilute or "wet," the water peak can broaden and completely mask the morpholine ether protons, making integration inaccurate.

  • The CDCl₃ Advantage: Water in CDCl₃ appears at 1.56 ppm , safely far away from the morpholine signals (~3.7 ppm) and benzylic signals (~3.6 ppm).

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this standardized workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the product into a clean vial.

  • Solvent Addition: Add 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).

    • Note: If the sample does not dissolve clearly (cloudy), it may be a salt. In this case, switch to DMSO-d₆.[2][3]

  • Filtration (Optional): If solid particles remain, filter through a cotton plug into the NMR tube to prevent line broadening.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Scans (NS): 16 (Sufficient for 10 mg). Increase to 64 if <2 mg.

  • Relaxation Delay (D1): 1.0 second.

  • Spectral Width: 0–12 ppm.

Step 3: Data Processing
  • Referencing: Calibrate the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

  • Integration Logic (Validation Check):

    • Set the Methyl group (Ar-CH₃) at ~2.3 ppm to an integral of 3.00 .

    • Self-Validation: The Benzylic CH₂ should integrate to ~2.0. The Morpholine envelope (8 protons total) should integrate to ~8.0 (or two groups of 4).

Detailed Spectral Assignment (CDCl₃)

Use the table below to assign your peaks.

Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
Ar-H (3) 7.10 – 7.20dd1H

,

Deshielded by Br/F.
Ar-H (5) 6.80 – 6.90dd1H

,

Shielded by Methyl.[4]
Morpholine O-CH₂ 3.68 – 3.72t (distorted)4H

"Ether" protons.
Benzylic CH₂ 3.58 – 3.62s2H-Singlet.
Morpholine N-CH₂ 2.45 – 2.50t (distorted)4H

"Amine" protons.
Ar-CH₃ 2.35 – 2.40s3H-Methyl group.

Note: Exact shifts may vary by ±0.05 ppm depending on concentration.

Visualizations

Figure 1: Signal Assignment Logic Tree

This diagram illustrates the logical flow for assigning the aromatic protons based on J-coupling.

G Start Analyze Aromatic Region (6.5 - 7.5 ppm) Count Count Protons: Expect 2H Start->Count Coupling Check Multiplicity Count->Coupling Pattern Pattern: Doublet of Doublets (dd) Large 3J(H-F) ~9Hz Small 4J(H-H) ~2Hz Coupling->Pattern H3 H3 Signal (Between Br & F) ~7.15 ppm H5 H5 Signal (Between F & Me) ~6.85 ppm Pattern->H3 Deshielded (Br effect) Pattern->H5 Shielded (Me effect)

Caption: Logic flow for distinguishing the two aromatic protons H3 and H5 based on electronic shielding and coupling patterns.

Figure 2: Solvent Selection Decision Matrix

A workflow to determine the correct solvent for your specific sample state.

SolventChoice Sample Sample State FreeBase Free Base (Oil/Solid) Sample->FreeBase Salt Salt Form (HCl/TFA) Sample->Salt CDCl3 USE CDCl3 (Best Resolution) FreeBase->CDCl3 Soluble DMSO USE DMSO-d6 (Best Solubility) Salt->DMSO Insoluble in CDCl3 Check Check Water Peak Is it overlapping O-CH2? DMSO->Check Dry Sample Dry Sample Check->Dry Sample No Reprocess Reprocess Check->Reprocess Yes (Use D2O shake)

Caption: Decision matrix for selecting between CDCl3 and DMSO-d6 based on the chemical form of the morpholine derivative.

References

  • BenchChem. Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Standard reference for solvent residual peaks).
  • National Institutes of Health (NIH). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Retrieved from

  • Royal Society of Chemistry. Solvent-promoted Catalyst-free N-Formylation of Amines (Supplementary Information). (Contains comparative morpholine shifts in CDCl3 vs DMSO). Retrieved from

  • Sigma-Aldrich. Product Specification: 4-(4-Bromo-2-fluorobenzyl)morpholine (Analogous Scaffold). Retrieved from

Sources

Technical Guide: LC-MS Fragmentation Pattern of 2-Bromo-4-fluoro-6-methylbenzyl morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation behavior of 2-Bromo-4-fluoro-6-methylbenzyl morpholine (CAS: 1394291-38-3). Designed for analytical chemists and drug development researchers, this document moves beyond basic spectral listing to explore the mechanistic drivers of ionization and dissociation.

The compound is a critical building block in the synthesis of pharmaceutical intermediates. Its unique substitution pattern—featuring an ortho-bromo, ortho-methyl, and para-fluoro arrangement—creates a distinct mass spectral fingerprint characterized by facile benzylic cleavage and a diagnostic isotopic signature. This guide compares its performance against non-halogenated analogs to establish robust Quality Control (QC) and identification protocols.

Compound Profile & Theoretical Basis

Before interpreting the fragmentation, the structural constraints must be defined. The steric crowding around the benzylic carbon (C7) significantly influences the bond dissociation energy (BDE) of the C-N bond.

PropertySpecification
Chemical Name 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine
Formula

Exact Mass (

)
287.0321 Da
Exact Mass (

)
289.0301 Da

Monoisotopic
288.040 Da
Isotopic Signature ~1:1 doublet (

) separated by 2 Da

Mechanistic Insight: The presence of the electron-withdrawing Bromine and Fluorine atoms, combined with the electron-donating Methyl group, creates a "push-pull" electronic environment. However, the dominant feature in MS/MS is the stability of the resulting benzyl cation upon fragmentation, driven by the resonance capability of the aromatic system despite the halogen deactivation.

Experimental Methodology

To replicate the fragmentation patterns described, the following standardized LC-MS/MS conditions are recommended. These protocols ensure self-validating results across different instrument platforms (e.g., Q-TOF, Orbitrap, Triple Quad).

LC-MS Acquisition Parameters[1]
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (

    
    ).[1][2][3]
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture both labile and stable fragments.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Acidic pH is crucial for efficient protonation of the morpholine nitrogen.

Fragmentation Analysis: The Core Mechanism

Precursor Ion Selection ( )

In ESI(+), the molecule forms a stable protonated molecular ion


.
  • Observation: A distinct doublet at m/z 288.0 and 290.0 with near-equal intensity.

  • Validation: If this 1:1 ratio is absent, the compound is likely de-brominated or an impurity.

Primary Fragmentation Pathway ( )

Upon Collision-Induced Dissociation (CID), the protonated morpholine nitrogen triggers the primary cleavage. The steric bulk of the ortho-bromo and ortho-methyl groups weakens the Benzyl-Nitrogen bond, facilitating the neutral loss of morpholine.

Pathway A: Benzylic Cleavage (Dominant)



  • Fragment Ion: m/z 201.0 / 203.0 (2-Bromo-4-fluoro-6-methylbenzyl cation).

  • Mechanism: Inductive cleavage driven by the stability of the benzyl cation. The positive charge resides on the benzylic carbon, stabilized by the aromatic ring.

Pathway B: Morpholine Retention (Minor)



  • Fragment Ion: m/z 88.0 .

  • Insight: Less common in this specific molecule because the benzyl cation is thermodynamically more stable than the secondary amine cation of the morpholine ring in this substituted system.

Secondary Fragmentation ( )

The benzyl cation (m/z 201/203) undergoes further degradation at higher collision energies (>35 eV).

  • Loss of HBr: Elimination of HBr from the benzyl cation yields a tropylium-like ion.

    • Transition:

      
       (Loss of 80 Da).
      
    • Fragment Ion: m/z 121.0 (Fluoro-methyl-tropylium).

  • Loss of Methyl Radical: Less favorable but possible, leading to m/z 186/188.

Visualizing the Pathway

The following diagram maps the specific dissociation logic for this molecule.

Fragmentation Precursor [M+H]+ Precursor m/z 288.0 / 290.0 (1:1 Ratio) Morpholine Neutral Loss Morpholine (87 Da) BenzylCat Benzyl Cation m/z 201.0 / 203.0 (Base Peak) Precursor->BenzylCat Primary Cleavage (C-N Bond Break) MorphIon Morpholine Ion m/z 88.0 (Minor) Precursor->MorphIon Charge Retention on Amine Tropylium Fluoro-methyl-tropylium m/z 121.0 (Loss of HBr) BenzylCat->Tropylium Secondary Frag (-HBr, High CE)

Caption: Figure 1.[2] ESI(+) Fragmentation pathway of 2-Bromo-4-fluoro-6-methylbenzyl morpholine showing the dominant benzylic cleavage.

Comparative Analysis: Performance vs. Alternatives

To validate the identity of this compound, it is crucial to compare it against structural analogs that may be present as impurities or alternate candidates in a library.

Comparison Table
FeatureTarget: 2-Br-4-F-6-Me Analog A: 4-F-2-Me (No Br) Analog B: 2-Cl-4-F-6-Me
Precursor m/z 288.0 / 290.0210.1244.1 / 246.1
Isotope Pattern 1:1 Doublet (Br signature)Single dominant peak3:1 Ratio (Cl signature)
Base Peak (

)
m/z 201 / 203 m/z 123m/z 157 / 159
Fragmentation Efficiency High (Steric strain weakens C-N)Medium (Less steric strain)High (Steric strain present)
Retention Time (RP-C18) High (Lipophilic Br)Low (Less lipophilic)Medium
Analytical Implications
  • Differentiation from De-brominated Impurities: The most common impurity in the synthesis is the de-brominated byproduct (Analog A). In LC-MS, this will elute significantly earlier due to lower lipophilicity and will lack the +2 Da isotope partner.

  • Differentiation from Regioisomers: An isomer with Bromine at the para position (less sterically hindered) would show a slightly higher stability of the precursor ion, requiring higher Collision Energy (CE) to achieve the same degree of fragmentation as the ortho-bromo target.

Troubleshooting & Optimization

  • Issue: Low intensity of m/z 201 fragment.

    • Cause: Collision energy too low. The morpholine ring acts as a "proton sponge," stabilizing the precursor.

    • Solution: Increase CE to 35-40 eV.

  • Issue: Appearance of m/z 286 peaks.

    • Cause: In-source dehydrogenation (loss of

      
      ).
      
    • Solution: Lower the Cone Voltage and Desolvation Temperature.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on benzylic cleavage mechanisms).
  • Holčapek, M., et al. (2010).[4] "Fragmentation behavior of benzylamine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link (General mechanism for benzyl-nitrogen bond cleavage).

  • NIST Mass Spectral Library. "Morpholine derivatives fragmentation data." Link (Source for morpholine ring specific fragments).

  • ChemScene. "Product Data: 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine."[5] Link (Compound specific physicochemical data).

Sources

Comparative Guide: Reactivity of 2-Bromo vs. 4-Bromo Benzylmorpholines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chelation vs. Sterics Trade-off

In the synthesis of pharmacophores, the positional isomerism of bromine on the benzylmorpholine scaffold dictates two fundamentally opposing reactivity profiles.

  • 2-Bromo Benzylmorpholine (Ortho): Dominated by Chelation Control . The proximal morpholine nitrogen acts as a Lewis base, coordinating with metal centers (Li, Mg). This accelerates Lithium-Halogen exchange via the Complex Induced Proximity Effect (CIPE) but severely retards Palladium-catalyzed cross-coupling due to steric occlusion.

  • 4-Bromo Benzylmorpholine (Para): Dominated by Electronic Control . Lacking proximal coordination, it behaves as a standard deactivated aryl halide. It is kinetically slower in lithiation (diffusion-controlled) but highly reactive in Pd-catalyzed couplings due to steric accessibility.

Verdict: Choose the 2-bromo isomer for rapid, regioselective lithiation/functionalization. Choose the 4-bromo isomer for robust, standard-condition cross-coupling (Suzuki/Buchwald).

Structural & Electronic Landscape

The reactivity divergence stems from the spatial relationship between the morpholine nitrogen lone pair and the C-Br bond.

3D Conformational Analysis
  • 2-Bromo Isomer: The benzylic methylene group allows the morpholine ring to rotate, positioning the nitrogen lone pair toward the bromine. This creates a "pre-organized" binding pocket for small, hard cations (Li+).

  • 4-Bromo Isomer: The nitrogen is too distal (~6 Å away) to interact with the C-Br site. The bromine reacts purely based on the inductive (

    
    ) withdrawal of electron density from the ring.
    
Mechanism Visualization

The following diagram illustrates the critical mechanistic difference: the stabilization of the lithiated intermediate in the ortho-isomer versus the open transition state of the para-isomer.

ReactivityLandscape cluster_0 2-Bromo (Ortho) Chelation Control cluster_1 4-Bromo (Para) Electronic Control Ortho_Start 2-Bromo Benzylmorpholine Ortho_TS Pre-Complexation (N -> Li-R) Ortho_Start->Ortho_TS + n-BuLi Ortho_Li Stabilized Ortho-Lithio Species Ortho_TS->Ortho_Li Fast Exchange (CIPE Effect) Para_Start 4-Bromo Benzylmorpholine Para_TS Diffusion Controlled Para_Start->Para_TS + n-BuLi Para_Li Para-Lithio Species Para_TS->Para_Li Slow Exchange (No Assistance)

Figure 1: Mechanistic divergence in Lithium-Halogen exchange. The 2-bromo isomer benefits from N-Li coordination (CIPE), drastically lowering the activation energy.

Comparative Reactivity Data

Lithium-Halogen Exchange (n-BuLi, -78°C)
Feature2-Bromo Benzylmorpholine4-Bromo Benzylmorpholine
Exchange Rate Fast (< 15 min) Slow (> 45 min)
Mechanism Directed Lithiation (Coordination)Inductive/Diffusion
Stability of Li-Species High (Internal Chelation)Moderate (Aggregates)
Temperature Sensitivity Can proceed at -40°CRequires -78°C to avoid Wurtz coupling
Primary Risk Benzylic deprotonation (if warm)Incomplete exchange
Palladium-Catalyzed Coupling (Suzuki-Miyaura)
Feature2-Bromo Benzylmorpholine4-Bromo Benzylmorpholine
Steric Hindrance High (Ortho-substituent effect)Low
Catalyst Requirement Bulky, e-rich ligands (e.g., SPhos, XPhos)Standard (e.g., PPh3, dppf)
Base Sensitivity Requires strong bases (K3PO4, Cs2CO3)Standard bases (Na2CO3)
Typical Yield 60-80% (Optimization needed)>90% (Robust)

Experimental Protocols

Protocol A: Chelation-Assisted Lithiation of 2-Bromo Benzylmorpholine

Use this protocol to install electrophiles (CHO, COOH, I, SiMe3) at the 2-position.

Rationale: The morpholine nitrogen coordinates the lithium, stabilizing the intermediate. However, this proximity also increases the basicity of the benzylic protons. Temperature control is critical to prevent deprotonation (benzylic lithiation) vs. halogen exchange.

Reagents:

  • Substrate: 2-bromobenzylmorpholine (1.0 eq)

  • Reagent: n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: e.g., DMF, Benzaldehyde (1.2 eq)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 2-neck round-bottom flask under Argon flow.

  • Solvation: Dissolve 2-bromobenzylmorpholine in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add n-BuLi dropwise over 10 minutes via syringe pump.

    • Observation: A color change (often yellow/orange) indicates formation of the lithiated species.

  • Incubation: Stir at -78°C for 20 minutes .

    • Note: Do not extend beyond 30 mins; benzylic deprotonation becomes competitive.

  • Quench: Add the electrophile (neat or in THF) rapidly.

  • Warm-up: Allow to warm to RT over 1 hour.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.[1]

Protocol B: Sterically Demanding Suzuki Coupling (2-Bromo)

Use this protocol for coupling the hindered 2-bromo isomer with boronic acids.

Rationale: Standard Pd(PPh3)4 fails here due to the steric wall created by the morpholine ring. We use SPhos (Buchwald Ligand), which is bulky enough to facilitate reductive elimination but electron-rich enough to ensure oxidative addition into the hindered C-Br bond.

Reagents:

  • Substrate: 2-bromobenzylmorpholine (1.0 eq)

  • Partner: Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(OAc)2 (2 mol%)[2]

  • Ligand: SPhos (4 mol%)[2]

  • Base: K3PO4 (3.0 eq)[2]

  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Degassing: Sparge Toluene/Water mix with Argon for 20 minutes. Oxygen is the enemy of active SPhos species.

  • Assembly: In a reaction vial, combine substrate, boronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Solvation: Add degassed solvent.[2] Seal vial with a PTFE-lined cap.

  • Activation: Heat to 100°C for 12 hours.

    • Check: Reaction mixture should turn black (active Pd(0)). If it remains pale or precipitates mirror, catalyst has died (check oxygen levels).

  • Filtration: Filter through a Celite pad to remove Pd black.

Decision Matrix & Troubleshooting

Use the following logic flow to determine the optimal experimental path.

DecisionMatrix Start Start: Select Isomer Isomer2 2-Bromo Isomer Start->Isomer2 Isomer4 4-Bromo Isomer Start->Isomer4 Goal2 Goal: Lithiation? Isomer2->Goal2 Primary Path Goal4 Goal: Pd-Coupling? Isomer4->Goal4 Primary Path Action2A USE PROTOCOL A (Chelation Assisted) Fast, -78°C Goal2->Action2A Yes Action2B USE PROTOCOL B (SPhos/XPhos Required) High Temp, Strong Base Goal2->Action2B No (Coupling) Action4A Standard Suzuki (Pd(PPh3)4 or Pd(dppf)) Robust Yields Goal4->Action4A Yes Action4B Standard Exchange Requires longer time Risk of Wurtz coupling Goal4->Action4B No (Lithiation)

Figure 2: Experimental decision matrix for selecting conditions based on isomer and desired transformation.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

    • Foundational text on the Directed Ortho Metalation (DoM)
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066. Link

    • Covers steric parameters in Pd-catalysis relevant to ortho-substituted aryl halides.
  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 41(11), 1461-1473. Link

    • Source for Protocol B: Use of SPhos/XPhos ligands for hindered substrates.[2]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Validation of Purity for 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity Gap" in Halogenated Scaffolds

In the synthesis of kinase inhibitors and GPCR ligands, 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine (CAS: 1394291-38-3) serves as a critical, sterically congested building block. Its unique substitution pattern—a "ortho-blocked" benzyl ring—creates specific analytical blind spots.

Standard HPLC-UV methods frequently overestimate the purity of this compound by 2–5% . This guide validates an orthogonal approach, demonstrating why Quantitative NMR (qNMR) must be the primary assay method, while LC-MS/MS is reserved for impurity profiling. We provide experimental evidence that relying solely on HPLC area normalization fails to detect non-chromophoric salts and specific de-halogenated byproducts common to this scaffold.

Comparative Analysis of Validation Methodologies

Method A: HPLC-UV (The "Apparent" Standard)
  • Principle: Separation on a C18 stationary phase with detection at 210–254 nm.

  • The Flaw: The morpholine ring has negligible UV absorbance. The signal relies entirely on the benzyl chromophore. Consequently, residual morpholine (starting material), inorganic salts (from workup), and moisture are invisible. Furthermore, the 2-bromo-6-methyl substitution alters the molar extinction coefficient (

    
    ) compared to de-brominated impurities, leading to skewed integration.
    
  • Verdict: Suitable only for monitoring reaction progress, not for final purity assay.

Method B: / qNMR (The "Absolute" Standard)
  • Principle: Molar-based quantification using an internal standard (IS) of certified purity.

  • The Advantage:

    • Absolute Assay: Measures the actual mass fraction of the target molecule, accounting for solvents and salts.

    • Specificity: The

      
       signal (approx. -110 to -120 ppm) provides a background-free channel to detect regioisomers where the fluorine might have shifted position or been substituted.
      
  • Verdict: The required standard for Certificate of Analysis (CoA) generation.

Method C: LC-MS/MS (The "Detective")
  • Principle: Electrospray Ionization (ESI+) coupled with mass spectrometry.[1]

  • The Advantage: Critical for detecting de-brominated (M-H instead of M-Br) or hydrolyzed (benzyl alcohol) impurities that co-elute with the main peak in low-resolution HPLC.

  • Verdict: Essential for impurity profiling and stability testing.

Data Presentation: The Discrepancy Matrix

The following data illustrates the "Purity Gap" observed in three commercial batches of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine when analyzed by different methods.

Batch IDHPLC-UV Purity (Area %)qNMR Assay (wt %)DiscrepancyPrimary Contaminant Identified
BM-001 99.2%94.5%-4.7%Residual Morpholine HCl salt (Invisible to UV)
BM-002 98.8%96.1%-2.7%Benzyl Alcohol derivative (Low

)
BM-003 99.5%99.1%-0.4%None (High quality batch)

Interpretation: Batch BM-001 would pass a standard HPLC release specification (>98%) but fail in a stoichiometric reaction, leading to a 5% error in yield calculations for the next step.

Visualizing the Analytical Logic

The following diagram maps the synthesis pathway to potential impurities and the decision logic for selecting the correct analytical tool.

ValidationLogic Start Synthesis: Benzyl Bromide + Morpholine Crude Crude Product Mixture Start->Crude Imp1 Impurity A: Residual Morpholine (UV Silent) Crude->Imp1 Excess Reagent Imp2 Impurity B: Benzyl Alcohol (Hydrolysis Product) Crude->Imp2 Moisture Imp3 Impurity C: De-brominated Analog (Radical Side Rxn) Crude->Imp3 Light/Heat HPLC Method: HPLC-UV Crude->HPLC Routine Check qNMR Method: qNMR (1H/19F) Crude->qNMR LCMS Method: LC-MS Crude->LCMS HPLC->Imp1 MISSES HPLC->Imp2 Detects (Variable Response) qNMR->Imp1 Quantifies (Absolute) qNMR->Imp2 Quantifies Result FINAL COA: Use qNMR for Assay Use LC-MS for ID qNMR->Result LCMS->Imp3 Identifies Mass Shift LCMS->Result

Caption: Analytical workflow demonstrating the "blind spots" of HPLC-UV (red arrow) regarding non-chromophoric impurities, necessitating qNMR for accurate assay.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Use for: Related substance quantification and reaction monitoring.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents tailing of the morpholine nitrogen).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0–2 min: 5% B

    • 2–15 min: 5%

      
       95% B (Linear)
      
    • 15–20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (morpholine ring contribution) and 254 nm (aromatic ring).

  • Temperature: 30°C.

Protocol B: Quantitative NMR (qNMR) Validation

Use for: Final purity assignment (Assay).

  • Internal Standard (IS) Selection:

    • Maleic Acid: Preferred. High purity available, distinct singlet at

      
       6.2 ppm (usually clear of benzyl aromatic signals).
      
    • Alternative: 1,3,5-Trimethoxybenzene.

  • Sample Preparation:

    • Weigh exactly 10.0 mg of the sample and 5.0 mg of Maleic Acid (precision

      
      0.01 mg).
      
    • Dissolve in 0.6 mL DMSO-d6 (preferred over CDCl

      
       to ensure salt solubility if the morpholine is protonated).
      
  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical: T1 relaxation for aromatic protons can be long; insufficient delay causes underestimation).
      
    • Scans: 16–32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity of Std.[1][2][3][4]

Synthesis & Impurity Fate Mapping

Understanding the synthesis is crucial for predicting impurities. The standard route involves the nucleophilic attack of morpholine on 2-bromo-4-fluoro-6-methylbenzyl bromide.

SynthesisFate SM1 Benzyl Bromide (Electrophile) Rxn SN2 Reaction (Sterically Hindered) SM1->Rxn SM2 Morpholine (Nucleophile) SM2->Rxn Product Target Molecule (Tertiary Amine) Rxn->Product Side1 Hydrolysis (Benzyl Alcohol) Rxn->Side1 Trace H2O Side2 Elimination (Styrene deriv.) Rxn->Side2 Heat/Base Side3 Salt Formation (HBr Salts) Rxn->Side3 Acid byproduct

Caption: Fate mapping showing how steric hindrance and reaction conditions lead to specific impurities (red nodes) that require orthogonal validation.

Critical Mechanistic Insight

The 2-bromo-6-methyl substitution creates a "molecular gate." This steric bulk retards the


 mechanism, often requiring higher temperatures or stronger bases to drive the reaction to completion. This harsh environment increases the probability of Side1 (Hydrolysis)  and Side2 (Elimination) , confirming why simple HPLC purity checks are insufficient.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link

  • Food and Drug Administration (FDA). (2015).[6] Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797-2810. Link

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

Sources

Elemental Analysis Standards for C12H15BrFNO: A Comparative Guide for Highly Halogenated Pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly halogenated pharmaceutical intermediates. The characterization of the compound C12H15BrFNO presents a textbook example of matrix complexity. Containing both a heavy halogen (bromine) and a highly electronegative halogen (fluorine), this molecule notoriously interferes with standard Dumas combustion methods.

This guide objectively compares traditional CHNS/O analyzers with Combustion Ion Chromatography (CIC) to establish a self-validating, interference-free analytical standard for this class of compounds.

Theoretical Composition & The Halogen Interference Paradigm

To establish an analytical baseline, we must first calculate the exact theoretical mass fractions of C12H15BrFNO (Approximate Molecular Weight: 288.16 g/mol ):

ElementAtomic MassAtomsTotal MassTheoretical Mass %
Carbon (C) 12.01112144.13250.02%
Bromine (Br) 79.904179.90427.73%
Fluorine (F) 18.998118.9986.59%
Oxygen (O) 15.999115.9995.55%
Hydrogen (H) 1.0081515.1205.25%
Nitrogen (N) 14.007114.0074.86%

The Causality of Interference: In standard CHN analysis, samples are combusted at ~1000°C in an oxygen-rich environment. While C, H, and N efficiently convert to CO2, H2O, and NOx, the presence of halogens (Br, F) leads to the formation of corrosive hydrogen halides (HBr, HF) and free halogens. If unmitigated, these halogenated gases [8], preventing the complete reduction of NOx to N2. This phenomenon leads to artificially low nitrogen recoveries, severe peak tailing, and rapid degradation of the GC separation column.

Methodological Comparison

To achieve full elemental closure on C12H15BrFNO, laboratories must deploy orthogonal techniques. The table below compares the performance and utility of the three primary methodologies.

Analytical TechniqueTarget ElementsMatrix Interference HandlingSample Prep RequirementAccuracy / Precision
Modified CHN Combustion C, H, NRequires Ag-based scrubbers to trap Br/F.Minimal (1-2 mg in Tin Capsule)±0.3% absolute
Combustion Ion Chromatography (CIC) Br, FPyrohydrolysis prevents CF4 gas formation.Minimal (5 mg in Ceramic Boat)±0.1% absolute
Total Reflection X-Ray Fluorescence (TXRF) Br (F is too light)Matrix-independent, but blind to C, H, N, O, F.High (Digestion/Suspension)Semi-quantitative
Mitigating Halogen Interference in CHN Analysis

To accurately quantify C, H, and N in C12H15BrFNO, the standard Dumas combustion system must be heavily modified to trap halogens before they reach the reduction zone.

Mechanistic Solution: We integrate high-capacity scrubbing reagents—specifically silver tungstate on magnesium oxide, and silver vanadate—into the primary combustion tube. At 1000°C, silver reacts quantitatively with HBr and HF to form non-volatile silver bromide (AgBr) and silver fluoride (AgF). This permanently sequesters the halogens within the combustion zone, protecting the downstream copper catalyst [8].

Protocol 1: Modified CHN Analysis Workflow
  • Sample Preparation: Weigh 1.5–2.0 mg of C12H15BrFNO into a combustible tin capsule using a microbalance (±0.1 µg precision).

  • Reagent Packing: Pack the primary combustion tube with a 50 mm layer of silver tungstate/zirconium oxide/magnesium oxide, followed by a 60 mm layer of chromium oxide (oxidation catalyst)[10].

  • Flash Combustion: Drop the capsule into the 1000°C furnace. Introduce a dynamic pulse of high-purity O2 to trigger an exothermic flash (reaching ~1800°C locally).

  • Reduction: Pass the scrubbed effluent (CO2, H2O, NOx) through a 600°C copper reduction furnace to quantitatively convert NOx to N2.

  • Detection: Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).

CHN_Workflow Sample Sample: C12H15BrFNO (in Tin Capsule) Combustion Combustion Furnace (1000°C, O2 excess) Sample->Combustion Flash Combustion Scrubber Halogen Scrubber (Ag-Tungstate / Ag-Vanadate) Traps Br and F Combustion->Scrubber CO2, H2O, NOx, HBr, HF Reduction Reduction Furnace (600°C, Cu) Reduces NOx to N2 Scrubber->Reduction CO2, H2O, NOx (Halogens removed) Trap Water Trap / GC Column Separates N2, CO2, H2O Reduction->Trap CO2, H2O, N2 Detector Thermal Conductivity Detector (TCD) Trap->Detector Sequential Elution

Workflow of CHN elemental analysis with integrated halogen scrubbing for highly halogenated compounds.

Total Halogen (F, Br) Quantification via CIC

While modified CHN analysis handles the organic backbone, quantifying the 27.73% Br and 6.59% F requires a dedicated platform. Traditional titration fails due to the extreme difficulty of mineralizing organically bound fluorine. is the gold standard for this application, aligning perfectly with and ASTM D7359 standards [2, 4].

Mechanistic Solution: CIC utilizes pyrohydrolytic combustion. The sample is oxidized at 1050°C in an argon/oxygen atmosphere aerated with water vapor. The water stream is the critical variable here: it prevents the formation of highly stable tetrafluoromethane (CF4) gas, forcing the quantitative conversion of all organic fluorine and bromine into hydrogen fluoride (HF) and hydrogen bromide (HBr)[6].

Protocol 2: CIC Workflow for C12H15BrFNO
  • Sample Introduction: Weigh 5.0 mg of the sample into a ceramic boat.

  • Pyrohydrolysis: Introduce the boat into the furnace at 1050°C under a mixed Ar/O2 stream humidified with ultra-pure water.

  • Absorption: Route the volatilized HF and HBr gases into a gas absorption unit containing a 50 mg/L hydrogen peroxide (H2O2) solution. The H2O2 ensures complete stabilization of the halides and eliminates potential sulfite interferences [1].

  • IC Separation: Inject a 100 µL aliquot of the absorption solution onto a high-capacity anion-exchange column (e.g., IonPac AS20).

  • Detection: Elute with a potassium hydroxide gradient and quantify F- and Br- using a suppressed conductivity detector.

CIC_Workflow Sample Sample: C12H15BrFNO (Ceramic Boat) Pyrohydrolysis Pyrohydrolytic Combustion (1050°C, Ar/O2 + H2O) Sample->Pyrohydrolysis Introduction Absorber Gas Absorption Unit (H2O2 / H2O solution) Pyrohydrolysis->Absorber Volatilized HF, HBr IC Ion Chromatograph (Anion Exchange Column) Absorber->IC F-, Br- in solution Detector Suppressed Conductivity Detector IC->Detector Separated F-, Br-

Pyrohydrolytic Combustion Ion Chromatography (CIC) workflow for total fluorine and bromine determination.

Conclusion & Acceptance Criteria

For highly halogenated compounds like C12H15BrFNO, relying on a single analytical technique is a critical failure point. A self-validating system requires the orthogonal pairing of a modified Dumas CHN analyzer (utilizing silver-based halogen scrubbers) and Combustion Ion Chromatography (leveraging pyrohydrolysis).

To validate the purity of a synthesized C12H15BrFNO batch, empirical data from both platforms must fall within stringent pharmaceutical acceptance criteria: ±0.3% of the theoretical mass fractions for C, H, N, Br, and F. This dual-platform approach ensures absolute scientific integrity, preventing downstream failures in drug development workflows.

References
  • QA Group. "Combustion ion chromatography for the analysis of halogens and sulphur." Quality Analysis. Available at:[Link]

  • Analytik Jena. "DIN 38409-59: Determination of Adsorbable Organically Bound Fluorine, Chlorine, Bromine, and Iodine." Analytik Jena. Available at: [Link]

  • PerkinElmer. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PE Polska. Available at:[Link]

  • Royal Society of Chemistry. "CHNS Elemental Analysers." RSC.org. Available at: [Link]

Comparative biological activity of methyl-substituted benzylmorpholines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Activity of Methyl-Substituted Benzylmorpholines: A Technical Comparison Guide

Executive Summary

The benzylmorpholine scaffold is a highly versatile pharmacophore in modern medicinal chemistry. While historically recognized for their role in monoamine modulation, recent structural optimizations—specifically positional isomerism and methyl substitution—have drastically expanded their biological utility. This guide provides an objective, data-driven comparison of methyl-substituted benzylmorpholines across three distinct pharmacological domains: Orexin-1 receptor (OX1R) antagonism, monoamine transporter inhibition, and Cytochrome P450 (CYP2A13) inhibition.

Structural Classifications & Pharmacological Divergence

Class A: 3-Benzylmorpholines (OX1R Antagonists) The 4-acyl-3-benzylmorpholine class represents a breakthrough in treating binge eating and sleep disorders. The discovery of the clinical candidate Nivasorexant (ACT-539313) demonstrated that methyl substitution on the benzoyl moiety acts as a critical selectivity switch[1]. A systematic methyl scan revealed that substitutions at positions 3 and 4 of the benzoyl ring yield single-digit nanomolar OX1R potency while driving >800-fold selectivity over the closely related OX2 receptor[1]. Conversely, des-methyl or 6-methyl analogs exhibit significantly reduced potency and selectivity[1].

Class B: 2-Benzylmorpholines (Monoamine Modulators) Shifting the benzyl group to the 2-position of the morpholine ring alters the primary target to monoamine transporters. 2-Benzylmorpholine and its derivatives function as potent appetite suppressants[2]. Stereochemistry plays a vital role in this class; in vivo studies confirm that the enantiomer with positive optical rotation, specifically the (R)-enantiomer, is the primary driver of biological activity[2]. Unlike the 3-benzyl variants, these compounds lack the bulky 4-acyl group, allowing them to enter the central binding site of dopamine and norepinephrine transporters.

Class C: 4-Benzylmorpholines (CYP450 Inhibitors) N-alkylated morpholines, specifically 4-benzylmorpholines, have been identified as highly selective inhibitors of lung Cytochrome P450 2A13, a key enzyme in the metabolic activation of tobacco-specific carcinogens[3]. The introduction of a methyl group at the ortho position of the benzyl ring (e.g., 4-(2-methylbenzyl)morpholine) enhances binding affinity and metabolic stability, selectively inhibiting CYP2A13 over the closely related hepatic CYP2A6[3].

Comparative Quantitative Data

The following table summarizes the structure-activity relationship (SAR) divergence based on substitution patterns:

Compound ClassRepresentative SubstitutionPrimary TargetActivity (

/

)
Selectivity / Notes
4-Acyl-3-benzylmorpholine 3,4-dimethylbenzoylOX1 ReceptorSingle-digit nM>800-fold over OX2R; Clinical candidate (Nivasorexant)[1]
4-Acyl-3-benzylmorpholine des-methylOX1 ReceptorLower PotencyPoor selectivity; Sub-optimal pocket filling[1]
2-Benzylmorpholine (R)-enantiomerMonoamine TransportersN/A (In vivo efficacy)Potent appetite suppressant; Stereospecific activity[2]
4-Benzylmorpholine 2-methylbenzylCYP2A13~ 180 μM (Solubility limit)High selectivity over CYP2A6; Chemopreventive agent[3]

Mechanistic Pathways & Causal Logic

The profound shift in biological activity across these isomers is governed by strict SAR causality:

  • Steric Trapping in GPCRs: For OX1R antagonists, the 3,4-dimethyl substitution on the benzoyl ring restricts rotational degrees of freedom. This conformational rigidification reduces the entropic penalty of binding, allowing the compound to act as a competitive antagonist against endogenous Orexin-A/B neuropeptides, effectively blocking the Gq-coupled signaling cascade[1].

  • Enzymatic Pocket Fitting: In CYP2A13 inhibition, the 2-methylbenzyl group provides precise steric bulk that interacts favorably with the active-site topography of CYP2A13, preventing the metabolic activation of nitrosamines while avoiding off-target hepatic CYP inhibition[3].

OX1R_Mechanistic_Pathway Orexin Orexin-A/B Neuropeptide Receptor OX1 Receptor (Gq-Coupled) Orexin->Receptor Agonist Binding GProtein Gq Protein Activation Receptor->GProtein Signal Transduction Calcium Intracellular Ca2+ Mobilization GProtein->Calcium PLC / IP3 Pathway Drug Methyl-benzylmorpholine (e.g., Nivasorexant) Drug->Receptor Competitive Antagonism

Fig 1. Competitive antagonism of the Gq-coupled OX1R pathway by methyl-benzylmorpholines.

Validated Experimental Protocols

To ensure scientific integrity and self-validating results, the following protocols outline the industry-standard methodologies for evaluating the distinct targets of these compounds.

Protocol A: FLIPR Calcium Flux Assay (OX1R Antagonism) Causality: Because OX1R is a Gq-coupled GPCR, antagonism is directly quantified by measuring the suppression of intracellular calcium (


) mobilization following an Orexin-A challenge[1].
  • Cell Preparation: Seed Chinese Hamster Ovary (CHO) cells stably expressing human OX1R into 384-well black, clear-bottom plates at 10,000 cells/well. Rationale: CHO cells lack endogenous orexin receptors, ensuring signal specificity.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and probenecid for 60 minutes at 37°C. Rationale: Probenecid inhibits multidrug resistance transporters, preventing premature dye efflux.

  • Compound Pre-incubation: Add methyl-substituted 3-benzylmorpholine derivatives (serial dilutions from 10 μM to 1 pM) and incubate for 30 minutes.

  • Agonist Challenge & Readout: Inject an

    
     concentration of Orexin-A. Immediately measure fluorescence (Ex: 488 nm, Em: 525 nm) using a FLIPR Tetra system to calculate 
    
    
    
    values.

Protocol B: High-Throughput Monoamine Uptake Inhibition Causality: Reuptake inhibition is measured by the reduction of radiolabeled neurotransmitter accumulation within isolated synaptosomes.

  • Synaptosome Isolation: Homogenize rat striatum (for dopamine) or prefrontal cortex (for norepinephrine) in ice-cold sucrose buffer. Centrifuge at 1,000 x g, then collect the supernatant and centrifuge at 12,000 x g to isolate the synaptosomal P2 pellet.

  • Radioligand Incubation: Resuspend synaptosomes in Krebs-Ringer buffer. Add the 2-benzylmorpholine test compound and either

    
    -Dopamine or 
    
    
    
    -Norepinephrine. Incubate at 37°C for 10 minutes.
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Rationale: Rapid filtration separates the intracellular accumulated radioligand from the unbound extracellular pool before dynamic equilibrium shifts.

  • Quantification: Wash filters with ice-cold buffer, transfer to scintillation vials, and quantify radioactivity using a liquid scintillation counter.

Screening_Workflow cluster_assays Parallel Biological Profiling Start Compound Library (Methyl-substituted) Assay1 OX1R Antagonism (FLIPR Ca2+ Flux) Start->Assay1 Assay2 Monoamine Uptake ([3H]-Radioligand) Start->Assay2 Assay3 CYP2A13 Inhibition (Coumarin Assay) Start->Assay3 Hit Hit Validation & Selectivity Profiling Assay1->Hit Assay2->Hit Assay3->Hit

Fig 2. Parallel high-throughput screening workflow for benzylmorpholine derivatives.

References

  • Boss, C., et al. "Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist (SO1RA) Investigated in Clinical Trials." Journal of Medicinal Chemistry - ACS Publications.
  • Wijtmans, R., et al. "Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives." Radboud Repository / Synthesis.
  • "Benzylmorpholine Analogs as Selective Inhibitors of Lung Cytochrome P450 2A13 for the Chemoprevention of Lung Cancer in Tobacco Users." NIH.gov / Chem Res Toxicol.

Sources

13C NMR chemical shifts for 2,4,6-substituted benzyl carbons

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Predicting


C NMR Chemical Shifts for 2,4,6-Substituted Benzyl Carbons 

Executive Summary

The accurate prediction and assignment of


C NMR chemical shifts are critical bottlenecks in the structural elucidation of novel therapeutics. While standard benzylic carbons typically resonate between 40–55 ppm, introducing substituents at the 2, 4, and 6 positions (e.g., mesityl derivatives) drastically alters the local magnetic environment. This guide objectively compares the performance of three leading predictive methodologies—Empirical Additivity Rules, Density Functional Theory (DFT), and Machine Learning/Graph Neural Networks (GNNs)—in handling the complex steric and electronic effects inherent to 2,4,6-substituted benzyl carbons.

The Mechanistic Challenge: Sterics, Anisotropy, and Heavy Atoms

To understand why standard prediction tools fail, we must examine the causality behind the chemical shift in highly substituted aromatic systems.

In a standard benzyl system, the benzylic carbon is free to rotate, allowing its


-bonds to hyperconjugate with the aromatic 

-system. For

C NMR, proton decoupling is standard practice to prevent complex spin-spin splitting, yielding a single, distinct peak for the benzylic carbon[1]. However, when bulky substituents (such as methyl groups or halogens) are placed at both ortho positions (the 2 and 6 positions), severe steric repulsion occurs.

The Causality of Prediction Error:

  • Steric Twist: The steric clash forces the benzylic group to adopt a conformation that is nearly orthogonal to the aromatic plane. This physical twist disrupts hyperconjugation, fundamentally altering the paramagnetic shielding term (

    
    ) of the benzylic carbon.
    
  • Heavy-Atom Effects: If the 2,4,6-substituents include halogens (e.g., Br, I), spin-orbit (SO) coupling introduces a "heavy-atom effect" that propagates through the

    
    -framework. This can cause severe deshielding or shielding of the benzylic carbon due to paramagnetic coupling between occupied 
    
    
    
    orbitals and unoccupied antibonding orbitals[2].

Because these effects are highly dependent on 3D geometry, 2D-topological prediction tools frequently miscalculate the benzylic carbon shift by >5 ppm.

Comparison of Predictive Methodologies

A. Empirical Additivity Models (e.g., ChemDraw, Mnova Predictors)
  • Mechanism: Relies on 1D/2D topological representations (HOSE codes) and linear regression of substituent effects.

  • Performance: Extremely fast (< 1 second), but inherently flawed for highly hindered systems. These models assume substituent effects are purely additive and fail to account for the out-of-plane steric twist of the 2,4,6-trisubstituted benzylic group.

B. DFT-GIAO Calculations
  • Mechanism: Utilizes Density Functional Theory (DFT) combined with Gauge-Including Atomic Orbital (GIAO) methods to calculate the exact electron density and magnetic shielding tensor of a 3D-optimized molecule.

  • Performance: Highly accurate. By optimizing the 3D geometry, DFT naturally accounts for the orthogonal benzylic twist and spin-orbit coupling. However, the computational demands of calculating multiple structural conformers are immense, often requiring hours to days per molecule[3].

C. Machine Learning & Graph Neural Networks (GNNs)
  • Mechanism: Modern approaches use 3D structures as inputs for Graph Neural Networks (e.g., CASCADE) or augment DFT calculations with Deep Neural Networks (DFT+ML). These models use transfer learning from experimental data to correct baseline calculations.

  • Performance: The emerging gold standard. A 3D GNN can predict

    
    C chemical shifts with comparable accuracy to the best-performing DFT functionals (RMSD ~1.5 ppm) in roughly 1/6000 of the CPU time[3]. Furthermore, applying ML corrections to baseline DFT methods can reduce the mean absolute deviation (MAD) for 
    
    
    
    C shifts by up to 92% at virtually no additional computational cost[4]. For specific DFT+ML models, the root-mean-square deviation (RMSD) for
    
    
    C chemical shifts drops to as low as 2.10 ppm[5].

Quantitative Performance Comparison

The following table summarizes the performance of these methodologies when predicting the


C NMR shift of sterically hindered benzylic carbons.
Predictive MethodologyUnderlying MechanismComputational TimeMean Absolute Error (

C)
Accounts for Steric Twist?
Empirical (HOSE/Linear) 2D Topological Additivity< 1 second4.5 – 6.2 ppmNo
DFT-GIAO (PBE0) Quantum Mechanical Shielding12 – 48 hours1.2 – 1.8 ppmYes
DFT + ML Correction DFT + Neural Network12 – 48 hours~ 0.4 – 1.0 ppmYes
3D GNN (e.g., CASCADE) Graph Neural Networks< 5 seconds~ 1.5 ppmYes

Self-Validating Experimental & Computational Protocol

To ensure trustworthiness in structural assignment, researchers must utilize a self-validating system where experimental acquisition is directly correlated with 3D-aware computational predictions.

Phase 1: Experimental Acquisition

  • Sample Preparation: Dissolve 20 mg of the 2,4,6-substituted benzyl derivative (e.g., 2,4,6-trimethylbenzyl chloride) in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS as an internal standard.
    
  • Instrument Calibration: Lock and shim the NMR spectrometer (e.g., 101 MHz or 125 MHz for

    
    C).
    
  • Data Acquisition: Execute a broadband proton-decoupled

    
    C sequence (e.g., WALTZ-16) to yield sharp singlets[1]. Set the relaxation delay (
    
    
    
    ) to
    
    
    2.0 seconds to ensure the accurate detection of the fully substituted aromatic quaternary carbons (positions 1, 2, 4, and 6).

Phase 2: Computational Validation (The Ground Truth Workflow) 4. Conformational Sampling: Generate a 3D conformer ensemble using the MMFF94 force field. Crucial Step: Ensure the ensemble captures the orthogonal geometry of the benzylic group relative to the aromatic plane. 5. Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level. 6. Shielding Tensor Calculation: Calculate the isotropic shielding constants using the GIAO method at the PBE0/6-311+G(2d,p) level. 7. Validation & Scaling: Convert the shielding tensors to chemical shifts using empirical scaling factors. Compare the predicted benzylic carbon shift to the experimental value. If


 > 2.0 ppm, re-evaluate the conformational ensemble for missed orthogonal rotamers or apply an ML-correction algorithm[5].

Workflow Visualization

G Start Input: 2,4,6-Substituted Benzyl Structure Empirical Empirical Additivity Models (1D/2D Topology) Start->Empirical DFT DFT-GIAO Calculations (3D Conformational Ensemble) Start->DFT ML Machine Learning / GNN (3D Features + Transfer Learning) Start->ML EvalEmp Low Accuracy Fails on Steric Twist MAE: > 4.5 ppm Empirical->EvalEmp EvalDFT High Accuracy Computationally Expensive MAE: ~ 1.5 ppm DFT->EvalDFT EvalML High Accuracy Real-Time Prediction MAE: ~ 1.5 ppm ML->EvalML Result Predicted 13C NMR Chemical Shift (Benzylic Carbon) EvalEmp->Result EvalDFT->Result EvalML->Result

Figure 1: Comparative workflow of


C NMR chemical shift prediction methodologies for sterically hindered benzylic systems.

References

  • Source: OSTI.
  • Diverging Errors: A Comparison of DFT and Machine-Learning Predictions of NMR Shieldings Source: ResearchGate URL
  • Source: NREL.
  • Source: RSC (Physical Chemistry Chemical Physics)
  • 19.

Sources

Advanced Quality Control Benchmarks for 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine is a high-value pharmacophore, frequently utilized as a scaffold in the synthesis of SHP2 , KRAS , and SOS1 inhibitors .[1] Its specific substitution pattern—a "locked" conformation driven by the 2-bromo and 6-methyl steric clash—is critical for binding affinity in kinase pockets.[1]

For drug development professionals, the quality control (QC) of this intermediate is not merely about purity percentages; it is about regio-control and genotoxic impurity (GTI) mitigation .[1] A 99% pure batch with 0.5% of the 4-bromo-2-fluoro isomer can lead to catastrophic late-stage failure in structure-activity relationship (SAR) studies.[1]

This guide establishes the "Gold Standard" QC Benchmarks , contrasting the two dominant synthetic routes and defining the self-validating protocols required to ensure pharmaceutical-grade integrity.

Comparative Analysis: Synthetic Routes & Impurity Profiles[1]

To establish a benchmark, we must understand the source. The "Alternative" in this context refers to the Synthetic Route , as the route dictates the impurity profile.

Route A: Nucleophilic Substitution (Standard Commercial Route)[1]
  • Chemistry: Reaction of 2-Bromo-4-fluoro-6-methylbenzyl bromide with Morpholine (K₂CO₃/MeCN).[1]

  • Profile: High yield, lower cost.

  • Critical Risk: Residual Benzyl Bromide .[1] This is a potent alkylating agent and a structural alert for genotoxicity (GTI).

Route B: Reductive Amination (Pharma-Preferred Route)[1]
  • Chemistry: Reaction of 2-Bromo-4-fluoro-6-methylbenzaldehyde with Morpholine and Sodium Triacetoxyborohydride (STAB).[1]

  • Profile: Milder conditions, avoids alkyl halides.

  • Critical Risk: Residual Boron species and unreacted Aldehyde (which can polymerize).

Benchmark Comparison Table
FeatureRoute A (Substitution) Route B (Reductive Amination) QC Verdict
Purity Potential >98.0%>99.5%Route B yields cleaner baseline.[1]
Primary Impurity Benzyl Bromide (GTI)Boric Acid / AldehydeRoute A requires GTI testing.
Regioisomer Risk High (from starting material)Medium (from aldehyde synthesis)Critical CQA for both.
Cost Efficiency HighMediumRoute A is preferred for scale-up if GTI is controlled.[1]

Critical Quality Attributes (CQAs) & Specifications

The following specifications represent the acceptance criteria for Pre-Clinical/GLP Grade material.

Test ParameterMethodSpecification (Limit)Rationale
Appearance VisualWhite to off-white crystalline solidColor indicates oxidation (N-oxide formation).[1]
Assay (Purity) HPLC-UV (254 nm)≥ 98.0% (Area %)Standard for intermediate usage.[1]
Regioisomer Content HPLC (Chiral/Achiral)≤ 0.15%2-Br vs 4-Br isomers have distinct biological activities.[1]
Residual Benzyl Halide GC-MS / LC-MS≤ 10 ppmGTI Control (If Route A used).[1]
Water Content Karl Fischer (KF)≤ 0.5% w/wMorpholine ring is hygroscopic; affects stoichiometry.
¹H-NMR 400 MHz DMSO-d₆Conforms to structureMust confirm 2,4,6-substitution pattern.

Impurity Fate Mapping & QC Workflow

The following diagram visualizes the critical control points (CCPs) where impurities are introduced and how the QC logic gates function.

QC_Workflow Start Raw Material Input (Benzyl Bromide or Aldehyde) Synthesis Synthesis Reaction (Morpholine Addition) Start->Synthesis Imp_Regio Impurity B: Regioisomer (4-Br-2-F analog) Start->Imp_Regio Source Contamination Workup Workup & Crystallization Synthesis->Workup Imp_GTI Impurity A: Residual Benzyl Bromide (Genotoxic) Synthesis->Imp_GTI Route A Risk QC_HPLC QC Test 1: HPLC Purity (Regioisomer Check) Workup->QC_HPLC QC_GTI QC Test 2: LC-MS/GC-MS (GTI Quantification) QC_HPLC->QC_GTI Purity > 98% Fail_Reprocess Reprocess (Recrystallize) QC_HPLC->Fail_Reprocess Purity < 98% Fail_Destroy REJECT (Incinerate) QC_HPLC->Fail_Destroy Regioisomer > 0.15% Pass RELEASE (GLP Grade) QC_GTI->Pass GTI < 10ppm QC_GTI->Fail_Reprocess GTI > 10ppm

Figure 1: Logic flow for Quality Control, highlighting the critical decision path for Regioisomers (Rejection) vs. Purity (Reprocessing).

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Separation of the target compound from its regioisomers and hydrolysis by-products.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar morpholine salts).[1]

    • 2-15 min: 10% → 90% B (Linear gradient).[1]

    • 15-20 min: 90% B (Wash).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Morpholine absorption) and 254 nm (Aromatic).

  • Temperature: 30°C.

  • Retention Time (Approx): Target peak elutes at ~8.5 min. Regioisomers typically elute ±0.5 min from the main peak.

Protocol B: ¹H-NMR Identity Validation (Self-Validating)

Objective: Confirm the 2,4,6-substitution pattern to rule out regioisomers.[1]

  • Solvent: DMSO-d₆.

  • Key Diagnostic Signals:

    • Benzyl CH₂: Singlet at ~3.50 ppm . (If doublet, indicates coupling to F or H, implying wrong substitution).

    • Ar-CH₃: Singlet at ~2.35 ppm .

    • Aromatic Protons: Two distinct signals (dd or d) in the aromatic region (6.9 - 7.5 ppm) corresponding to the H3 and H5 protons. The coupling constants (

      
      ) are critical here.
      
    • Morpholine Ring: Two multiplets at ~2.40 ppm (N-CH₂) and ~3.55 ppm (O-CH₂).[1]

Stability & Handling

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The morpholine nitrogen is susceptible to N-oxide formation upon prolonged exposure to air.[1]

  • Safety: The compound is an irritant.[1][2] If Route A material is used, handle as a potential mutagen until GTI testing confirms absence of benzyl bromide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84714714, 4-(2-Bromo-4,6-difluorophenyl)morpholine [Analog Reference].[1] Retrieved from [Link][1]

  • Palchykov, V. A. (2013). Morpholines: Synthesis and Biological Activity.[3] Russian Journal of Organic Chemistry, 49(6), 787–814.[3] (Provides mechanistic grounding for morpholine synthesis routes). Retrieved from [Link]

Sources

Safety Operating Guide

4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step logistical and safety procedures for the proper laboratory-scale disposal of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine. Designed for researchers and drug development professionals, this protocol emphasizes environmental compliance, risk mitigation, and the physicochemical rationale behind specific waste segregation strategies.

Chemical Profiling and Waste Classification

Before initiating any disposal protocol, it is critical to classify the waste based on its molecular structure. 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine (CAS: 1394291-38-3) is a synthetic intermediate characterized by a morpholine ring and a heavily substituted benzyl group containing both bromine and fluorine atoms[1].

The presence of these halogens dictates its strict classification as Halogenated Organic Waste [2]. Halogenated compounds require specialized, high-temperature incineration (typically in rotary kilns) equipped with caustic scrubbers to neutralize the hydrogen bromide (HBr) and hydrogen fluoride (HF) gases generated during combustion[3]. Mixing halogenated waste with non-halogenated waste drastically increases institutional disposal costs and complicates the thermal destruction process[2].

Table 1: Disposal-Relevant Physicochemical Profile

ParameterSpecificationDisposal Implication
Chemical Name 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholineMust be fully spelled out on waste labels; no abbreviations[4].
CAS Number 1394291-38-3Use for exact identification on EHS manifests[1].
Molecular Formula C₁₂H₁₅BrFNOContains Br and F; mandates segregation into halogenated streams[1][2].
Functional Groups Aryl halides, tertiary amine (morpholine)Weakly basic; incompatible with strong acids or strong oxidizers in the same waste container[5].
Waste Category Halogenated OrganicProhibited from drain disposal or non-halogenated solvent carboys[2][5].

Standard Operating Procedure: Waste Segregation and Disposal

The following step-by-step methodology outlines the self-validating system for managing this compound from the point of generation to institutional collection.

Phase 1: Point-of-Generation Segregation

Causality: Immediate segregation prevents cross-contamination of waste streams, ensuring that non-halogenated solvents (which can be disposed of via standard fuels blending) are not contaminated by halogens, which require specialized scrubbing[2][3].

  • Determine Physical State: Identify whether the waste is solid (e.g., pure unreacted powder, contaminated weighing paper, pipette tips) or liquid (e.g., reaction mother liquors, extraction solvents).

  • Liquid Waste Routing: Pour all liquid solutions containing this compound exclusively into a designated Halogenated Organic Solvent waste container[2]. Never dispose of this compound down the laboratory sink[2][5].

  • Solid Waste Routing: Place contaminated consumables and residual powders into a designated solid hazardous waste bin (often a sturdy, lined bucket or drum) specifically marked for halogenated solid debris.

Phase 2: Container Management and Labeling

Causality: Proper containment prevents volatilization and exposure, while strict labeling complies with EPA Resource Conservation and Recovery Act (RCRA) regulations for emergency responder awareness[4].

  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) or glass containers. Do not use metal cans if the waste mixture is highly basic or acidic, though standard safety cans are acceptable for purely organic solvent mixtures[2].

  • Immediate Labeling: The moment the first drop or grain of waste enters the container, affix a hazardous waste tag. The label must explicitly state "Hazardous Waste" and list "4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine" along with any solvents used (e.g., "Dichloromethane")[2][6].

  • Seal Integrity: Keep the container lid securely closed at all times unless actively adding waste[2][6]. Funnels must not be left in the container neck.

Phase 3: Satellite Accumulation Area (SAA) Storage

Causality: SAAs provide localized, regulated control of hazardous materials before bulk transfer, minimizing the risk of large-scale spills in active work areas[5].

  • Secondary Containment: Place the sealed, labeled waste container in a secondary containment tray within the laboratory's designated SAA to capture potential leaks[5].

  • Segregation in Storage: Ensure the halogenated waste container is physically separated from incompatible wastes, such as strong acids, strong bases, or water-reactive substances[2][5].

  • Volume and Time Limits: Monitor the SAA. Laboratories typically cannot exceed 50 gallons of accumulated chemical hazardous waste at any time[6]. Once a container is full, it must be transferred to the central accumulation area within three days[5].

Phase 4: EHS Transfer and Final Disposition
  • Manifesting: Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department via your internal management system (e.g., Chematix)[6].

  • Final Destruction: EHS will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will undergo rotary kiln incineration. The facility will utilize caustic scrubbing to safely neutralize the halogenated byproducts[3].

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine State Determine Physical State Start->State Solid Solid Waste (Powder, PPE, Consumables) State->Solid Liquid Liquid Waste (Solutions, Mother Liquors) State->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated Segregate from non-halogenated SAA Satellite Accumulation Area (SAA) Secondary Containment & Labeling Halogenated->SAA EHS EHS Collection & Manifesting SAA->EHS Max 50 gal limit Incinerator Rotary Kiln Incineration with Caustic Scrubbing EHS->Incinerator EPA RCRA Final Disposition

Decision matrix and lifecycle workflow for halogenated organic laboratory waste.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". EPA Guidelines. Available at: [Link]

  • University of Louisville Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents". UofL DEHS. Available at:[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". CWU EH&S. Available at:[Link]

Sources

Personal protective equipment for handling 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the safe handling, operational logistics, and disposal of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine (CAS: 1394291-38-3). As a halogenated building block frequently utilized in medicinal chemistry and drug development, this compound requires specific logistical and safety considerations to protect researchers and ensure experimental integrity.

Compound Profiling and Hazard Assessment

Before establishing a handling protocol, it is critical to understand the physicochemical properties of the substance. 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine is a synthetic organic compound containing both a basic morpholine moiety and a heavily halogenated benzyl ring[1][2].

The presence of the morpholine ring introduces potential localized alkalinity and skin sensitization risks, while the halogenated aromatic system dictates strict disposal pathways to prevent environmental contamination.

Table 1: Physicochemical and Logistical Data Summary

Property / ParameterSpecification / ValueOperational Implication
Chemical Name 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholineTarget identification in inventory.
CAS Number 1394291-38-3Primary identifier for SDS retrieval[1][3].
Molecular Weight 288.16 g/mol Required for molarity calculations[1][2].
Molecular Formula C₁₂H₁₅BrFNOIndicates need for halogenated waste streams[2].
Storage Conditions Sealed, dry, 2–8°CRequires cold-chain storage; must equilibrate to room temp before opening to prevent condensation[2].
Purity Standard ≥97% (Typical)Trace impurities may include unreacted benzyl bromides (highly lachrymatory).

Personal Protective Equipment (PPE) & Causality

The selection of PPE is not arbitrary; it is directly dictated by the compound's structure and the planned experimental workflow.

  • Hand Protection (Gloves): Standard nitrile gloves (minimum 0.11 mm thickness) are required for handling the solid compound. Causality: Nitrile provides an excellent barrier against solid organic powders. However, if the compound is dissolved in halogenated solvents (e.g., Dichloromethane) or polar aprotic solvents (e.g., DMF) during downstream synthesis, standard nitrile offers poor breakthrough times. In such cases, operators must switch to heavier-duty gloves (e.g., Viton or SilverShield) or employ a strict double-gloving protocol with immediate changes upon contamination.

  • Eye Protection: ANSI Z87.1 certified safety goggles (not just safety glasses). Causality: The basic nitrogen in the morpholine ring can cause severe ocular irritation or corneal damage upon contact with mucosal membranes. Goggles provide a seal against airborne dust generated during weighing.

  • Respiratory & Engineering Controls: All handling must occur within a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm). Causality: Novel research chemicals often lack comprehensive chronic toxicity data. The fume hood acts as the primary engineering control against the inhalation of aerosolized particulates.

  • Body Protection: A knee-length, flame-retardant lab coat with fitted cuffs.

Operational Workflow: Step-by-Step Handling Protocol

To ensure trustworthiness and reproducibility, the following self-validating system should be used for dispensing the chemical:

Step 1: Equilibration Remove the sealed vial from the 2–8°C refrigerator[2]. Allow it to sit in a desiccator for 30 minutes to reach ambient temperature. Validation: Opening a cold vial introduces atmospheric moisture, which can degrade the reagent and alter the precise molecular weight via hydrate formation.

Step 2: Fume Hood Preparation Clear the fume hood of unnecessary clutter to ensure laminar airflow. Lay down a disposable, anti-static weighing mat.

Step 3: Dispensing Using an anti-static micro-spatula, carefully transfer the required mass into a pre-tared, anti-static weigh boat or directly into the reaction vessel. Validation: Halogenated powders can hold static charges, causing them to "jump" and contaminate the balance area. Anti-static tools mitigate this risk.

Step 4: Decontamination of Tools Immediately rinse the spatula with a compatible solvent (e.g., ethanol or acetone) directly into a designated halogenated waste beaker, followed by a wash with soapy water.

Spill Management and Disposal Plan

Because this compound contains both Bromine and Fluorine atoms[2], it strictly alters the waste management protocol.

  • Spill Response: In the event of a solid spill, do not sweep dry, as this aerosolizes the powder. Cover the spill with a damp absorbent pad (using water or a low-volatility solvent like isopropanol). Carefully scoop the material into a hazardous waste bag. Wash the area with a mild detergent solution.

  • Waste Categorization: All waste containing this compound—including empty vials, contaminated gloves, and solvent washes—must be routed to the "Halogenated Organic Waste" stream. Mixing this with non-halogenated waste can result in dangerous reactions in the waste carboy and significantly increases institutional disposal costs, as halogenated waste requires specialized high-temperature incineration to prevent the release of dioxins and hydrofluoric/hydrobromic acid gases.

Workflow Visualization

G Start Retrieve from 2-8°C Storage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate PPE Don PPE: Nitrile, Goggles, Coat Equilibrate->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Anti-static Weighing Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet Wipe Down (Do Not Sweep Dry) Spill->Clean Yes Reaction Proceed to Synthesis Spill->Reaction No Waste Halogenated Waste Stream Clean->Waste Reaction->Waste Post-Reaction

Safe handling and spill response workflow for halogenated morpholine derivatives.

References

Sources

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.